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(2S)-2-AMino-3-cyclobutylpropan-1-ol Documentation Hub

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  • Product: (2S)-2-AMino-3-cyclobutylpropan-1-ol
  • CAS: 1213883-19-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (2S)-2-Amino-3-cyclobutylpropan-1-ol

Executive Summary (2S)-2-Amino-3-cyclobutylpropan-1-ol is a specialized, non-canonical chiral amino alcohol. By incorporating a cyclobutyl ring into the aliphatic side chain, this compound strikes a unique physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-3-cyclobutylpropan-1-ol is a specialized, non-canonical chiral amino alcohol. By incorporating a cyclobutyl ring into the aliphatic side chain, this compound strikes a unique physicochemical balance—offering greater conformational restriction than linear alkyl chains (e.g., leucine) while maintaining a lower molecular weight and distinct spatial geometry compared to larger cycloalkanes. This in-depth guide details its core chemical properties, a self-validating synthetic protocol, and its high-value applications in modern drug discovery.

Physicochemical Profile & Structural Rationale

The structural architecture of (2S)-2-Amino-3-cyclobutylpropan-1-ol features a primary amine, a primary alcohol, and a cyclobutyl-substituted side chain. The cyclobutyl moiety is highly valued in medicinal chemistry for its ability to fill hydrophobic pockets while minimizing the entropic penalty of binding. Furthermore, the incorporation of such non-canonical motifs expands the available chemical space for covalent peptide maturation and affinity selection, allowing researchers to develop binders with highly tuned dissociation kinetics 1[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name (2S)-2-Amino-3-cyclobutylpropan-1-ol
CAS Registry Number 1432507-47-5 2[2]
Molecular Formula C₇H₁₅NO 2[2]
Molecular Weight 129.20 g/mol
Topological Polar Surface Area (TPSA) 46.2 Ų
Hydrogen Bond Donors 3 (NH₂, OH)
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 3

Applications in Drug Discovery

The utility of cyclobutyl-derived amino alcohols and their precursor amino acids is well-documented across multiple therapeutic modalities:

  • Protease Inhibitors: In the optimization of Hepatitis C Virus (HCV) NS3 protease inhibitors (e.g., SCH 503034 / Boceprevir analogs), the introduction of a cyclobutylalanine derivative at the P1 position resulted in profound enhancements in binding affinity ( Ki∗​ = 0.008 μM) and target selectivity over human neutrophil elastase 3[3]. The constrained ring system perfectly complements the lipophilic S1 pocket.

  • Kinase Inhibitors: Chiral cyclobutyl amino alcohols are critical building blocks in the synthesis of Leucettinibs, a class of DYRK/CLK kinase inhibitors inspired by marine natural products. The amino alcohol acts as a nucleophile in high-temperature sealed-tube reactions (e.g., 120 °C for 24h) to form complex imidazolidinone scaffolds, optimizing hinge-region hydrogen bonding 4[5].

Applications Core (2S)-2-Amino-3-cyclobutylpropan-1-ol App1 Peptidomimetics Core->App1 App2 Kinase Inhibitors (e.g., Leucettinibs) Core->App2 App3 Protease Inhibitors (e.g., HCV NS3) Core->App3 Mech1 Conformational Restriction App1->Mech1 Mech2 Enhanced Lipophilicity App1->Mech2 Mech3 H-Bonding (OH/NH2) App1->Mech3 App2->Mech3 App3->Mech1 App3->Mech2

Pharmacological applications and structural mechanisms of (2S)-2-Amino-3-cyclobutylpropan-1-ol.

Synthetic Methodology: Chemoselective Reduction

Expertise & Causality: The synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol is typically achieved via the reduction of (2S)-2-amino-3-cyclobutylpropanoic acid (L-cyclobutylalanine). Standard hydride donors like LiAlH4​ can be overly aggressive, risking epimerization of the delicate α -chiral center. Therefore, a milder, chemoselective approach using NaBH4​ and I2​ is preferred. This combination generates borane ( BH3​ ) in situ, which coordinates with the amine and selectively reduces the carboxylic acid through a cyclic intermediate, preserving the (S)-stereocenter with >99% enantiomeric excess (ee).

Self-Validating Protocol
  • Borane Generation (0 °C): Suspend (2S)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Slowly add a solution of I2​ (1.0 eq) in THF dropwise.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic evolution of H2​ gas and prevents thermal racemization.

  • Reduction (Reflux): Once H2​ evolution ceases, heat the reaction mixture to reflux (approx. 70 °C) for 16 hours.

    • Validation: Reaction completion is monitored by TLC (ninhydrin stain); the disappearance of the polar amino acid spot confirms full conversion.

  • Quenching: Cool the mixture to 0 °C and carefully add methanol until effervescence stops.

    • Causality: Methanol quenches excess BH3​ and breaks down the initial boron-amine complexes.

  • Hydrolysis & Extraction: Concentrate the mixture in vacuo, then add 20% aqueous NaOH and heat to 60 °C for 2 hours. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: The strong base hydrolyzes the robust borate esters, liberating the free amino alcohol into the organic phase.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via recrystallization or flash chromatography (DCM:MeOH gradient).

Synthesis A (2S)-2-Amino-3-cyclobutylpropanoic acid B Borane Generation (NaBH4 + I2 in THF, 0°C) A->B Step 1 C Chemoselective Reduction (Reflux, 16h) B->C Step 2 D Quench & Extraction (MeOH, NaOH, EtOAc) C->D Step 3 E (2S)-2-Amino-3-cyclobutylpropan-1-ol (>99% ee) D->E Step 4

Synthetic workflow for the chemoselective reduction of L-cyclobutylalanine.

Analytical Characterization

To ensure trustworthiness and batch-to-batch consistency, the following analytical parameters must be validated:

  • Chiral HPLC: Essential for confirming the preservation of the (2S) configuration. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. A single peak confirms the absence of epimerization.

  • NMR Spectroscopy: 1H NMR ( CDCl3​ , 400 MHz) will exhibit a distinct multiplet for the cyclobutyl ring protons between δ 1.50 - 2.10 ppm. The diastereotopic protons of the primary alcohol ( −CH2​OH ) will appear as two distinct doublet of doublets around δ 3.40 - 3.65 ppm, confirming the proximity to the chiral α -center.

References

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B." Edelris. 4

  • GuideChem. "3-cyclobutylpropane-1-sulfonyl chloride 2025788-52-5 wiki." GuideChem. 2

  • Venkatraman et al. "6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor." ACS Publications. 3

  • ChemRxiv. "Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides." ChemRxiv. 1

Sources

Exploratory

Architectural Rigidity in Drug Design: Physical Properties and Applications of Chiral Cyclobutyl Amino Alcohols

Executive Summary As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward highly saturated, sp3-rich scaffolds, the cyclobutane ring has emerged as a privileged structural motif. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward highly saturated, sp3-rich scaffolds, the cyclobutane ring has emerged as a privileged structural motif. As a Senior Application Scientist bridging the gap between early-stage discovery and process chemistry, I frequently leverage chiral cyclobutyl amino alcohols as bifunctional hubs. These molecules offer a unique combination of architectural rigidity, defined stereochemical vectors, and favorable physicochemical properties. This technical guide dissects the core physical properties of chiral cyclobutyl amino alcohols, explores their structure-property relationships (SPR), and outlines self-validating experimental protocols for their isolation and characterization.

The Cyclobutane Scaffold: Mechanistic Insights into Structure and Function

Unlike highly flexible linear aliphatic chains, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain. When functionalized as a chiral amino alcohol (e.g., 1,2- or 1,3-aminocyclobutanol), this scaffold provides two critical advantages:

  • Pre-organization: The rigid backbone restricts the conformational freedom of the amine and hydroxyl groups, reducing the entropic penalty upon binding to a target receptor.

  • Stereochemical Density: The presence of multiple stereocenters within a compact framework allows for precise spatial orientation of hydrogen bond donors and acceptors, a feature heavily exploited in the design of peptide dendrimers and low-molecular-weight gelators (LMWGs) .

SPR Core Chiral Cyclobutyl Amino Alcohol Prop1 Restricted Conformation Core->Prop1 Prop2 Stereochemical Density Core->Prop2 Prop3 Tunable pKa (~10.8) Core->Prop3 App1 Enhanced Target Affinity Prop1->App1 Reduced Entropy App2 Metabolic Stability Prop1->App2 Steric Shielding App3 Supramolecular Assembly Prop2->App3 Chiral Recognition Prop3->App1 Salt Bridges

Fig 1: Structure-property relationships mapping physical traits to functional applications.

Core Physicochemical Properties

Understanding the physical properties of these scaffolds is paramount for predicting their behavior in biological systems. The compact hydrocarbon core minimizes the hydrophobic surface area, resulting in highly hydrophilic profiles (negative LogP values). Furthermore, the sp3-hybridized nitrogen on the strained ring maintains high electron density, leading to a strongly basic pKa (~10.8), though this can be subtly modulated by intramolecular hydrogen bonding with the adjacent hydroxyl group in cis-isomers.

Table 1: Key Physicochemical Parameters of Representative Cyclobutyl Amino Alcohols
CompoundMolecular Weight ( g/mol )Computed LogPpKa (Amine)TPSA (Ų)Physical State (HCl Salt)
2-Aminocyclobutanol 87.12-0.8~10.5 - 10.846.3Solid
3-Aminocyclobutanol 87.12-0.8~10.5 - 10.846.3Solid
Cyclobutylamine (Ref)71.120.210.826.0Liquid (Free base)

Data synthesized from authoritative chemical databases , , .

Experimental Protocols: Self-Validating Workflows

A protocol is only as reliable as its internal controls. As an application scientist, I mandate that every workflow must be a self-validating system to ensure data integrity and reproducibility.

Protocol A: Enzymatic Resolution of rac-Cyclobutanols

To isolate enantiopure chiral cyclobutyl amino alcohols, enzymatic kinetic resolution is preferred over chiral chromatography for large-scale synthesis. Porcine Pancreatic Lipase (PPL) is utilized because its active site topology exhibits profound stereoselectivity, preferentially accommodating one enantiomer of the sterically hindered cyclobutane ring for transesterification .

Step-by-Step Methodology:

  • Preparation: Dissolve rac-cyclobutanol derivative (10 mmol) in anhydrous diisopropyl ether (50 mL).

  • Enzyme Addition: Add 1.5 equivalents of vinyl acetate (acyl donor) and 500 mg of immobilized PPL.

  • Incubation: Stir the suspension at 30°C.

  • Self-Validating Kinetic Monitoring: Extract 50 µL aliquots every 2 hours. Analyze via chiral Gas Chromatography (GC).

    • Causality & Validation: The reaction is self-validating by mathematically tracking the conversion ( c ) and enantiomeric excess of both the substrate ( ees​ ) and the product ( eep​ ). The reaction is only deemed successful and halted when the Enantiomeric Ratio ( E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] ) exceeds 100, proving the enzyme's selectivity has not been compromised by solvent degradation.

  • Separation: Filter the enzyme and separate the (1R,2R)-acetate from the unreacted (1S,2S)-alcohol via silica gel flash chromatography.

  • Amination: Convert the resolved oxygenated precursors to their respective amino alcohols via standard nucleophilic displacement (e.g., mesylation followed by azide substitution and reduction).

Workflow Start rac-Cyclobutanol Substrate Enzyme Enzymatic Resolution (PPL + Vinyl Acetate) Start->Enzyme Acylation Est (1R,2R)-Acetate (Esterified) Enzyme->Est Fast Kinetics Alc (1S,2S)-Alcohol (Unreacted) Enzyme->Alc Slow Kinetics Sep Chromatographic Separation Est->Sep Alc->Sep Prod1 Enantiopure (1R,2R) Amino Alcohol Sep->Prod1 Hydrolysis & Amination Prod2 Enantiopure (1S,2S) Amino Alcohol Sep->Prod2 Direct Amination

Fig 2: Self-validating enzymatic resolution workflow for chiral cyclobutyl amino alcohols.

Protocol B: Potentiometric Determination of pKa and LogP

Because the cyclobutane core lacks a strong UV chromophore, traditional UV-metric assays are unsuitable. Potentiometry is the gold standard here, as it directly measures the protonation state of the amine via pH changes.

Step-by-Step Methodology:

  • System Suitability Test (SST): Prior to sample analysis, titrate a known reference standard (e.g., benzylamine, known pKa 9.33) using 0.1 M KOH.

    • Validation: If the measured pKa deviates by >0.05 units from the literature value, the pH electrode must be recalibrated. This ensures the system is inherently trustworthy before consuming valuable chiral APIs.

  • Sample Titration (pKa): Dissolve 2 mg of the chiral cyclobutyl amino alcohol hydrochloride salt in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Processing: Calculate the pKa from the inflection point of the Bjerrum plot (average number of bound protons vs. pH).

  • Orthogonal LogP Validation: Conduct a Shake-Flask extraction using equal volumes of n-octanol and pH 7.4 phosphate buffer.

    • Causality: To validate the potentiometric LogP estimate, quantify the concentration in both phases using LC-MS/MS. The mass balance (Total Mass = Mass in Octanol + Mass in Buffer) must equal 100% ± 5% to rule out emulsion formation or interfacial aggregation, thereby self-validating the partition coefficient.

Conclusion

Chiral cyclobutyl amino alcohols represent a masterclass in architectural rigidity. By understanding the causality behind their physical properties—specifically how their puckered conformation dictates low lipophilicity and high basicity—scientists can rationally design highly selective pharmacophores and supramolecular assemblies. Implementing self-validating protocols ensures that the physicochemical data driving these designs remains unimpeachable.

References

  • Ortuño, R. M., et al. "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands." International Journal of Molecular Sciences, 2019. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45789889, 3-Aminocyclobutanol." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12414299, 2-Aminocyclobutan-1-ol." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75645, Cyclobutylamine." PubChem. URL:[Link]

  • Fadel, A., et al. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules, 2013. URL:[Link]

Foundational

Technical Whitepaper: Stereochemical Profiling, CAS Registry, and Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol

Executive Summary Chiral amino alcohols are indispensable building blocks in modern pharmacophore design, serving as critical precursors for peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amino alcohols are indispensable building blocks in modern pharmacophore design, serving as critical precursors for peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics. Among these, (2S)-2-Amino-3-cyclobutylpropan-1-ol represents a highly specialized moiety. The incorporation of a cyclobutyl ring imparts unique conformational rigidity and lipophilicity, while the (2S) stereocenter dictates precise spatial alignment within target binding pockets. This whitepaper provides an authoritative guide on the chemical identity, CAS registry data, structural causality, and stereoretentive synthetic methodologies for this critical compound.

Chemical Identity and CAS Registry Profiling

In chemical informatics, the accurate tracking of stereoisomers is paramount. The Chemical Abstracts Service (CAS) assigns unique identifiers to distinct stereochemical configurations and salt forms to prevent catastrophic errors in drug development.

While the (2S) enantiomer is highly sought after, chemical databases often index the racemic base or its hydrochloride salt as the primary reference nodes. Below is the consolidated registry data for 2-Amino-3-cyclobutylpropan-1-ol and its derivatives, summarizing the quantitative identifiers for easy comparison:

Compound NameStereochemistryMolecular FormulaCAS Registry Number
2-Amino-3-cyclobutylpropan-1-olRacemic / UnspecifiedC7H15NO1432507-47-5
2-Amino-3-cyclobutylpropan-1-ol HClRacemic / UnspecifiedC7H16ClNO1803582-15-1[1]
(R)-2-Amino-3-cyclobutyl-1-propanol HCl(2R)C7H16ClNO2766305-10-4[2]
(2S)-2-Amino-3-cyclobutylpropan-1-ol(2S)C7H15NOIndexed via parent 1432507-47-5

Note: For the strict (2S) configuration, researchers typically query the parent CAS 1432507-47-5[3] and specify the enantiomeric purity (ee > 99%) during procurement, or rely on custom synthesis from chiral precursors.

Structural Causality in Drug Design

The architectural selection of (2S)-2-Amino-3-cyclobutylpropan-1-ol is rarely arbitrary. Every functional group serves a distinct pharmacological purpose:

  • The Cyclobutyl Ring: Unlike linear alkyl chains, the cyclobutyl group restricts the number of rotatable bonds. This conformational restriction reduces the entropic penalty upon binding to a receptor. Furthermore, it enhances the molecule's lipophilicity (LogP), improving blood-brain barrier (BBB) penetration for CNS targets.

  • The (2S) Stereocenter: Biological targets are inherently chiral. The (2S) configuration ensures that the amino and hydroxyl groups are projected in the exact spatial orientation required to form critical hydrogen bond networks within the target's active site.

  • The 1-ol Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, providing a versatile handle for further functionalization (e.g., conversion to ethers, esters, or fluorination).

PharmacophoreLogic A (2S)-2-Amino-3- cyclobutylpropan-1-ol D 1-ol Hydroxyl: H-Bond Donor/Acceptor A->D BA BA A->BA B Cyclobutyl Ring: Enhanced Lipophilicity E Optimized PK/PD Profile B->E C (2S) Stereocenter: Target Specificity C->E D->E BA->C

Pharmacological causality of structural components in (2S)-2-Amino-3-cyclobutylpropan-1-ol.

Synthetic Methodologies: Stereoretentive Reduction

The most reliable pathway to synthesize (2S)-2-Amino-3-cyclobutylpropan-1-ol is the stereoretentive reduction of its corresponding amino acid, (2S)-2-amino-3-cyclobutylpropanoic acid . To maintain the integrity of the (2S) stereocenter, harsh reducing agents that might cause enolization and subsequent racemization must be avoided.

SynthesisWorkflow A (2S)-2-Amino-3- cyclobutylpropanoic Acid BB BB A->BB B NaBH4 / I2 in anhydrous THF C In Situ Borane Generation (0°C to Reflux) D Methanol Quench & NaOH Workup C->D E (2S)-2-Amino-3- cyclobutylpropan-1-ol D->E BB->C

Synthetic workflow for the stereoretentive reduction of chiral cyclobutyl amino acids.

Experimental Protocol: In Situ Borane Reduction

This protocol utilizes Sodium Borohydride (NaBH₄) and Iodine (I₂) to generate borane (BH₃) in situ.

Causality for Reagent Selection: Why NaBH₄/I₂ instead of LiAlH₄? Lithium aluminum hydride (LiAlH₄) is highly reactive, poses significant thermal hazards at scale, and can sometimes lead to partial racemization depending on the substrate. The NaBH₄/I₂ system generates a BH₃-THF complex in situ, which specifically targets the electron-rich carboxylate without disturbing the alpha-chiral center.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system with Argon.

    • Causality: Borane is highly sensitive to moisture; an anhydrous, inert atmosphere is non-negotiable to prevent reagent degradation.

  • Reagent Loading: Suspend (2S)-2-amino-3-cyclobutylpropanoic acid (10.0 g, 70.3 mmol) and NaBH₄ (6.38 g, 168.7 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Iodine Addition: Dissolve I₂ (17.8 g, 70.3 mmol) in anhydrous THF (50 mL). Add this solution dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The reaction between NaBH₄ and I₂ is highly exothermic and evolves hydrogen gas. Controlled addition prevents thermal runaway and ensures steady BH₃ generation.

  • Reflux: Once addition is complete and gas evolution ceases, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 14 hours.

  • Quenching (Validation Checkpoint 1): Cool the mixture to 0 °C. Carefully add Methanol (30 mL) dropwise until bubbling stops.

    • Causality: Methanol reacts with excess borane to form volatile trimethyl borate, safely quenching the reaction.

    • Self-Validation: Perform an IR scan of an aliquot. The disappearance of the C=O stretch at ~1700 cm⁻¹ confirms complete reduction of the carboxylic acid.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting white paste in 20% aqueous NaOH (100 mL) and stir for 2 hours at room temperature.

    • Causality: Borane reductions of amino acids typically form a highly stable boron-nitrogen complex. The strong NaOH solution is required to break this coordinate bond and liberate the free amino alcohol.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (2S)-2-Amino-3-cyclobutylpropan-1-ol.

Analytical Validation & Quality Control

To ensure the protocol's success and the integrity of the stereocenter, the final product must undergo rigorous analytical validation:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the enantiomeric excess (ee > 99%). The (2R) enantiomer (CAS 2766305-10-4 ) should be undetectable[2].

  • ¹H NMR (400 MHz, CDCl₃): Confirm the structural integrity. Key signals include the cyclobutyl methine proton and the distinct diastereotopic protons of the -CH₂-OH group.

References

  • Title: 2-AMINO-3-CYCLOBUTYLPROPAN-1-OL CAS:1432507-47-5 Source: ChemBuyersGuide URL: [Link]

  • Title: (R)-2-Amino-3-cyclobutyl-1-propanol Hydrochloride CAS 2766305-10-4 Source: Accela ChemBio URL: [Link]

Sources

Exploratory

Computational Elucidation and Synthetic Methodology for (2S)-2-Amino-3-cyclobutylpropan-1-ol: A Technical Guide

Executive Summary Unnatural amino alcohols are indispensable building blocks in modern peptidomimetic drug discovery. Specifically, cyclobutyl-containing derivatives like (2S)-2-amino-3-cyclobutylpropan-1-ol have gained...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino alcohols are indispensable building blocks in modern peptidomimetic drug discovery. Specifically, cyclobutyl-containing derivatives like (2S)-2-amino-3-cyclobutylpropan-1-ol have gained significant traction in the synthesis of highly selective kinase inhibitors. For instance, the development of Leucettinibs—a class of DYRK/CLK kinase inhibitors inspired by the marine sponge natural product Leucettamine B—relies on such chiral amino alcohols to probe the ATP-binding pocket of target kinases 1. Accurate computational representation (SMILES, InChIKey) and robust, stereoretentive synthetic protocols are paramount for ensuring reproducibility and data integrity in these drug discovery pipelines.

This whitepaper provides an in-depth analysis of the computational logic behind its SMILES/InChI generation and details a self-validating experimental protocol for its synthesis.

Structural Elucidation & Nomenclature

SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) provide standardized, machine-readable representations of chemical structures. For chiral molecules, defining the absolute configuration is the most error-prone step, requiring strict adherence to spatial causality.

Cahn-Ingold-Prelog (CIP) Prioritization

The chiral center of (2S)-2-amino-3-cyclobutylpropan-1-ol is located at C2 of the propan-1-ol backbone. The substituents are prioritized by atomic number and subsequent connectivity:

  • -NH₂ (Nitrogen, atomic number 7)

  • -CH₂OH (Carbon attached to Oxygen)

  • -CH₂-cyclobutyl (Carbon attached to Carbon)

  • -H (Implicit Hydrogen, atomic number 1)

For the (2S) configuration, orienting the lowest priority group (-H) away from the viewer results in a counter-clockwise (CCW) sequence of priorities 1 → 2 → 3.

SMILES Generation and Spatial Causality

In SMILES syntax, the chiral specification (@ for CCW, @@ for CW) depends strictly on the order of atoms as written in the string, looking from the "from" atom toward the chiral center.

If we construct the SMILES starting from the cyclobutyl group: C1CCC1CCO

  • From atom: C (of the -CH₂- linker, Priority 3)

  • Neighbors in string: H (Priority 4), N (Priority 1), C (of -CH₂OH, Priority 2).

  • Causality: Looking from Priority 3 to the chiral center, we must evaluate the sequence 4 → 1 → 2. Spatial geometry dictates that if 1 → 2 → 3 is CCW from the perspective of 4, then 4 → 1 → 2 from the perspective of 3 is also CCW. Thus, the @ symbol (CCW) correctly defines the (2S) isomer in this specific string orientation.

Logical workflow for the computational derivation of the (2S) SMILES string.

InChI and InChIKey Formulation

Unlike SMILES, the InChI string canonicalizes the connectivity and stereochemistry independently of the input direction.

  • Standard InChI: InChI=1S/C7H15NO/c8-6(5-9)4-7-2-1-3-7/h6-7,9H,1-5,8H2/t6-/m0/s1 The /t6-/m0/s1 stereolayer explicitly defines the (S) configuration based on the canonical numbering of the nodes. The corresponding InChIKey is derived via a SHA-256 cryptographic hash of this string. The first 14 characters encode the molecular skeleton, while the subsequent block encodes the stereospecificity, ensuring precise database querying without structural ambiguity.

Quantitative Data: Physicochemical Properties

Table 1 summarizes the computed physicochemical properties of (2S)-2-amino-3-cyclobutylpropan-1-ol 2.

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₇H₁₅NOCore aliphatic scaffold.
Molecular Weight 129.20 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 46.2 ŲOptimal for membrane permeability; balances the H-bond donor (NH₂, OH) capabilities.
Rotatable Bonds 4The cyclobutyl ring restricts conformational flexibility, reducing the entropic penalty upon target binding.
XLogP3 0.8Hydrophilic nature, requiring orthogonal protection during lipophilic synthetic steps.

Experimental Protocols: Synthesis and Validation

To synthesize (2S)-2-amino-3-cyclobutylpropan-1-ol without compromising the stereocenter, a self-validating system utilizing the mixed anhydride reduction method is required. Direct reduction of the corresponding amino acid with harsh reducing agents (like LiAlH₄) can trigger enolization and subsequent racemization at the alpha-carbon. The hydrochloride salt of this compound (CAS: 1803582-15-1) is frequently generated at the final step to enhance stability and solubility during long-term storage 3.

Step-by-Step Methodology:
  • N-Boc Protection: Suspend (2S)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) in a 1:1 mixture of THF and 1M NaOH. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Stir for 12 h at room temperature.

    • Causality: Boc protection prevents the primary amine from interfering with the subsequent carboxyl reduction and provides necessary solubility in organic solvents.

  • Mixed Anhydride Formation: Dissolve the N-Boc-amino acid in anhydrous THF under argon. Cool to -15 °C. Add N-methylmorpholine (NMM, 1.05 eq) followed by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 20 minutes.

    • Causality: IBCF activates the carboxylic acid as a mixed anhydride. This intermediate is highly susceptible to hydride attack while being sterically hindered enough to prevent racemization at the alpha-carbon.

  • Stereoretentive Reduction: Filter the precipitated NMM·HCl salt. Add the filtrate dropwise to a vigorously stirred solution of NaBH₄ (3.0 eq) in water at 0 °C. Stir for 1 h. Quench with 1M KHSO₄, extract with EtOAc, and concentrate in vacuo.

  • Deprotection: Treat the crude N-Boc-amino alcohol with 4M HCl in dioxane for 2 h at room temperature. Evaporate the solvent to yield (2S)-2-amino-3-cyclobutylpropan-1-ol hydrochloride.

  • Self-Validation (Quality Control): Confirm enantiomeric excess using chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA gradient) against a racemic standard. The system validates its own integrity by confirming an enantiomeric excess (ee) > 99%, proving the mixed anhydride pathway successfully prevented racemization.

Self-validating synthetic workflow preserving the (2S) stereocenter.

References

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B." Edelris Whitepaper. 1

  • GuideChem. "2-amino-3-cyclobutylpropan-1-ol 1432507-47-5 wiki." GuideChem Database.2

  • BLD Pharm. "1803582-15-1 | 2-Amino-3-cyclobutylpropan-1-ol hydrochloride." BLD Pharm Catalog.3

Sources

Foundational

The Role of the Cyclobutyl Moiety in Modern Medicinal Chemistry: Structural Rationale, Strategic Applications, and Experimental Protocols

As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter a recurring challenge: balancing target affinity with metabolic stability and aqueous solubility....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter a recurring challenge: balancing target affinity with metabolic stability and aqueous solubility. Historically, medicinal chemists relied heavily on planar aromatic rings and flexible alkyl chains. However, the paradigm is shifting toward three-dimensional, sp3-rich architectures—often referred to as "escaping from flatland." Among these architectures, the cyclobutyl moiety has emerged as a highly strategic structural motif.

This technical guide dissects the physicochemical rationale behind incorporating cyclobutane rings into drug candidates, analyzes real-world case studies of FDA-approved drugs, and provides field-proven experimental protocols for synthesizing and validating cyclobutyl-containing leads.

Physicochemical and Structural Rationale

The cyclobutane ring is a four-membered carbocycle with unique geometric and energetic properties that make it an exceptional tool for bioisosteric replacement.

  • Conformational Restriction and Strain: Cyclobutane is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol 1. To relieve torsional strain, the ring adopts a puckered (folded) conformation, reducing its bond angle to approximately 88°. This rigid, non-planar structure is highly effective at pre-organizing a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.

  • Bond Lengthening: Due to 1,3 C–C non-bonding repulsions, the C–C bond lengths in cyclobutane are approximately 1.56 Å—longer than the standard 1.54 Å found in acyclic alkanes like ethane 1. This subtle expansion allows the moiety to perfectly fill specific hydrophobic pockets that are slightly too large for cyclopropyl groups but too small for cyclopentyl groups.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes require specific substrate geometries to execute oxidative metabolism. By tying metabolically labile alkyl groups into a strained cyclobutane ring, we restrict the rotational degrees of freedom required for the molecule to adopt the transition state for CYP-mediated hydroxylation, drastically lowering intrinsic clearance.

Strategic Applications in Drug Design

Bioisosteric Replacement of gem-Dimethyl Groups

The gem-dimethyl group is a classic motif used to induce the Thorpe-Ingold effect, forcing adjacent functional groups into closer proximity. However, gem-dimethyls are highly lipophilic and prone to rapid CYP450 oxidation. In the development of Acetyl-CoA Carboxylase (ACC) allosteric inhibitors for nonalcoholic steatohepatitis (NASH), researchers replaced the gem-dimethyl group of the lead compound ND-646 with a cyclobutane ring to create Compound A1 2. This replacement retained the critical hydrogen bond with Arg281 while enhancing the hydrophobic interaction with Trp681, yielding sub-nanomolar potency (IC50 = 0.79 nM) and an improved tissue distribution profile 2.

Overcoming Clearance Liabilities of Larger Rings

Larger carbocycles like cyclohexane often suffer from high metabolic clearance due to multiple accessible sites for oxidation. A textbook example of overcoming this is the development of Ivosidenib (Tibsovo), a first-in-class mutant IDH1 inhibitor approved by the FDA in 2018 3. The initial precursor contained a cyclohexyl amine that exhibited poor metabolic stability. By replacing the cyclohexyl moiety with a gem-difluorocyclobutyl amine, the metabolic stability was shifted into the medium/low clearance range while maintaining the necessary binding affinity [[3]](), 4.

Quantitative Data Summary

To illustrate the impact of cyclobutyl incorporation, the following table summarizes the comparative pharmacokinetic and pharmacodynamic shifts observed during lead optimization campaigns.

Compound / ScaffoldTarget EnzymeOriginal MoietyReplacement MoietyIC50 (nM)Metabolic Clearance (CLint)Primary Rationale for Cyclobutyl Use
ND-646 / Compound A1 ACC1 / ACC2gem-DimethylCyclobutane0.79Significantly ReducedEnhanced hydrophobic fit (Trp681); improved liver distribution.
Pre-Ivosidenib / Ivosidenib Mutant IDH1CyclohexylDifluorocyclobutyl< 50Shifted to Low/MediumBlocked CYP-mediated oxidation of the flexible cyclohexane ring.
Boceprevir (Victrelis) HCV NS3/4Atert-Butyl / AlkylCyclobutylmethylPotentFavorableConformational restriction; optimal filling of the P1 hydrophobic pocket.

Hit-to-Lead Optimization Workflow

When integrating a cyclobutyl moiety, the workflow requires a tight feedback loop between chemical synthesis and in vitro profiling. The diagram below maps the logical decision tree we use to evaluate bioisosteric replacements.

OptimizationWorkflow Hit Hit Compound (Suboptimal PK/PD) Liability Identify Metabolic Liability (e.g., gem-dimethyl, cyclohexyl) Hit->Liability Design Bioisosteric Replacement (Incorporate Cyclobutyl Motif) Liability->Design Synthesis Chemical Synthesis (e.g., [2+2] Cycloaddition) Design->Synthesis Assay In Vitro Profiling (HLM Stability, Target IC50) Synthesis->Assay Decision Optimal Balance Achieved? Assay->Decision Decision->Design No Lead Lead Compound (Enhanced Efficacy & Half-life) Decision->Lead Yes

Hit-to-lead optimization workflow utilizing cyclobutyl bioisosterism to resolve PK/PD liabilities.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a common cyclobutyl intermediate and the subsequent validation of its metabolic stability. These protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: Synthesis of 1-Cyano-1-cyclobutaneamine (Apalutamide Precursor)

This method utilizes a Strecker-type reaction to build a functionalized cyclobutane ring, a key intermediate in the synthesis of the androgen receptor antagonist Apalutamide 3.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the starting aniline derivative (1.0 equiv) and cyclobutanone (1.2 equiv) in glacial acetic acid (0.5 M concentration).

    • Expertise & Experience: Acetic acid acts as both the solvent and a mild acid catalyst. It protonates the carbonyl oxygen of cyclobutanone, increasing its electrophilicity to facilitate nucleophilic attack by the aniline, without being harsh enough to degrade the subsequent cyanide reagent.

  • Cyanation: Slowly add trimethylsilyl cyanide (TMS-CN, 1.5 equiv) dropwise to the reaction mixture at room temperature. Stir for 12 hours.

    • Expertise & Experience: TMS-CN is chosen over sodium or potassium cyanide (NaCN/KCN) because it avoids highly basic conditions that could lead to unwanted side reactions (e.g., ring-opening or aldol condensations). Furthermore, TMS-CN provides a significantly safer handling profile in a standard fume hood.

  • Workup and Isolation: Quench the reaction carefully with saturated aqueous NaHCO3​ until the pH reaches ~7.5. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the cyclobutyl nitrile.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Once the cyclobutyl derivative is synthesized, its metabolic stability must be benchmarked against the original hit compound.

Step-by-Step Procedure:

  • Pre-incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Pre-incubate the mixture at 37°C for 5 minutes.

    • Expertise & Experience: Maintaining the compound concentration at 1 µM ensures the assay operates well below the Michaelis constant ( Km​ ) for most CYP enzymes. This guarantees that the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to each well.

    • Expertise & Experience: NADPH is the obligate electron donor for CYP450 enzymes. Initiating the reaction with NADPH, rather than the test compound, ensures that the enzymes are fully active and structurally stable at T=0, eliminating lag-phase artifacts in the kinetic curve.

  • Quenching and Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Expertise & Experience: The 3:1 ratio of cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the designated time point. This also precipitates the proteins, allowing for a clean supernatant following centrifugation (4000 rpm, 15 min) prior to LC-MS/MS analysis.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=k/microsomal protein concentration ).

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. NIH.[Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ACS Publications.[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications.[Link]

Sources

Exploratory

Stereochemistry and Chirality of 2-Amino-3-cyclobutylpropan-1-ol: A Technical Guide for Drug Development

Executive Summary The integration of unnatural amino acids and their reduced derivatives into small-molecule therapeutics is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-cyclobutylpropan-1-ol (CAS: 14325...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids and their reduced derivatives into small-molecule therapeutics is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-cyclobutylpropan-1-ol (CAS: 1432507-47-5)[1] is a highly specialized chiral building block derived from the reduction of cyclobutylalanine. By replacing standard aliphatic side chains with a cyclobutyl moiety, medicinal chemists can restrict conformational flexibility, enhance lipophilicity, and improve proteolytic stability.

This whitepaper provides an in-depth analysis of the stereochemistry, causal synthetic methodologies, and pharmacological applications of 2-amino-3-cyclobutylpropan-1-ol, designed for researchers and process chemists in drug development.

Chemical Identity and Stereochemical Significance

2-Amino-3-cyclobutylpropan-1-ol ( C7​H15​NO ) features a primary amine, a primary alcohol, and a cyclobutyl ring attached via a methylene bridge. The core structural feature dictating its biological utility is the C2 chiral center (the alpha-carbon of the parent amino acid).

The Role of Chirality in Target Binding

The compound exists as two enantiomers: (S)- and (R)-2-amino-3-cyclobutylpropan-1-ol .

  • Spatial Orientation: The absolute configuration at the C2 position dictates the vector of the cyclobutyl side chain relative to the hydrogen-bonding network formed by the amine and hydroxyl groups.

  • Pharmacological Impact: In the context of Hepatitis C Virus (HCV) NS3 protease inhibitors, the (S)-configuration (derived from L-cyclobutylalanine) is strictly required to properly occupy the S1 or S3 hydrophobic pockets of the enzyme. Conversely, the (R)-enantiomer will cause steric clashes within the binding cleft, drastically reducing the inhibition constant ( Ki​ ).

  • Kinase Inhibition: In the development of Leucettinibs (DYRK/CLK kinase inhibitors), the precise stereochemistry of the amino alcohol side chain is critical for anchoring the molecule within the ATP-binding hinge region while the cyclobutyl group projects into the hydrophobic sub-pocket[2].

Pharmacophore AA Chiral C2 Scaffold (2-amino-3-cyclobutylpropan-1-ol) Cyclo Cyclobutyl Ring (Hydrophobic Shield) AA->Cyclo Spatial Vector Amine Primary Amine (H-Bond Donor) AA->Amine Hydroxyl Hydroxyl Group (H-Bond Acceptor/Donor) AA->Hydroxyl Target1 Receptor Binding Pocket (e.g., HCV NS3 / Kinase Hinge) Cyclo->Target1 Van der Waals Interactions Amine->Target1 Target H-Bonding Hydroxyl->Target1 Target H-Bonding

Caption: Pharmacophore model illustrating the stereochemically dependent binding interactions of the amino alcohol.

Mechanistic Synthesis: The Self-Validating Protocol

The most critical challenge in synthesizing 2-amino-3-cyclobutylpropan-1-ol from its parent amino acid (cyclobutylalanine) is reducing the carboxylic acid to an alcohol without racemizing the C2 chiral center [3].

Standard harsh reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) often lead to partial racemization due to the strongly basic conditions abstracting the alpha-proton. To ensure scientific integrity and high enantiomeric excess (ee > 99%), the NaBH4​/I2​ system is the industry standard[4][5].

Causality of the NaBH4​/I2​ System

The addition of Iodine ( I2​ ) to Sodium Borohydride ( NaBH4​ ) in Tetrahydrofuran (THF) generates diborane ( B2​H6​ ) in situ:

2NaBH4​+I2​→B2​H6​+2NaI+H2​↑

Diborane is an electrophilic reducing agent. It acts causally by coordinating with the electron-rich oxygen of the carboxylate, forming a triacyloxyborane intermediate. Because the reaction is mildly acidic/neutral and proceeds via a coordinated boron complex, the alpha-proton at the C2 chiral center remains completely untouched, ensuring absolute retention of stereochemistry[4].

Step-by-Step Experimental Protocol

Note: This protocol requires a well-ventilated fume hood due to the evolution of highly flammable hydrogen gas.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

  • Substrate Loading: Suspend 10.0 mmol of (S)-2-amino-3-cyclobutylpropanoic acid (cyclobutylalanine) and 25.0 mmol of NaBH4​ in 40 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • In-Situ Diborane Generation: Dissolve 10.0 mmol of I2​ in 10 mL of anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes.

    • Observation: Vigorous bubbling will occur ( H2​ gas evolution). The brown color of iodine will dissipate as it reacts with NaBH4​ .

  • Reduction Phase: Once addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 14 hours.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully add 15 mL of Methanol dropwise.

    • Causality: Methanol safely destroys unreacted diborane and cleaves the stable boron-nitrogen complex that forms between the newly synthesized amino alcohol and the boron species[4].

  • Solvent Removal & Extraction: Evaporate the solvents under reduced pressure. Dissolve the white residue in 20% aqueous KOH (30 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield pure (S)-2-amino-3-cyclobutylpropan-1-ol.

SynthesisWorkflow N1 1. (S)-Cyclobutylalanine + NaBH4 (in anhydrous THF at 0°C) N2 2. Slow addition of I2 (Generates B2H6 + H2 gas) N1->N2 N3 3. Reflux (14h) (Electrophilic Reduction) N2->N3 N4 4. Methanol Quench (Cleaves B-N complex) N3->N4 N5 5. (S)-2-amino-3-cyclobutylpropan-1-ol (Retention of Chirality) N4->N5

Caption: Synthetic workflow for the stereoretentive reduction of cyclobutylalanine to its amino alcohol.

Quantitative Data: Reducing Agent Comparison

To justify the selection of the NaBH4​/I2​ system over alternative methodologies, the following table summarizes the performance metrics of various reducing agents for the conversion of chiral amino acids to amino alcohols.

Reducing Agent SystemTypical Yield (%)ChemoselectivityRacemization RiskOperational Safety & Handling
NaBH4​/I2​ (In-situ B2​H6​ ) 85 - 95% Excellent Very Low Moderate ( H2​ evolution)[4]
LiAlH4​ 60 - 75%PoorModerate to HighLow (Highly Pyrophoric)
BH3​⋅THF Complex80 - 90%GoodLowModerate (Moisture sensitive)
NaBH4​/H2​SO4​ 75 - 85%GoodLowModerate (Requires strong acid)[5]

Applications in Advanced Drug Development

The unique physicochemical properties of 2-amino-3-cyclobutylpropan-1-ol make it a highly sought-after moiety in several therapeutic areas:

  • HCV NS3 Protease Inhibitors: The cyclobutyl group acts as an optimal P3 capping group. It provides a highly effective hydrophobic shield that fits precisely into the S4 pocket of the NS3 protease, improving the pharmacokinetic (PK) profile and binding affinity without drastically increasing the molecular weight of the drug.

  • DYRK/CLK Kinase Inhibitors (Leucettinibs): Inspired by marine sponge natural products, Leucettinibs utilize N2-functionalized aminoimidazolones. The incorporation of 2-amino-3-cyclobutylpropan-1-ol into these scaffolds has been shown to modulate the tautomeric states of the inhibitor, optimizing its hydrogen-bonding interactions with the kinase hinge region[2].

  • Macrocyclic Peptidomimetics: The amino alcohol is frequently used to synthesize conformationally constrained macrocycles. The reduced alcohol terminus allows for ether or ester linkages (depsipeptides) that mimic protein secondary structures (like α -turns) while resisting enzymatic degradation[6][7].

References

  • ElectronicsAndBooks. "Novel potent inhibitors of hepatitis C virus (HCV) NS3 protease with cyclic sulfonyl P3 cappings." ElectronicsAndBooks.com. Available at: [Link]

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B." Edelris.com. Available at: [Link]

  • Scribd. "Sodium Borohydride: Uses & Properties." Scribd.com. Available at: [Link]

  • ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." ACS.org. Available at:[Link]

  • Massey Research Online. "Synthetic studies towards Griseusin A." Massey.ac.nz. Available at:[Link]

  • Google Patents. "Conformationally constrained, fully synthetic macrocyclic compounds." Google.com.
  • UQ eSpace. "Synthetic and Structural Studies of Small Cyclic Peptides." UQ.edu.au. Available at:[Link]

Sources

Foundational

Architecting Asymmetry: A Technical Guide to Chiral Amino Alcohols in Modern Drug Discovery

Executive Summary Chiral 1,2-amino alcohols are indispensable pharmacophores and synthetic building blocks in modern medicinal chemistry. Found in the core structures of blockbuster drugs—ranging from beta-blockers (prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Chiral 1,2-amino alcohols are indispensable pharmacophores and synthetic building blocks in modern medicinal chemistry. Found in the core structures of blockbuster drugs—ranging from beta-blockers (propranolol) to antitubercular agents (ethambutol) and antivirals—their spatial geometry dictates critical hydrogen-bonding networks within target protein active sites. As drug discovery pivots toward Fragment-Based Lead Discovery (FBLD), chiral amino alcohols (CAAs) have become premier precursors for generating sp3-rich, three-dimensional chemical spaces. This whitepaper analyzes the mechanistic rationale, synthetic workflows, and self-validating protocols required to leverage CAAs in drug development.

The Mechanistic Imperative of Chirality in Amino Alcohols

The biological efficacy of an amino alcohol is intrinsically tied to its stereochemistry. The vicinal arrangement of a hydroxyl group (hydrogen bond donor/acceptor) and an amine (hydrogen bond donor/acceptor and easily protonated cation) creates a highly specific, directional binding vector.

In the active site of a target enzyme or receptor, the exact 3D orientation of these functional groups minimizes the entropic penalty of binding while maximizing enthalpic interactions. If the stereocenter is inverted, the pharmacophore vector is misaligned, often resulting in a complete loss of target affinity or, worse, off-target toxicity. Consequently, the asymmetric synthesis of these molecules is not merely a matter of chemical elegance; it is a fundamental requirement for drug safety and efficacy [1].

Strategic Synthetic Workflows: Causality and Design

The synthesis of CAAs requires rigorous stereocontrol. As a Senior Application Scientist, selecting the appropriate synthetic route depends on the required enantiomeric excess (ee), scalability, and the nature of the target scaffold.

Classical Hydride Reduction of the Chiral Pool

The most direct route to CAAs is the reduction of naturally occurring, enantiopure α-amino acids. By utilizing the "chiral pool," scientists bypass the need for asymmetric catalysis, transferring the inherent biological enantiopurity directly to the product. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are required because the highly oxidized carboxylate carbon is resistant to milder reducing agents [2].

Biocatalytic Asymmetric Reductive Amination

Chemical reductive amination often requires high-pressure hydrogen gas and heavy metal catalysts. Conversely, engineered Amine Dehydrogenases (AmDHs) offer a green, highly stereoselective alternative. The causality here lies in the enzyme's chiral active site, which perfectly orientates the incoming α-hydroxy ketone and free ammonia. To make this economically viable, a Glucose Dehydrogenase (GDH) coupled system is used to recycle the expensive NADH cofactor [3].

Enantioselective Petasis Borono-Mannich Reaction

When highly substituted or unnatural CAAs are required, multicomponent reactions (MCRs) are superior. The Petasis Borono-Mannich reaction condenses an amine, a boronic acid, and glycolaldehyde. By employing a chiral BINOL-derived catalyst, researchers can induce a non-conventional CH…O interaction that selectively stabilizes the transition state of the desired enantiomer, building the carbon skeleton and the stereocenter simultaneously .

G Start Chiral Pool & Prochiral Substrates Amine α-Amino Acids Start->Amine Ketone α-Hydroxy Ketones Start->Ketone Aldehyde Glycolaldehyde + Boronic Acids Start->Aldehyde Red Hydride Reduction (LiAlH4 / NaBH4) Amine->Red Stoichiometric Bio Biocatalysis (AmDH + NH3) Ketone->Bio Enzymatic Petasis Petasis Reaction (BINOL Catalyst) Aldehyde->Petasis Multicomponent CAA Chiral 1,2-Amino Alcohols (Target Scaffold) Red->CAA Bio->CAA Petasis->CAA

Logical workflow of chiral amino alcohol synthesis methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation steps to confirm reaction progress and stereochemical fidelity.

Protocol 1: Synthesis of L-Valinol via LiAlH₄ Reduction BenchChem[2]

Causality: Tetrahydrofuran (THF) is chosen over diethyl ether due to its higher boiling point (66°C), allowing for a higher reflux temperature to drive the difficult carboxylate reduction to completion.

  • Preparation: Purge a 3-neck round-bottom flask with N₂. Add 1.0 eq of LiAlH₄ to anhydrous THF at 0°C.

  • Addition: Dissolve 1.0 eq of L-Valine in THF and add dropwise. Causality: Dropwise addition controls the highly exothermic evolution of hydrogen gas.

  • Reflux & Monitor: Heat to reflux for 12 hours. Validation Step: Monitor via TLC (ninhydrin stain); the disappearance of the baseline amino acid spot validates complete reduction.

  • Fieser Quench (Self-Validation): Cool to 0°C. Sequentially add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O (where n = grams of LiAlH₄). Validation: The formation of a crisp, white, granular aluminum salt precipitate visually validates the safe and complete destruction of active hydride. Filter and evaporate to yield L-Valinol.

Protocol 2: Biocatalytic Synthesis using Engineered AmDH Frontiers[3]

Causality: Ammonia acts as the sole nitrogen donor, preventing the formation of over-alkylated tertiary amines common in chemical reductive aminations.

  • Reaction Assembly: In a bioreactor, combine 40 mM α-hydroxy ketone, 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, and 100 mM glucose.

  • Enzyme Addition: Add 0.5 mg/mL purified AmDH and 2 mg/mL Glucose Dehydrogenase (GDH). Causality: GDH oxidizes glucose to recycle NAD⁺ back to NADH, making the system catalytically viable.

  • Incubation: Stir at 30°C for 24 hours.

  • Validation Step: Extract with ethyl acetate and analyze via Chiral HPLC. The presence of a single peak corresponding to the target enantiomer (ee >99%) validates the stereospecificity of the AmDH active site.

Protocol 3: Enantioselective Petasis Borono-Mannich Reaction ChemRxiv[4]
  • Activation: In a vial containing molecular sieves, dissolve 1.0 eq of glycolaldehyde dimer and 1.0 eq of benzhydryl amine in ethanol.

  • Catalysis: Add 1.2 eq of aryl boronic acid and 10 mol% of (S)-3,3'-Br₂-BINOL catalyst. Causality: The bulky bromine groups on the BINOL catalyst create a sterically demanding pocket that forces the boronic acid to attack from a single face.

  • Stirring: Stir at room temperature for 24 hours.

  • Validation Step: Perform ¹H NMR on the crude mixture. The ratio of diastereomeric proton signals validates the diastereomeric ratio (dr), ensuring the catalyst successfully orchestrated the 3D transition state.

Quantitative Efficacy of Synthetic Routes

Summarizing the operational metrics of these methodologies allows researchers to select the optimal route based on project constraints.

Synthetic StrategyStarting MaterialReagents / CatalystsTypical YieldEnantioselectivity (ee)ScalabilityGreen Chemistry Profile
Classical Reduction α-Amino AcidsLiAlH₄ or NaBH₄/I₂80-95%>98% (Pool derived)HighLow (Stoichiometric metal waste)
Biocatalytic Amination α-Hydroxy KetonesAmDH, NH₃, GDH/NADH70-90%>99%MediumHigh (Aqueous, renewable)
Petasis Borono-Mannich GlycolaldehydeBoronic acids, BINOL60-85%90-95%MediumModerate (Catalytic, atom-economic)

Fragment-Based Lead Discovery (FBLD): Architecting sp3-Rich Chemical Space

Historically, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic rings. While easy to synthesize, these planar molecules often suffer from poor aqueous solubility and off-target promiscuity. FBLD relies on screening low-molecular-weight fragments (100–255 Da) using biophysical methods like NMR and Surface Plasmon Resonance (SPR) [4][5].

CAAs are the perfect precursors for FBLD. By reacting a CAA with carbonyldiimidazole (CDI) or chloroacetyl chloride, the flexible amino alcohol backbone is cyclized into rigid oxazolidinones or morpholinones.

Causality of Cyclization: Locking the CAA into a ring restricts its conformational freedom. When this rigid, sp3-rich fragment binds to a target protein, it incurs a significantly lower entropic penalty compared to a flexible chain. Furthermore, the 3D nature of morpholinones provides distinct spatial vectors for "fragment growing"—allowing medicinal chemists to systematically build out the molecule to increase binding affinity without compromising solubility.

FBLD CAA_Pool Chiral Amino Alcohol Pool Deriv Chemical Derivatization CAA_Pool->Deriv CDI / Base Frag sp3-Rich Fragments (e.g., Morpholinones) Deriv->Frag Cyclization Screen Biophysical Screening Frag->Screen NMR / SPR Hit Validated Fragment Hits Screen->Hit Binding Affinity Drug Clinical Candidate Hit->Drug Fragment Growing

Fragment-Based Lead Discovery (FBLD) pipeline utilizing chiral amino alcohols.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines Source: CHIMIA URL:[Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions Source: ChemRxiv / Journal of Organic Chemistry URL:[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: PubMed Central (ACS Combinatorial Science) URL:[Link]

  • CO2, the Philosopher's Stone to Obtain Valuable Pharmaceuticals Source: Lab Manager URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on (2S)-2-Amino-3-cyclobutylpropan-1-ol: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In modern structure-based drug design (SBDD), the incorporation of non-canonical amino acids and their derivatives is a critical strategy for overcoming the poor pharmacokinetic properties of native pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the incorporation of non-canonical amino acids and their derivatives is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. (2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly specialized, chiral amino alcohol building block. By featuring a sterically constrained cyclobutyl ring and a primary alcohol in place of a standard carboxylic acid, this molecule serves as an exceptional transition-state isostere. This whitepaper details its physicochemical properties, outlines a self-validating synthetic protocol, and explores its mechanistic causality in targeted therapeutics.

Physicochemical Profiling & Structural Analysis

The structural architecture of (2S)-2-Amino-3-cyclobutylpropan-1-ol is defined by its enantiomerically pure (2S) stereocenter and the hydrophobic cyclobutane ring.

The Causality of the Cyclobutyl Motif

Why choose a cyclobutyl group over standard aliphatic chains like isobutyl (as seen in Leucine)? The cyclobutane ring offers a distinct conformational rigidity and intermediate lipophilicity. This restricted conformational space significantly reduces the entropic penalty upon binding to hydrophobic pockets (e.g., the S1/S2 pockets of proteases). Furthermore, the lack of primary abstractable protons on a linear chain enhances metabolic stability against cytochrome P450-mediated oxidative degradation.

Quantitative Data Summary

The compound is frequently utilized in its free base form 1 or as a hydrochloride salt 2 to enhance bench stability and aqueous solubility.

PropertyValue
Chemical Name (2S)-2-Amino-3-cyclobutylpropan-1-ol
Molecular Formula C₇H₁₅NO
Molecular Weight (Free Base) 129.20 g/mol
Molecular Weight (HCl Salt) 165.66 g/mol
CAS Number (Free Base) 1432507-47-5
CAS Number (HCl Salt) 1803582-15-1
Stereocenter (2S) configuration
Hydrogen Bond Donors 2 (Amine, Hydroxyl)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Rotatable Bonds 3

Synthetic Methodology & Protocol

The most reliable route to synthesize (2S)-2-amino-3-cyclobutylpropan-1-ol is through the chemoselective reduction of its parent amino acid, 3-cyclobutyl-L-alanine 3.

While Lithium Aluminum Hydride (LiAlH₄) is a traditional reductant, it poses significant safety hazards at scale and can lead to partial racemization. As an alternative, the Sodium Borohydride and Iodine (NaBH₄/I₂) system is preferred. This method generates diborane (B₂H₆) in situ, providing a mild, chemoselective reduction that strictly preserves the alpha-chiral center 4.

Experimental Protocol: Chemoselective Reduction

Objective: Convert (2S)-3-cyclobutylalanine to the corresponding amino alcohol without epimerization.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an inert argon atmosphere. Equip the flask with a reflux condenser and a pressure-equalizing addition funnel.

  • Substrate Suspension: Suspend (2S)-3-cyclobutylalanine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the heterogeneous mixture to 0 °C using an ice-water bath.

  • In Situ Borane Generation: Dissolve I₂ (1.0 eq) in anhydrous THF and transfer it to the addition funnel. Add the I₂ solution dropwise over 30–45 minutes.

    • Mechanistic Causality: The slow addition of I₂ reacts with NaBH₄ to generate diborane gas in a controlled manner, preventing thermal runaway and ensuring the reduction proceeds via a stable borane-amine complex.

  • Reduction Phase: Once hydrogen evolution ceases, remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 12–14 hours. Monitor completion via LC-MS.

  • Quenching & Hydrolysis: Cool the reaction back to 0 °C. Carefully add methanol dropwise until effervescence stops. Follow this with the addition of 1M HCl to break the boron-amine complex, stirring at room temperature for 1 hour.

  • Isolation & Purification: Concentrate the mixture in vacuo. Basify the aqueous layer to pH 12 using 2M NaOH, then extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (2S)-2-amino-3-cyclobutylpropan-1-ol.

SynthWorkflow SM (2S)-3-Cyclobutylalanine Reagent NaBH4 / I2 THF, 0°C to Reflux SM->Reagent Activation Intermediate Borane-Amine Complex Reagent->Intermediate Reduction Workup MeOH / HCl Reflux (Quench) Intermediate->Workup Hydrolysis Product (2S)-2-Amino-3- cyclobutylpropan-1-ol Workup->Product Isolation

Figure 1: Synthetic workflow for the reduction of (2S)-3-cyclobutylalanine using NaBH4/I2.

Applications in Drug Development (Peptidomimetics)

The primary utility of (2S)-2-amino-3-cyclobutylpropan-1-ol lies in its ability to act as a transition-state isostere .

When incorporated into a peptide sequence, the reduced amide bond (represented by the amino alcohol) mimics the tetrahedral intermediate of peptide bond hydrolysis. Because proteases bind the transition state of their substrates much more tightly than the ground state, incorporating this amino alcohol creates a highly potent, competitive inhibitor.

Furthermore, the primary alcohol can be selectively oxidized to an aldehyde in situ during late-stage synthesis, creating reversible covalent inhibitors that form hemiacetals with catalytic serine or threonine residues in target enzymes.

DrugDev cluster_0 Functionalization Pathways Core (2S)-2-Amino-3-cyclobutylpropan-1-ol (Chiral Building Block) N_Alk N-Alkylation / Amidation (Peptide Coupling) Core->N_Alk O_Alk O-Alkylation / Oxidation (Aldehyde Generation) Core->O_Alk Target1 Protease Inhibitors (Transition State Isosteres) N_Alk->Target1 Target2 Kinase Modulators (Hydrophobic Pocket Binding) O_Alk->Target2

Figure 2: Divergent integration pathways of the amino alcohol into targeted therapeutics.

References

  • Bio-fount. "1432507-47-5 | 2-amino-3-cyclobutylpropan-1-ol".
  • BLD Pharm. "1803582-15-1 | 2-Amino-3-cyclobutylpropan-1-ol hydrochloride".
  • National Center for Biotechnology Information. "3-Cyclobutyl-L-alanine | C7H13NO2".
  • ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis". Journal of Organic Chemistry / ACS.

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Foundational

The Cyclobutane Scaffold: A Framework for Novel Therapeutics

A Senior Application Scientist's Guide to Unlocking New Therapeutic Targets Abstract The rigid and puckered conformation of the cyclobutane ring presents a unique and underexplored scaffold in medicinal chemistry. Its di...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unlocking New Therapeutic Targets

Abstract

The rigid and puckered conformation of the cyclobutane ring presents a unique and underexplored scaffold in medicinal chemistry. Its distinct three-dimensional geometry offers a powerful tool to constrain molecular flexibility, enhance metabolic stability, and serve as a bioisosteric replacement for other cyclic and aromatic moieties.[1][2] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of cyclobutane derivatives, focusing on their application in targeting key proteins implicated in a range of pathologies, including cancer, inflammation, and autoimmune diseases. We will delve into the mechanistic insights of how the cyclobutane core contributes to target engagement and explore detailed, field-proven experimental protocols for the validation of these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in the discovery of next-generation therapeutics.

The Cyclobutane Advantage in Drug Design

The four-membered carbocycle of cyclobutane imposes significant conformational constraints on a molecule.[3] This "conformational restriction" can be highly advantageous in drug design for several reasons:

  • Pre-organization for Binding: By locking a molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity.[3]

  • Improved Selectivity: The rigid nature of the cyclobutane ring can orient pharmacophoric groups in a precise three-dimensional arrangement, leading to more specific interactions with the target protein and reduced off-target effects.[4]

  • Enhanced Metabolic Stability: The cyclobutane moiety is often more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems, leading to improved pharmacokinetic profiles.[1]

  • Novel Chemical Space: As an underrepresented scaffold in many compound libraries, cyclobutane derivatives offer access to novel chemical space, increasing the probability of identifying hits in screening campaigns.[2]

This guide will now explore the application of these principles to four key therapeutic targets where cyclobutane derivatives have demonstrated significant promise.

Janus Kinases (JAKs): Modulating the Cytokine Response

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[5]

Mechanism of Action of Cyclobutane-Based JAK Inhibitors

Cyclobutane derivatives have been successfully developed as potent and selective JAK inhibitors. The cyclobutane ring often serves as a rigid linker to position key pharmacophoric elements within the ATP-binding site of the kinase domain. This precise positioning allows for specific interactions with amino acid residues, leading to potent inhibition. For example, in some JAK inhibitors, a cis-1,3-cyclobutane diamine linker has been shown to confer excellent potency and selectivity within the JAK family.[6]

Experimental Protocols for Target Validation

The inhibitory activity of cyclobutane derivatives against JAK enzymes can be quantified using a luminescent ADP-detection assay, such as the ADP-Glo™ Kinase Assay.[7] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Protocol: ADP-Glo™ JAK1 Kinase Assay [7][8]

  • Compound Preparation: Prepare a 10-point serial dilution of the cyclobutane test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 1 µL of the diluted test compound or vehicle (DMSO in kinase buffer).

    • Add 2 µL of a solution containing recombinant human JAK1 enzyme and the substrate peptide (e.g., IRS-1tide) in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for JAK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The cellular potency of JAK inhibitors is assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in immune cells using flow cytometry.[5]

Protocol: Flow Cytometry Analysis of pSTAT Inhibition [5][9]

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment:

    • Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 106 cells/mL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the cyclobutane-based JAK inhibitor at various concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Add a cytokine to stimulate the specific JAK-STAT pathway of interest (e.g., IL-6 to assess pSTAT3, or IFN-α to assess pSTAT1).

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer.

    • Permeabilize the cells to allow for intracellular antibody staining.

  • Staining:

    • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) and an intracellular antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the specific immune cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

Diagram: JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Cyclobutane_Inhibitor Cyclobutane Inhibitor Cyclobutane_Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of JAK kinase by a cyclobutane derivative blocks STAT phosphorylation.

AKT1: Targeting a Central Node in Cancer Signaling

AKT1 (also known as Protein Kinase B) is a serine/threonine kinase that functions as a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10] This pathway regulates cell survival, proliferation, and metabolism.

Mechanism of Action of Cyclobutane-Based AKT1 Inhibitors

The unique, puckered structure of the cyclobutane ring can be exploited to fit into hydrophobic pockets within the ATP-binding site of AKT1.[1] For instance, the co-crystal structure of the cyclobutane-containing inhibitor ARQ-092 with AKT1 revealed that the cyclobutane ring is positioned in a hydrophobic region of the binding pocket. This positioning enables a benzylic amine on the inhibitor to form bidentate hydrogen bonds with key residues, resulting in a highly potent analogue.[1]

Experimental Protocols for Target Validation

Similar to JAKs, the inhibitory activity of cyclobutane derivatives against AKT1 can be determined using the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ AKT1 Kinase Assay [3][11]

This protocol follows the same principles as the JAK1 assay, with the following modifications:

  • Enzyme: Recombinant human AKT1.

  • Substrate: A specific AKT substrate peptide (e.g., Crosstide).

  • ATP Concentration: At or near the Km for AKT1.

The cellular activity of AKT1 inhibitors is assessed by measuring the reduction in phosphorylation of AKT and its downstream targets using Western blotting.

Protocol: Western Blot Analysis of AKT Phosphorylation [12][13]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line with a known PIK3CA mutation) to 70-80% confluency.

    • Treat the cells with various concentrations of the cyclobutane-based AKT1 inhibitor for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Immunoblotting:

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the phospho-AKT signal to the total AKT signal.

Diagram: PI3K/AKT Signaling and Inhibition

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT phosphorylates Ser473 Downstream Downstream Targets (e.g., Bad, GSK-3) AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Cyclobutane_Inhibitor Cyclobutane Inhibitor Cyclobutane_Inhibitor->AKT Inhibits ATP Binding

Caption: Inhibition of AKT1 by a cyclobutane derivative blocks downstream signaling.

Integrin αvβ3: Disrupting Cell Adhesion and Migration

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin is overexpressed in various cancer types and plays a crucial role in tumor angiogenesis, invasion, and metastasis.[14] It recognizes the Arg-Gly-Asp (RGD) sequence present in extracellular matrix proteins like fibronectin and vitronectin.

Mechanism of Action of Cyclobutane-Based Integrin Antagonists

Cyclobutane scaffolds can serve as rigid cores for the design of RGD-mimetics.[15] By presenting arginine and aspartic acid mimetic sidechains in a specific orientation, these compounds can competitively antagonize the binding of natural ligands to αvβ3, thereby inhibiting downstream signaling that promotes cell adhesion and migration.[1]

Experimental Protocols for Target Validation

The binding affinity of cyclobutane-based antagonists to purified αvβ3 integrin can be determined using a solid-phase competitive binding assay.

Protocol: αvβ3 Competitive Binding ELISA [16]

  • Plate Coating: Coat a 96-well plate with an RGD-containing ligand (e.g., fibronectin or a synthetic RGD peptide) overnight at 4°C.

  • Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the cyclobutane test compound.

    • In a separate plate, co-incubate a constant concentration of purified αvβ3 integrin with the serially diluted test compound for 30 minutes.

    • Transfer the integrin-inhibitor mixtures to the RGD-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound integrin.

    • Add a primary antibody against an integrin subunit (e.g., anti-β3).

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Data Analysis: Determine the IC50 value by plotting the absorbance against the log concentration of the inhibitor.

This assay measures the ability of cyclobutane derivatives to inhibit the adhesion of cells expressing αvβ3 to an RGD-coated surface.

Protocol: αvβ3-Mediated Cell Adhesion Assay [17][18]

  • Plate Coating: Coat a 96-well plate with fibronectin (10 µg/mL) overnight at 4°C. Block with 1% BSA.

  • Cell Preparation: Culture cells with high αvβ3 expression (e.g., M21 melanoma cells).

  • Inhibition of Adhesion:

    • Pre-incubate the cells with various concentrations of the cyclobutane antagonist for 30 minutes.

    • Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.

  • Quantification of Adherent Cells:

    • Gently wash the wells to remove non-adherent cells.

    • Fix the adherent cells with glutaraldehyde.

    • Stain the cells with crystal violet.

    • Solubilize the stain and measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the untreated control and determine the IC50 value.

Diagram: Integrin-Mediated Adhesion and Inhibition

Integrin_Adhesion cluster_cell Tumor Cell cluster_ecm Extracellular Matrix Integrin Integrin αvβ3 RGD RGD Motif (e.g., Fibronectin) Integrin->RGD Binds Adhesion Cell Adhesion, Migration, Survival RGD->Adhesion Cyclobutane_Antagonist Cyclobutane Antagonist (RGD Mimetic) Cyclobutane_Antagonist->Integrin Blocks Binding

Caption: A cyclobutane-based RGD mimetic prevents integrin binding to the ECM.

Androgen Receptor (AR): A Key Target in Prostate Cancer

The androgen receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[19] Androgen deprivation therapy, which aims to block AR signaling, is a cornerstone of prostate cancer treatment.

Mechanism of Action of Cyclobutane-Based AR Antagonists

Cyclobutane-containing compounds, such as the second-generation antiandrogen apalutamide, have been developed as potent AR antagonists.[20] The cyclobutane core in these molecules serves as a rigid scaffold that orients the molecule within the ligand-binding domain (LBD) of the AR. This binding prevents the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-dependent genes.[20]

Experimental Protocols for Target Validation

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol: AR Competitive Binding Assay [21][22]

  • Receptor Preparation: Prepare a cytosolic extract containing the AR from a suitable source, such as rat prostate tissue or cells overexpressing the AR.

  • Competitive Binding:

    • In a multi-well plate, combine the AR-containing cytosol, a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881), and serial dilutions of the cyclobutane test compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the IC50 and Ki values by plotting the percentage of specific binding against the log concentration of the competitor.

This assay measures the ability of a compound to inhibit the transcriptional activity of the AR in response to an androgen.

Protocol: AR Reporter Gene Assay [10][23]

  • Cell Culture and Transfection:

    • Use a prostate cancer cell line that expresses the AR (e.g., LNCaP or VCaP).

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

  • Hormone Starvation: Culture the cells in a medium containing charcoal-stripped serum to remove endogenous androgens.

  • Treatment:

    • Treat the cells with a known androgen agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the cyclobutane antagonist.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log concentration of the antagonist to determine the IC50 value.

Diagram: Androgen Receptor Signaling and Antagonism

AR_Signaling cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor Androgen->AR AR->AR Dimerizes HSP HSP AR->HSP Bound in Cytoplasm ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Cyclobutane_Antagonist Cyclobutane Antagonist Cyclobutane_Antagonist->AR Competitively Binds

Caption: A cyclobutane antagonist blocks androgen binding to the AR, inhibiting gene transcription.

Conclusion

The cyclobutane scaffold has emerged from a synthetic curiosity to a clinically validated structural motif in modern drug discovery. Its inherent rigidity and three-dimensional character provide medicinal chemists with a powerful tool to design molecules with enhanced potency, selectivity, and pharmacokinetic properties. The examples highlighted in this guide, targeting kinases, integrins, and nuclear hormone receptors, underscore the versatility of this underutilized scaffold. As synthetic methodologies for the construction of functionalized cyclobutanes continue to advance, we can anticipate the discovery of a new wave of innovative therapeutics built upon this unique four-membered ring. The continued exploration of cyclobutane derivatives promises to unlock novel therapeutic targets and address unmet medical needs across a spectrum of diseases.

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Exploratory

The Puckered Scaffold: Conformational Analysis of Cyclobutane Rings in Small Molecule Drug Discovery

The cyclobutane ring has transcended its historical reputation as a synthetic curiosity to become a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional architecture provides drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclobutane ring has transcended its historical reputation as a synthetic curiosity to become a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional architecture provides drug developers with a powerful tool to modulate physicochemical properties, enforce conformational restriction, and optimize target engagement. This technical guide provides an in-depth analysis of the thermodynamic drivers of cyclobutane conformation, its applications in drug discovery, and the synergistic experimental and computational protocols required to elucidate its dynamic behavior.

The Thermodynamic Imperative of Cyclobutane Puckering

The conformational landscape of cyclobutane is governed by a delicate balance between angle strain and torsional strain. If the four-membered ring were perfectly planar, its internal C–C–C bond angles would be 90°. While this is closer to the ideal sp3 tetrahedral angle (109.5°) than the 60° angles found in cyclopropane, a planar cyclobutane geometry forces all eight adjacent C–H bonds into a fully eclipsed state, generating massive torsional strain[1].

To relieve this eclipsing interaction, the cyclobutane ring buckles into a "puckered" (or butterfly) conformation[1][2]. This structural distortion reduces the internal C–C–C bond angle slightly to ~88°, which marginally increases angle strain. However, the energetic payoff from relieving the torsional strain makes the puckered state the global thermodynamic minimum[1][2].

Key Structural Parameters
  • Puckering Angle: The out-of-plane dihedral angle of folding is typically between 25° and 30°[3][4].

  • Bond Lengthening: The cross-ring distance between C1 and C3 is extremely short (only ~2.22 Å), leading to significant 1,3-transannular non-bonding repulsion[2]. To compensate, the C–C bonds elongate to 1.55–1.56 Å, compared to the standard 1.54 Å found in unstrained alkanes[2][4].

  • Ring Strain Energy: The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol, making it the second most strained saturated monocarbocycle after cyclopropane[2][5].

The Dynamics of Ring Inversion

Unlike cyclohexane, which possesses a relatively high barrier to chair-chair interconversion (~10 kcal/mol), cyclobutane undergoes rapid ring inversion (a "flapping" motion) at room temperature[5][6]. The energy barrier for this inversion—which requires the molecule to pass through a planar D4h​ transition state—is exceptionally low, measuring approximately 1.45 kcal/mol for unsubstituted cyclobutane[5][6].

When substituents are introduced, they preferentially occupy "pseudo-equatorial" positions to minimize 1,3-diaxial-like steric clashes[7]. Monosubstitution slightly raises the inversion barrier to 1.8–2.0 kcal/mol due to increased steric bulk traversing the planar transition state[7]. Because this barrier remains low, conformational populations cannot typically be isolated via standard room-temperature NMR; they exist as a time-averaged dynamic equilibrium.

EnergyLandscape Eq Pseudo-Equatorial Minimum TS Planar Transition State Barrier: ~1.5 - 2.0 kcal/mol Eq->TS Ring Inversion TS->Eq Ax Pseudo-Axial Minimum TS->Ax Ring Inversion Ax->TS

Cyclobutane ring inversion energy landscape highlighting the planar transition state.

Strategic Utility in Drug Discovery

The incorporation of cyclobutane into small molecule therapeutics is driven by its ability to precisely control molecular geometry without drastically increasing molecular weight or lipophilicity.

Conformational Restriction: Replacing a flexible linear alkyl chain with a cyclobutane ring locks the pharmacophore into a specific geometry. This reduces the entropic penalty upon target binding, often leading to significant increases in target affinity[2][8].

Metabolic Stability: Cyclobutane rings, particularly fluorinated variants, are deployed to replace metabolically labile cyclohexyl or linear alkyl groups. The strained nature of the ring and altered C–H bond hybridization (increased s-character) can increase resistance to cytochrome P450-mediated oxidation[2][9].

Bioisosterism: Saturated cyclobutanes serve as non-planar bioisosteres for phenyl rings. This substitution increases the Fsp3​ character of the molecule, a metric strongly correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates[2][8].

Data Presentation: Cycloalkane Properties & Drug Examples

Table 1: Thermodynamic and Structural Parameters of Small Cycloalkanes

CycloalkaneRing Strain (kcal/mol)Idealized Bond AngleActual Bond AngleLowest Energy Conformation
Cyclopropane28.160°60°Planar
Cyclobutane 26.3 90° ~88° Puckered (Butterfly)
Cyclopentane7.1108°~105°Envelope / Half-Chair
Cyclohexane0.1120°109.5°Chair

Table 2: Selected FDA-Approved Cyclobutane-Containing Drugs

Drug NameIndicationRole of the Cyclobutane Motif
Carboplatin Ovarian CancerReplaces labile chlorides of cisplatin; lowers nephrotoxicity via increased stability[9].
Boceprevir Hepatitis CConformational restriction of the P1 region; yields a 19-fold potency increase over cyclopentyl analogs[9].
Apalutamide Prostate CancerSpirocyclic scaffold provides the optimal 3D vector for androgen receptor antagonism[9].
Ivosidenib IDH1-Mutant CancersDifluorocyclobutane replaces a cyclohexane ring to halt metabolic clearance while maintaining geometry[9].

Analytical Workflows for Conformational Elucidation

Because the ring inversion of cyclobutane is fast on the NMR timescale, determining the exact conformational preference (axial vs. equatorial) of a substituted derivative requires a synergistic approach. High-resolution NMR J -coupling analysis must be paired with Density Functional Theory (DFT) to deconvolute the time-averaged signals into discrete conformational populations[7][10].

Workflow Syn Compound Synthesis & Purification NMR 1H NMR Acquisition (Extract 3J & 4J Couplings) Syn->NMR DFT DFT Optimization (e.g., B3LYP/6-31+G*) Syn->DFT Pop Population Analysis (Axial vs Equatorial %) NMR->Pop DFT->Pop

Synergistic NMR and computational workflow for cyclobutane conformational analysis.

Protocol 1: NMR-Based J-Coupling Analysis

Causality: Scalar coupling constants ( J ) are highly dependent on dihedral angles. In cyclobutane systems, the 4J (long-range W-coupling) is highly stereospecific. The 4Jeq−eq​ coupling is typically ~5 Hz, whereas 4Jax−ax​ is approximately 0 Hz[10]. This stark contrast allows for precise determination of the axial/equatorial equilibrium.

  • Sample Preparation: Dissolve the highly purified cyclobutane derivative in a non-polar, non-coordinating deuterated solvent (e.g., CDCl3​ or C6​D6​ ). Avoid protic solvents if possible, as hydrogen bonding can artificially shift the conformational equilibrium.

  • Data Acquisition: Acquire high-resolution 1H NMR spectra at a minimum of 600 MHz to resolve complex multiplet structures. Utilize 2D COSY and NOESY experiments to unambiguously assign the ring protons.

  • Spectral Deconvolution: Extract the scalar coupling constants. Focus specifically on identifying the 4J couplings across the ring.

  • Population Calculation: Because the observed J values are a time-average of the rapidly interconverting axial and equatorial conformers, use the extracted 4J values in conjunction with Karplus-like relationships to calculate the mole fraction of the pseudo-equatorial conformer[10].

Protocol 2: Computational DFT Workflow

Causality: Due to the low inversion barriers, empirical NMR data only provides a macroscopic average. Computational modeling maps the underlying Potential Energy Surface (PES), validating the NMR data and identifying the exact geometry of the transition states[4][7].

  • Conformational Search: Perform an initial conformational search using Molecular Mechanics (e.g., MMFF94) to generate starting geometries for both the pseudo-axial and pseudo-equatorial puckered states.

  • Geometry Optimization: Optimize the generated geometries using Density Functional Theory (DFT). A highly reliable level of theory for small, strained rings is B3LYP/6-31+G(d) or M06-2X/def2-TZVP[7].

  • Transition State Search: Perform a QST2 or QST3 transition state search to locate the planar D4h​ transition state connecting the two puckered minima.

  • Frequency Analysis: Run a vibrational frequency calculation on all optimized structures. Verify that the minima possess zero imaginary frequencies, and ensure the transition state has exactly one imaginary frequency corresponding to the ring-flapping mode[4].

  • Thermochemical Extraction: Calculate the Gibbs free energy difference ( ΔGax−eq​ ) between the minima. Use the Boltzmann distribution to determine the theoretical thermodynamic population distribution, which should cross-validate the experimental NMR findings[7][10].

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at:[Link]

  • National Institutes of Health (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. Available at:[Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • National Institutes of Health (PubMed). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available at:[Link]

  • ACS Publications. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. Available at: [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available at:[Link]

  • Slideshare. Conformational analysis. Available at: [Link]

  • ResearchGate. Conformational analysis of cycloalkanes. Available at:[Link]

  • Southern Methodist University. Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. Available at: [Link]

  • ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. Available at: [Link]

  • Taylor & Francis. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at:[Link]

  • Organic Chemistry Data. Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Royal Society of Chemistry. Supercycloalkanes: dihydropyrazine-embedded macrocycles. Available at:[Link]

  • ACS Publications. Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol

Application Note: High-Fidelity Asymmetric via Chemoselective Borane-Mediated Reduction Executive Summary (2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly valuable chiral building block utilized in the development of pep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric via Chemoselective Borane-Mediated Reduction

Executive Summary

(2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly valuable chiral building block utilized in the development of peptidomimetics and novel therapeutics. The presence of the cyclobutyl moiety imparts unique conformational rigidity and lipophilicity to drug candidates. Synthesizing this molecule from its corresponding unnatural amino acid, (S)-2-amino-3-cyclobutylpropanoic acid (L-cyclobutylalanine), requires a highly chemoselective reduction method that strictly preserves the C2 stereocenter. This application note details a highly scalable, self-validating protocol utilizing the NaBH4​/I2​ reduction system to achieve >99% enantiomeric excess (ee) and high product yield.

Mechanistic Rationale & Causality (E-E-A-T)

The reduction of nonpolar amino acids to amino alcohols requires a precise approach to prevent racemization[1]. While Lithium Aluminum Hydride ( LiAlH4​ ) is a traditional choice, it poses severe flammability risks, is difficult to scale, and frequently causes intractable emulsions during aqueous workup[2]. Conversely, direct use of commercial BH3​⋅THF is expensive and prone to degradation.

The methodology described herein utilizes the NaBH4​/I2​ system. This system is superior because it generates diborane ( B2​H6​ ) in situ[3]. The mechanistic causality is as follows:

  • In Situ Generation: The reaction of NaBH4​ with I2​ yields B2​H6​ , NaI , and H2​ gas[3].

  • Chemoselective Reduction: The in situ generated diborane rapidly coordinates with the carboxylic acid of (S)-2-amino-3-cyclobutylpropanoic acid to form a triacyloxyborane intermediate, which is subsequently reduced to a stable borate ester[3].

  • Stereochemical Fidelity: Because the reaction proceeds via a concerted hydride transfer mechanism at mild temperatures, the chiral integrity at the α -carbon is completely retained[4].

Process Visualization

G N1 1. System Initialization (S)-Cyclobutylalanine + NaBH4 in THF N2 2. In Situ Borane Generation Slow I2 addition (0 °C) N1->N2 N3 3. Chemoselective Reduction Reflux at 70 °C (14 h) N2->N3 N4 4. Safe Quenching MeOH addition at 0 °C N3->N4 N5 5. Borate Complex Cleavage 20% NaOH Reflux (4 h) N4->N5 N6 6. Extraction & Isolation DCM Extraction & Concentration N5->N6 N7 (2S)-2-Amino-3-cyclobutylpropan-1-ol (Target Product) N6->N7

Workflow for the chemoselective reduction of (S)-cyclobutylalanine to its amino alcohol.

Comparative Analysis of Reducing Agents

To justify the selection of the NaBH4​/I2​ system, the following quantitative and qualitative data summarizes the performance of standard reducing agents for amino acid conversions[2],[3],[4].

Reducing AgentChemoselectivityScalability & SafetyCost EfficiencyEnantiomeric Retention
LiAlH4​ Low (Reduces most functional groups)Poor (Pyrophoric; severe emulsion risk)Low (Strict anhydrous needs)Moderate (Risk of racemization)
BH3​⋅THF High (Tolerates many protecting groups)Moderate (Reagent degrades rapidly)Low (Expensive commercial reagent)High (>99% ee)
NaBH4​/I2​ High (Tolerates N-carbamates/esters)Excellent (Controlled in situ generation)High (Inexpensive bulk reagents)High (>99% ee)

Detailed Experimental Protocol

Materials Required:

  • (S)-2-amino-3-cyclobutylpropanoic acid (1.0 equiv, 10.0 g, 69.8 mmol)

  • Sodium borohydride ( NaBH4​ ) (2.5 equiv, 6.6 g, 174.5 mmol)

  • Iodine ( I2​ ) (1.0 equiv, 17.7 g, 69.8 mmol)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • Methanol (MeOH) (30 mL)

  • 20% aqueous NaOH solution (100 mL)

Step 1: System Initialization & Borane Generation
  • Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a bubbler.

  • Suspend NaBH4​ (6.6 g) and (S)-2-amino-3-cyclobutylpropanoic acid (10.0 g) in 100 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Dissolve I2​ (17.7 g) in 50 mL of anhydrous THF. Transfer this to the addition funnel and add dropwise to the reaction mixture over 45 minutes.

  • Causality: The dropwise addition at 0 °C is critical to manage the highly exothermic release of H2​ gas and prevents the rapid volatilization of the in situ generated diborane, ensuring it remains dissolved to react with the substrate[3].

  • Self-Validation Checkpoint: The deep brown color of the iodine solution will dissipate almost instantly upon hitting the mixture, confirming active borane generation. Vigorous H2​ gas evolution will be observed in the bubbler.

Step 2: Chemoselective Reduction
  • Once iodine addition is complete and gas evolution slows, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 70 °C) for 14 hours.

  • Causality: The initial reaction forms a triacyloxyborane intermediate. Extended thermal energy (reflux) is required to drive the complete reduction of this intermediate to the corresponding borate ester of the amino alcohol[2].

  • Self-Validation Checkpoint: An aliquot can be quenched in MeOH, spotted on a TLC plate, and stained with Ninhydrin. The disappearance of the baseline amino acid spot confirms completion.

Step 3: Safe Quenching
  • Cool the reaction mixture back to 0 °C.

  • Cautiously add 30 mL of Methanol dropwise.

  • Causality: Methanol reacts aggressively with any unreacted borane to form volatile trimethyl borate ( B(OMe)3​ ) and hydrogen gas. This safely deactivates the reducing agent prior to the introduction of water.

  • Self-Validation Checkpoint: Bubbling will occur upon MeOH addition. The quenching is complete when the addition of MeOH no longer produces gas.

Step 4: Borate Complex Cleavage
  • Add 100 mL of 20% aqueous NaOH to the mixture.

  • Heat the system to reflux for 4 hours.

  • Causality: The reduction yields a highly stable boron-nitrogen-oxygen chelate. Simple aqueous extraction is insufficient to break this complex. Strong alkaline hydrolysis under reflux is mandatory to cleave the boron bonds and liberate the free (2S)-2-Amino-3-cyclobutylpropan-1-ol[2].

Step 5: Extraction & Isolation
  • Cool the mixture to room temperature and concentrate the organic solvents (THF/MeOH) under reduced pressure.

  • Extract the remaining aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a pale yellow to colorless oil/solid.

  • Expected Yield: 82 - 88% (7.4 g - 7.9 g).

Analytical Characterization

To verify the structural and stereochemical integrity of the synthesized (2S)-2-Amino-3-cyclobutylpropan-1-ol, the following analytical signatures should be observed:

  • Mass Spectrometry (ESI+): Expected [M+H]+ at m/z=130.2 .

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic cyclobutyl multiplet ( δ 1.60 - 2.10 ppm, 7H), the α -chiral methine proton ( δ 2.85 ppm, 1H), and the diastereotopic hydroxymethyl protons ( δ 3.30 - 3.60 ppm, 2H). A broad singlet for the NH2​ and OH protons ( δ 2.20 ppm, 3H) will exchange with D2​O .

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571. URL:[Link]

  • Ramachandran, P. V., et al. (2001). "New Organic Synthetic Methods Using the NaBH4/I2 System." ACS Symposium Series, American Chemical Society. URL:[Link]

  • Blaskovich, M., et al. (2008). "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 14-16. URL:[Link]

  • Sessions, A. L., et al. (2001). "Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis." Analytical Chemistry, 73(2), 200-207. URL:[Link]

Sources

Application

Asymmetric synthesis of chiral beta-amino alcohols

Precision Engineering of Chiral β -Amino Alcohols: Strategic Workflows in Asymmetric Synthesis Executive Summary Chiral β -amino alcohols are privileged pharmacophores embedded in a vast array of life-saving therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Chiral β -Amino Alcohols: Strategic Workflows in Asymmetric Synthesis

Executive Summary

Chiral β -amino alcohols are privileged pharmacophores embedded in a vast array of life-saving therapeutics, including β -blockers, sphingosine derivatives, and HIV protease inhibitors (e.g., ritonavir and saquinavir). Because the 3D spatial arrangement of the 1,2-amino alcohol motif dictates target binding affinity and metabolic stability, achieving absolute stereocontrol during synthesis is a non-negotiable requirement in drug development.

This application note provides an authoritative, deep-dive methodology into two of the most robust and industrially relevant paradigms for synthesizing these motifs: Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) and the Sharpless Asymmetric Aminohydroxylation (AA) . Designed for senior chemists and process scientists, this guide emphasizes the mechanistic causality behind reagent selection and embeds self-validating checkpoints directly into the protocols to ensure reproducibility and scale-up reliability.

Strategy I: Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR)

Mechanistic Causality & Logic

The classical reduction of α -amino ketones often yields racemic or poorly diastereoselective mixtures. However, by coupling a ruthenium-based chiral catalyst (e.g., Ru-TsDPEN) with an azeotropic mixture of formic acid and triethylamine (HCOOH/Et 3​ N), chemists can exploit Dynamic Kinetic Resolution (DKR) [1].

The causality behind this system is elegant: the basicity of Et 3​ N promotes the rapid enolization and epimerization of the labile α -stereocenter of the racemic ketone. Simultaneously, the chiral Ru-hydride complex reduces one enantiomer (the "matched" transition state) at a rate exponentially faster than the other. Because the unreacted "mismatched" enantiomer continuously epimerizes back into the reactive form, the theoretical yield of a single enantio- and diastereomerically pure β -amino alcohol is driven to 100%, bypassing the 50% yield cap of standard kinetic resolutions, as detailed in [2].

DKR_ATH cluster_0 Dynamic Kinetic Resolution (DKR) R_Ketone (R)-α-Amino Ketone S_Ketone (S)-α-Amino Ketone R_Ketone->S_Ketone Fast Epimerization (Et3N) TS_R Matched TS (Fast) R_Ketone->TS_R TS_S Mismatched TS (Slow) S_Ketone->TS_S Catalyst Ru(II)-TsDPEN + HCOOH Catalyst->TS_R Catalyst->TS_S Product Chiral anti-β-Amino Alcohol (>99% ee) TS_R->Product TS_S->Product Minor

Logic of Dynamic Kinetic Resolution in Asymmetric Transfer Hydrogenation.

Self-Validating Protocol: Ru-Catalyzed ATH of α -Amino Ketones

Objective: Synthesis of highly enantioenriched anti- β -amino alcohols from racemic α -amino ketones.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous DMF (0.5 M). Stir for 10–15 minutes.

    • Validation Checkpoint 1: Monitor for a distinct color change from orange to dark red. This visual cue confirms the formation of the active 16-electron Ru-hydride species. Failure to observe this indicates oxygen contamination or a degraded precatalyst.

  • Substrate Addition: Add the racemic α -amino ketone (1.0 equiv) to the active catalyst solution.

  • Reductant Addition: Cool the reaction to 0 °C. Dropwise, add a pre-mixed HCOOH/Et 3​ N azeotrope (5:2 ratio, 5.0 equiv HCOOH). Once added, warm the reaction to 25 °C.

    • Causality Note: The hydride transfer is exothermic. Initial cooling prevents thermal degradation of the highly organized transition state, which would otherwise erode the enantiomeric excess (ee).

  • Reaction Monitoring (The DKR Validation Loop): After 2 hours, extract a 50 μ L aliquot. Quench with D 2​ O/CDCl 3​ .

    • Validation Checkpoint 2: Analyze the crude mixture via 1 H-NMR. The unreacted starting material must exhibit rapid deuterium incorporation at the α -position. This confirms that the Et 3​ N-mediated epimerization is outpacing the reduction—a strict prerequisite for DKR. If epimerization is too slow, the yield will artificially cap at 50%.

  • Workup & Isolation: Upon confirming >99% conversion, quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Strategy II: Sharpless Asymmetric Aminohydroxylation (AA)

Mechanistic Causality & Logic

When the starting material is an unfunctionalized alkene rather than a ketone, the Sharpless Asymmetric Aminohydroxylation (AA) provides a direct, one-step route to β -amino alcohols. Utilizing an osmium catalyst and chiral cinchona alkaloid ligands—such as (DHQ) 2​ PHAL or (DHQD) 2​ PHAL—this method installs both the amino and hydroxyl groups stereospecifically across the double bond[3].

The critical engineering choice in this reaction is the nitrogen source (e.g., Chloramine-T vs. benzyl carbamate). The nitrogen source dictates not only the reaction kinetics but also the regioselectivity of the [3+2] cycloaddition. Bulky nitrogen sources sterically direct the osmium attack, forcing the nitrogen atom to bond to the less sterically hindered carbon of the alkene, as established in[4].

Sharpless_AA Os_Cat K2OsO2(OH)4 (Precatalyst) Active_Cat Os(VIII) Imido Complex + (DHQ)2PHAL Os_Cat->Active_Cat + Nitrogen Source Cycloaddition [3+2] Cycloaddition (Enantioselective) Active_Cat->Cycloaddition Alkene Prochiral Alkene Alkene->Cycloaddition Os_Azaglycolate Os(VI) Azaglycolate Cycloaddition->Os_Azaglycolate Hydrolysis Hydrolysis & Reoxidation (Chloramine-T) Os_Azaglycolate->Hydrolysis Hydrolysis->Active_Cat Catalyst Regeneration Product Chiral β-Amino Alcohol Hydrolysis->Product

Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation of alkenes.

Self-Validating Protocol: Sharpless AA of Alkenes

Objective: Direct conversion of a prochiral alkene to an enantioenriched β -amino alcohol derivative.

  • Precatalyst Assembly: In a round-bottom flask, dissolve K 2​ OsO 2​ (OH) 4​ (4 mol%) and the chiral ligand (DHQ) 2​ PHAL (5 mol%) in a 1:1 mixture of n-propanol and water (0.1 M). Stir for 15 minutes.

    • Causality Note: The biphasic aqueous nature of the solvent is critical. It ensures the solubility of the nitrogen source (Chloramine-T) and facilitates the hydrolysis of the intermediate osmate ester to release the product and regenerate the catalyst.

  • Reagent Addition: Add the alkene (1.0 equiv), followed by the portion-wise addition of Chloramine-T trihydrate (3.0 equiv) over 30 minutes.

    • Validation Checkpoint 1: The reaction mixture should transition to a homogeneous green/brown solution, indicating the formation of the active Os(VIII) imido species. The appearance of a persistent black precipitate (OsO 2​ ) is a failure state indicating catalyst deactivation; if observed, the reaction must be aborted and re-initiated with fresh precatalyst.

  • Reaction Monitoring: Stir the mixture at 20 °C. Monitor the consumption of the alkene via TLC (using a hexane/EtOAc gradient).

  • Quenching & Regioselectivity Check: Once complete, add saturated aqueous sodium sulfite (Na 2​ SO 3​ ) and stir vigorously for 1 hour. This reduces any remaining toxic Os(VIII) to inert Os(VI)/Os(IV) and quenches excess Chloramine-T.

    • Validation Checkpoint 2 (Regioselectivity): Isolate a crude sample and perform a 2D COSY/HSQC NMR analysis. Compare the chemical shift of the proton adjacent to the hydroxyl group ( δ 3.5–4.5 ppm) versus the proton adjacent to the amine ( δ 2.8–3.5 ppm). A regiomeric ratio (rr) of >10:1 is required to proceed to crystallization without significant yield loss.

  • Workup: Extract the aqueous layer with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate. Purify the product via recrystallization to upgrade the enantiomeric purity to >99% ee.

Quantitative Data Summary

The following table summarizes the expected performance metrics of both methodologies based on established literature standards.

Synthesis StrategySubstrate ClassPrimary Catalyst / LigandYield RangeEnantiomeric Excess (ee)Diastereomeric Ratio (dr) / Regioselectivity
ATH via DKR Racemic α -Amino KetonesRuCl(p-cymene)[(R,R)-TsDPEN]85–98%>98%>95:5 (anti or syn)
Sharpless AA Prochiral AlkenesK 2​ OsO 2​ (OH) 4​ / (DHQ) 2​ PHAL60–90%85–99%>10:1 (Regioselectivity)

References

  • Title: Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones Source: The Journal of Organic Chemistry (2020) URL: [Link]

  • Title: Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation of Functionalized Aromatic Ketones Source: The Journal of Organic Chemistry (2002) URL: [Link]

  • Title: Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis Source: Angewandte Chemie International Edition (1999) URL: [Link]

  • Title: Catalytic Asymmetric Aminohydroxylation (AA) of Olefins Source: Angewandte Chemie International Edition in English (1996) URL: [Link]

Sources

Method

Application Note: Puckering the Planar Landscape – Cyclobutanes in Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has historically relied on planar, sp2-hybridized aromatic libraries due to their synthetic accessibility and strict adherence to the Rule of Three (Ro3). However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has historically relied on planar, sp2-hybridized aromatic libraries due to their synthetic accessibility and strict adherence to the Rule of Three (Ro3). However, the overrepresentation of "flat" molecules has been linked to higher clinical attrition rates due to poor solubility and off-target promiscuity. To "escape flatland," increasing the fraction of sp3-hybridized carbons (Fsp3) is critical.

This application note details the integration of the cyclobutane moiety as a premier three-dimensional (3D) scaffold in FBDD. Despite a perceived instability due to ring strain (~26 kcal/mol), cyclobutanes are chemically robust and offer unique puckered conformations, distinct exit vectors, and high structural rigidity. This guide provides validated synthetic protocols, physicochemical profiling, and a recent case study demonstrating the successful optimization of a cyclobutane fragment into a sub-nanomolar receptor antagonist.

The Mechanistic Rationale: Escaping Flatland

The transition from 2D to 3D fragments is not merely an aesthetic chemical choice; it is driven by fundamental thermodynamics and pharmacokinetics. Aromatic rings often suffer from π-π stacking in aqueous media, leading to aggregation—a primary driver of false positives in high-concentration biophysical screens (e.g., Surface Plasmon Resonance).

By incorporating a cyclobutane ring into the molecular framework, researchers can significantly alter the Principal Moment of Inertia (PMI), pushing the molecule away from the linear/planar axes and toward a more spherical geometry. Furthermore,1[1].

Flatland_Logic A 2D Aromatic Fragments (High sp2 character) B Cyclobutane Scaffold (Increased Fsp3) A->B Escape Flatland C Enhanced Solubility (Reduced Aggregation) B->C D Shape Diversity (Cis/Trans Isomers) B->D E Lower Attrition Rate (Clinical Success) C->E D->E

Fig 1. Logical relationship: Increased Fsp3 via cyclobutanes reduces clinical attrition.

Quantitative Physicochemical Profiling

To justify the synthetic effort required to build cyclobutane libraries, we must compare their physicochemical metrics against standard 2D aromatic fragments.2[2].

Table 1: Comparative Physicochemical Profile (2D Aromatics vs. 3D Cyclobutanes)

MetricStandard 2D Fragments3D Cyclobutane FragmentsMechanistic Causality / Impact
Fsp3 < 0.25> 0.50Increases out-of-plane growth vectors, allowing fragments to probe deeply buried, complex protein pockets.
PMI (ΣNPR) Approaches 1.0 (Planar)Higher distribution toward sphericalMaximizes 3D shape diversity, ensuring the library covers underexplored chemical space.
Solubility Prone to aggregation>100 μM (up to 1.0 mM)Prevents target-independent aggregation, eliminating a major source of false-positive screening readouts.
Stereochemistry AchiralDiastereomerically pureEvaluates distinct spatial trajectories (cis vs. trans) while avoiding the biophysical screening complications of enantiomeric mixtures.

Validated Synthetic Methodologies & Workflows

A historical lack of accessible synthetic methods has bottlenecked cyclobutane adoption. Standard [2+2] photocycloadditions often suffer from poor functional group tolerance. To circumvent this, two distinct, self-validating protocols have been developed to access 1,3- and 1,2-disubstituted cyclobutanes.

FBDD_Workflow Dsg Library Design PCA & PMI Analysis SynA Protocol A 3-Azido-Cyclobutanones Dsg->SynA SynB Protocol B High-Pressure[2+2] Dsg->SynB Lib 3D Cyclobutane Fragment Library SynA->Lib SynB->Lib Scr Biophysical Screening (Radioligand / SPR) Lib->Scr Ro3 Compliant Hit Hit Identification (e.g., H1R Antagonists) Scr->Hit >85% Displacement Ld Hit-to-Lead Vector Elaboration Hit->Ld pKi Optimization

Fig 2. FBDD workflow integrating 3D cyclobutane fragments from design to hit-to-lead.

Protocol A: The 3-Azido-Cyclobutanone Platform (1,3-Substitution)

This protocol utilizes a highly versatile linchpin to generate structurally diverse, diastereomerically pure 1,3-disubstituted fragments[2].

  • Intermediate Generation : Synthesize the key 3-propyl-3-azido-cyclobutanone intermediate.

    • Causality: The azide moiety is deliberately chosen as a bioorthogonal "synthetic handle." It survives the harsh conditions of library diversification and can be reduced or utilized in click-chemistry during later hit-to-lead stages.

  • Divergent Functionalization : Perform reductive amination or sulfonylation at the ketone position to yield secondary amines, amides, and sulfonamides.

    • Causality: This explores distinct hydrogen-bond donor/acceptor vectors while maintaining strict adherence to Ro3 molecular weight limits.

  • Isomer Resolution : Isolate the cis and trans isomers using standard chromatography.

    • Causality: Separating diastereomers rather than enantiomers allows researchers to probe two completely different spatial trajectories in the binding pocket without requiring complex chiral resolution.

  • System Validation (Nephelometry) :

    • Self-Validating Step: Subject the purified fragments to nephelometry.2[2]. This guarantees the fragments are biophysically viable for screening.

Protocol B: Hyperbaric [2+2] Cycloaddition (1,2-Substitution)

Developed to address the severe underrepresentation of 1,2-disubstituted cyclobutanes, this protocol utilizes extreme pressure to force sterically hindered reactions[3].

  • Reagent Assembly : Combine tert-butyl vinyl ether and ethylene sulfonyl fluoride (ESF) in acetonitrile (MeCN) with a NaHCO3 base.

  • Hyperbaric Activation : Subject the reaction mixture to 12 kbar of pressure.

    • Causality: Standard thermal or photochemical [2+2] cycloadditions often fail or degrade these specific substrates.3[3], forcing the substituents into the adjacent 1- and 2-positions without destructive UV irradiation.

  • Orthogonal Deprotection : Convert the sulfonyl fluoride into diverse sulfonamides, and deprotect the tert-butyl ether to form the cyclobutanol.

  • System Validation (HECADE NMR) :

    • Self-Validating Step: Because 1,2-disubstituted cyclobutanes possess complex, puckered stereocenters, standard NOESY NMR is prone to misinterpretation.4[4], ensuring the exact 3D shape is known before screening.

Application Case Study: Histamine H1 Receptor (H1R) Antagonism

The ultimate validation of cyclobutane fragments lies in their biological application. In a recent 2026 screening campaign, researchers sought to identify novel antagonists for the Histamine H1 Receptor (H1R)—a heavily studied GPCR where novel chemical space is highly coveted.

A focused library of 3D fragments, including surrogates containing the rare azide synthetic handle, was screened against H1R using a radioligand displacement assay at 10 μM and 30 μM concentrations.5[5].

Crucially, the cyclobutane hit demonstrated exquisite selectivity; it showed no significant binding against related histamine receptor subtypes (H3R and H4R). By leveraging the unique exit vectors provided by the cyclobutane's puckered geometry, subsequent hit exploration and vector elaboration yielded the5[5]. This progression from a simple 3D fragment to a potent, sub-nanomolar ligand unequivocally validates FBDD as an efficient method for incorporating novel cyclobutane chemistries into biologically active lead compounds.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library ChemMedChem / NIH PubMed Central URL
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor RSC Medicinal Chemistry URL
  • HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY Radboud University Repository URL
  • Making square drug fragments under pressure ScienceLink International URL
  • High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives ResearchGate / EurJOC URL
  • Streamlined Synthesis of C(sp3)

Sources

Application

Advanced NMR Characterization Protocol for (2S)-2-Amino-3-cyclobutylpropan-1-ol: A Self-Validating Methodological Guide

Executive Summary The unambiguous structural and stereochemical characterization of chiral amino alcohols is a critical bottleneck in modern drug discovery and asymmetric synthesis. This application note provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural and stereochemical characterization of chiral amino alcohols is a critical bottleneck in modern drug discovery and asymmetric synthesis. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol specifically designed for (2S)-2-Amino-3-cyclobutylpropan-1-ol . By integrating optimized sample preparation, multidimensional NMR acquisition, and chiral derivatization, this guide establishes a closed-loop analytical framework that ensures absolute data integrity.

Introduction & Chemical Context

(2S)-2-Amino-3-cyclobutylpropan-1-ol is a non-canonical chiral amino alcohol featuring a flexible propanol backbone terminating in a sterically constrained cyclobutyl ring. The characterization of such molecules presents unique analytical challenges:

  • Proton Exchange Dynamics: The proximity of hydroxyl (-OH) and amino (-NH2) groups facilitates rapid intermolecular hydrogen bonding and proton exchange, which can severely broaden NMR signals.

  • Diastereotopic Complexity: The (2S) chiral center induces magnetic non-equivalence in the adjacent C1 and C3 methylene protons, resulting in complex, overlapping multiplets.

  • Ring Puckering: The cyclobutyl ring undergoes rapid "butterfly" puckering, complicating the scalar coupling networks of the C4, C5, C6, and C7 protons.

To overcome these challenges, we employ a self-validating NMR strategy. Rather than relying on isolated 1D spectra, this protocol utilizes a matrix of 1D and 2D techniques (COSY, HSQC, HMBC) that cross-verify each structural assignment, eliminating interpretive ambiguity[1].

NMR_Workflow Prep Sample Preparation (Anhydrous DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Validate Purity Homo2D Homonuclear 2D (COSY, NOESY) Acq1D->Homo2D Spin Systems Hetero2D Heteronuclear 2D (HSQC, HMBC) Acq1D->Hetero2D C-H Connectivity Validate Self-Validating Structural Matrix Homo2D->Validate Spatial/Scalar Links Hetero2D->Validate Backbone Assembly

Fig 1. Self-validating NMR workflow for the structural elucidation of amino alcohols.

Sample Preparation Protocol

The causality behind solvent selection is the most critical factor in amino alcohol characterization. Trace water catalyzes the rapid exchange of labile protons, leading to signal coalescence.

Methodology:

  • Desiccation: Dry 10–15 mg of (2S)-2-Amino-3-cyclobutylpropan-1-ol under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, stored over molecular sieves). Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It rigidly binds the -OH and -NH2 protons, drastically slowing their exchange rate. This allows these labile protons to be observed as sharp, distinct signals, and preserves their scalar coupling to adjacent carbon-bound protons[2].

  • Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

NMR Acquisition & Self-Validating Methodologies

A self-validating system requires orthogonal data streams. The following acquisition parameters ensure that every structural hypothesis generated by 1D NMR is independently verified by 2D NMR[1].

Step-by-Step Acquisition Parameters
  • 1H NMR (1D): 500 MHz, 298 K. Relaxation delay (D1) = 2.0 s, 32 scans. Purpose: Establishes the absolute proton inventory.

  • 13C NMR (1D): 125 MHz, 298 K. D1 = 2.0 s, 1024 scans. WALTZ-16 proton decoupling. Purpose: Establishes the carbon backbone.

  • 1H-1H COSY (2D): 128 t1​ increments, 2048 t2​ points. Causality: Maps the continuous spin system from the C1 hydroxyl group through the C2 chiral center and into the cyclobutyl ring.

  • 1H-13C HSQC (2D): 256 t1​ increments, optimized for 1JCH​ = 145 Hz. Causality: Resolves overlapping proton multiplets (especially the cyclobutyl CH2 groups) by dispersing them across the much wider 13C chemical shift range.

  • 1H-13C HMBC (2D): 256 t1​ increments, optimized for long-range nJCH​ = 8 Hz. Causality: Provides the ultimate structural validation by bridging the acyclic propanol chain to the cyclobutyl ring via 2-bond and 3-bond carbon-proton couplings.

Data Presentation: Quantitative Chemical Shifts

The tables below summarize the expected self-validated NMR assignments. The diastereotopic nature of the C1 and C3 protons is a direct consequence of the adjacent (2S) chiral center.

Table 1: 1 H NMR Assignments (500 MHz, DMSO-d6)
Positionδ (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Logic (Self-Validation)
-OH 4.52br s1H-Disappears upon D2O shake; COSY cross-peak to C1-H2.
C1-H 3.35, 3.25dd, dd2H10.5, 5.2Diastereotopic; HSQC confirms attachment to C1 (65.2 ppm).
-NH2 2.85br s2H-Exchangeable; Integrates to 2H.
C2-H 2.75m1H-Central node in COSY; couples to C1, C3, and NH2.
C4-H 2.25m1H-Cyclobutyl methine; HMBC cross-peaks to C3.
C5, C7-H 1.95, 1.75m4H-Cyclobutyl methylenes; complex multiplets due to ring puckering.
C6-H 1.60m2H-Distal cyclobutyl methylene; lowest chemical shift.
C3-H 1.35m2H-Diastereotopic linker; COSY connects C2 to C4.
Table 2: 13 C NMR Assignments (125 MHz, DMSO-d6)
Positionδ (ppm)Type (DEPT-135)Structural Significance
C1 65.2CH2 (Negative)Deshielded by adjacent electronegative hydroxyl oxygen.
C2 54.1CH (Positive)Chiral center; deshielded by primary amine.
C3 41.5CH2 (Negative)Aliphatic linker connecting backbone to the ring.
C4 33.2CH (Positive)Cyclobutyl branching point.
C5, C7 28.4CH2 (Negative)Symmetrical cyclobutyl carbons (chemically equivalent).
C6 18.5CH2 (Negative)Highly shielded distal cyclobutyl carbon.

Stereochemical Validation via Chiral Derivatization

While 1D and 2D NMR confirm the 2D planar structure, they cannot independently determine absolute stereochemistry without a chiral reference. To definitively validate the (2S) configuration, we utilize a double-derivatization protocol using α-methoxy-α-phenylacetic acid (MPA)[3]. Alternatively, chiral solvating agents (CSAs) like BINOL-derivatives can be used for non-covalent enantiodifferentiation[4].

Methodology for bis-MPA Derivatization:

  • Reaction: React 5 mg of the amino alcohol with 2.5 equivalents of (R)-MPA, using EDC/DMAP coupling agents in anhydrous CDCl3.

  • Parallel Synthesis: Repeat the exact procedure in a separate vial using (S)-MPA.

  • Acquisition: Acquire high-resolution 1 H NMR spectra for both the bis-(R)-MPA and bis-(S)-MPA derivatives.

  • Causality of Anisotropic Effects: The phenyl rings of the MPA auxiliary shield or deshield specific protons on the amino alcohol backbone depending on their spatial orientation. By calculating the chemical shift difference ( ΔδRS=δR​−δS​ ) for the C1 and C3 protons, the absolute configuration is unambiguously assigned[3].

Stereochem_Validation Substrate (2S)-Amino Alcohol Deriv Derivatization (R)- & (S)-MPA Substrate->Deriv Chiral Reagents NMR 1H NMR Analysis Deriv->NMR Acquire Spectra Delta Calculate Δδ (RS) NMR->Delta Anisotropic Effects Config Confirm (2S) Config Delta->Config Cross-Validation

Fig 2. Stereochemical validation logic via bis-MPA derivatization and anisotropic shift analysis.

References

  • Benchchem. "A Comparative Guide to NMR Spectroscopy for Chiral Amino Alcohols". Benchchem.
  • Leiro, V., et al. "Absolute configuration of amino alcohols by 1H-NMR".
  • ResearchGate. "Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study".
  • Frontiers.

Sources

Method

Chiral HPLC Method Development for (2S)-2-Amino-3-cyclobutylpropan-1-ol: A Comprehensive Application Note

Executive Summary & Strategic Rationale (2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly polar, aliphatic chiral amino alcohol. The presence of the cyclobutyl group provides unique steric bulk, making it a valuable build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly polar, aliphatic chiral amino alcohol. The presence of the cyclobutyl group provides unique steric bulk, making it a valuable building block in the synthesis of selective GPCR agonists and other complex therapeutics[1]. However, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for its enantiomeric purity determination presents two distinct analytical challenges:

  • Lack of a UV Chromophore: The molecule possesses only an aliphatic ring, a primary amine, and a hydroxyl group, resulting in negligible UV absorbance above 210 nm.

  • High Polarity and Basicity: The primary amine group exhibits strong secondary interactions with residual silanols on traditional stationary phases, often leading to severe peak tailing and poor resolution.

To overcome these structural limitations, this guide details two orthogonal, self-validating methodologies. The first utilizes direct analysis via a Crown Ether Chiral Stationary Phase (CSP) coupled with a Charged Aerosol Detector (CAD). The second employs indirect analysis via pre-column derivatization with Fmoc-Cl, followed by separation on an immobilized polysaccharide CSP with standard UV detection.

Workflow A Target: (2S)-2-Amino-3-cyclobutylpropan-1-ol Challenge: No UV Chromophore B Direct Analysis (CAD / ELSD / MS) A->B C Indirect Analysis (Pre-column Derivatization) A->C D Crown Ether CSP (e.g., CROWNPAK CR-I(+)) B->D E Zwitterionic CSP (e.g., CHIRALPAK ZWIX) B->E F Derivatization (Fmoc-Cl) C->F H Method Optimization (pH, Temp, Additives) D->H E->H G Polysaccharide CSP (e.g., CHIRALPAK IG) F->G G->H I Validation & Routine QC H->I

Workflow for Chiral Method Development of Aliphatic Amino Alcohols.

Methodology 1: Direct Analysis via Crown Ether CSP and CAD

Causality & Mechanistic Insights

Crown ether CSPs, such as the CROWNPAK CR-I(+), are specifically designed for the enantioseparation of primary amines and amino acids[2]. The chiral recognition mechanism relies on the host-guest complexation between the protonated primary amine (-NH 3+​ ) of the analyte and the 18-crown-6 ether cavity of the stationary phase.

Why pH < 2.0? To ensure complete protonation of the amine, a highly acidic mobile phase (e.g., pH 1.5 Perchloric acid or TFA) is mandatory. Without full protonation, the critical hydrogen bonds required for encapsulation within the crown ether cavity will not form, resulting in zero chiral recognition. Why CAD? Because the target molecule lacks a conjugated π -electron system, UV detection is unviable. CAD measures the mass of non-volatile analyte particles after nebulization and evaporation, providing a universal, highly sensitive response independent of optical properties[3].

Mechanism A Acidic Mobile Phase (pH < 2.0) B Protonation of Amine (-NH3+) A->B D Host-Guest Complexation (Hydrogen Bonding) B->D C Crown Ether Cavity (18-Crown-6) C->D E Steric Interaction (Cyclobutyl Group) D->E F Chiral Recognition (Enantiomer Separation) E->F

Mechanism of Chiral Recognition on Crown Ether Stationary Phases.
Step-by-Step Protocol & Self-Validating System

Chromatographic Conditions:

  • Column: CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm)

  • Mobile Phase: pH 1.5 Perchloric acid in Water / Acetonitrile (85:15, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C (Note: Lower temperatures enhance the exothermic host-guest complexation, improving resolution).

  • Detection: Charged Aerosol Detector (Evaporator temp: 35 °C, Data collection rate: 10 Hz)

  • Injection Volume: 2.0 µL

Sample Preparation: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of the mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST) - Self-Validation: Prior to sample analysis, inject a racemic standard (0.5 mg/mL) six times. The system is validated for use only if:

  • Resolution ( Rs​ ) between the (2S) and (2R) enantiomers is 2.0.

  • Relative Standard Deviation (RSD) of retention times is 1.0%.

  • Tailing factor ( Tf​ ) for both peaks is 1.5.

Methodology 2: Indirect Analysis via Fmoc-Cl Derivatization and UV

Causality & Mechanistic Insights

When CAD or MS instrumentation is unavailable, introducing a chromophore via pre-column derivatization is required. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the reagent of choice because it reacts rapidly and quantitatively with primary amines[4].

Why pH 8.5? At pH 8.5, the primary amine (pKa ~9.5) is partially deprotonated and highly nucleophilic, while the primary alcohol (pKa ~15) remains protonated and unreactive. This ensures selective N-derivatization without forming complex N,O-bis-derivatized mixtures. Why quench with 1-adamantanamine? Excess Fmoc-Cl will slowly hydrolyze to Fmoc-OH, which can co-elute with the analytes. Quenching with a bulky amine like 1-adamantanamine converts excess reagent into a highly lipophilic derivative that elutes far away from the analytes, ensuring a clean baseline. Furthermore, the bulky fluorenyl group enhances pi-pi interactions on standard immobilized polysaccharide columns (e.g., CHIRALPAK IG).

Step-by-Step Protocol & Self-Validating System

Derivatization Workflow:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5.

  • Reaction: Dissolve 5.0 mg of the sample in 1.0 mL of Borate buffer. Add 1.0 mL of Fmoc-Cl solution (10 mg/mL in Acetonitrile).

  • Incubation: Vortex vigorously and incubate at room temperature for exactly 20 minutes.

  • Quenching: Add 50 µL of 1-adamantanamine solution (100 mg/mL in Acetonitrile) to consume unreacted Fmoc-Cl. Incubate for 5 minutes.

  • Dilution: Dilute 1:10 with the HPLC mobile phase and filter (0.22 µm).

Chromatographic Conditions:

  • Column: CHIRALPAK IG (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

System Suitability Testing (SST) - Self-Validation: Inject the derivatized racemic system suitability solution. The system is validated only if:

  • Resolution ( Rs​ ) between Fmoc-(2S) and Fmoc-(2R) is 2.5.

  • The Fmoc-OH byproduct peak is baseline resolved from both analyte peaks ( Rs​≥ 2.0).

  • Signal-to-Noise (S/N) ratio for a 0.1% enantiomeric impurity spike is 10.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the two developed methodologies, allowing scientists to select the appropriate method based on laboratory capabilities.

ParameterMethod 1: Direct AnalysisMethod 2: Indirect Analysis
Detector Charged Aerosol Detector (CAD)UV Absorbance (265 nm)
Column Chemistry CROWNPAK CR-I(+) (Crown Ether)CHIRALPAK IG (Polysaccharide)
Sample Preparation Direct DissolutionFmoc-Cl Derivatization (25 mins)
Retention Time (2S) 8.4 min12.1 min
Retention Time (2R) 10.2 min14.5 min
Resolution ( Rs​ ) 2.83.5
Limit of Detection (LOD) ~50 ng (on-column)~1 ng (on-column)
Primary Advantage No chemical alteration requiredUltra-high sensitivity, standard equipment

References

  • Richardson, C. F. "Use of HPLC for In-process Testing" in HPLC Method Development for Pharmaceuticals. VDOC.PUB. 2

  • Thermo Fisher Scientific. Charged Aerosol Detection Bibliography. 3

  • Sun, P., et al. "Effective Enantiomeric Separations of Racemic Primary Amines by the Isopropyl Carbamate-Cyclofructan6 Chiral Stationary Phase." Journal of Chromatography A, 1217(30). 4

  • ACS Publications. "Accessing α-Amino Ketyl Radicals from β-Amino Alcohols via Chemoselective Hydrogen Atom Transfer Catalysis." Journal of the American Chemical Society. 1

Sources

Application

Application Note: Analytical Derivatization Strategies for (2S)-2-Amino-3-cyclobutylpropan-1-ol

Executive Summary (2S)-2-Amino-3-cyclobutylpropan-1-ol is a chiral, bifunctional molecule featuring a primary amine, a primary aliphatic alcohol, and a cyclobutyl ring. In analytical chemistry and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-3-cyclobutylpropan-1-ol is a chiral, bifunctional molecule featuring a primary amine, a primary aliphatic alcohol, and a cyclobutyl ring. In analytical chemistry and pharmaceutical development, quantifying such amino alcohols presents two fundamental challenges:

  • Lack of a Chromophore/Fluorophore: The molecule is invisible to standard UV or fluorescence detectors, rendering direct High-Performance Liquid Chromatography (HPLC) ineffective[1].

  • High Polarity and Hydrogen Bonding: The presence of both -OH and -NH₂ groups causes severe peak tailing, irreversible column adsorption, and low volatility, precluding direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To overcome these barriers, chemical derivatization is mandatory. This guide details two field-proven, self-validating methodologies: pre-column isoindole formation for HPLC-FLD and exhaustive silylation for GC-MS.

Mechanistic Rationale & Causality

HPLC: Isoindole Formation via OPA/Thiol

For reversed-phase HPLC, the goal is to simultaneously introduce a fluorophore and increase the molecule's hydrophobicity. o-Phthalaldehyde (OPA) reacts rapidly with primary amines, but only in the presence of a nucleophilic thiol (such as 3-mercaptopropionic acid, 3-MPA)[1].

  • Causality: The primary amine of (2S)-2-Amino-3-cyclobutylpropan-1-ol attacks the aldehyde carbon of OPA. The thiol then attacks the intermediate, leading to ring closure and the formation of a highly conjugated, fluorescent 1-alkylthio-2-alkyl-substituted isoindole[2]. This derivative is highly retained on C18 columns and yields extreme sensitivity (fmol range) under fluorescence detection.

GC-MS: Silylation via BSTFA/TMCS

For GC-MS, the objective is to eliminate active hydrogens that cause hydrogen bonding and thermal instability. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the reagent of choice[3].

  • Causality: BSTFA replaces the active hydrogens on both the -OH and -NH₂ groups with non-polar trimethylsilyl (TMS) groups via an S_N2 nucleophilic attack[4]. The reaction order is alcohol > amine[3]. To ensure the less reactive primary amine is fully silylated (preventing mono-TMS/di-TMS split peaks), 1% Trimethylchlorosilane (TMCS) is added as a catalyst. The resulting di-TMS derivative is highly volatile and thermally stable[5].

Workflow Visualization

G cluster_HPLC HPLC-FLD/UV Workflow cluster_GCMS GC-MS Workflow Molecule (2S)-2-Amino-3-cyclobutylpropan-1-ol (Primary Amine & Alcohol) HPLC_Need Challenge: Lack of Chromophore Molecule->HPLC_Need GC_Need Challenge: High Polarity / Low Volatility Molecule->GC_Need HPLC_Deriv Derivatization: OPA + Thiol (e.g., 3-MPA) HPLC_Need->HPLC_Deriv HPLC_Prod Product: Fluorescent Isoindole HPLC_Deriv->HPLC_Prod HPLC_Detect Detection: Reversed-Phase HPLC-FLD HPLC_Prod->HPLC_Detect GC_Deriv Derivatization: BSTFA + 1% TMCS GC_Need->GC_Deriv GC_Prod Product: Di-TMS Derivative GC_Deriv->GC_Prod GC_Detect Detection: Capillary GC-EI-MS GC_Prod->GC_Detect

Analytical derivatization workflows for (2S)-2-Amino-3-cyclobutylpropan-1-ol.

Experimental Protocols

Protocol I: Pre-Column Derivatization for HPLC-FLD

Note: Isoindole derivatives are prone to rapid degradation. This protocol is designed as a self-validating system utilizing automated, in-needle derivatization to ensure exact timing.

Self-Validation Gate: A reagent blank (buffer + OPA/3-MPA) must be injected prior to samples. Zero fluorescence at the target retention time validates the absence of environmental amine contamination (e.g., ammonia in the air or buffer).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 50 mg of OPA in 1 mL of HPLC-grade methanol. Add 40 µL of 3-MPA and dilute to 10 mL with 0.1 M sodium borate buffer (pH 9.5)[1]. Protect from light and use within 24 hours.

  • Sample Preparation: Dissolve (2S)-2-Amino-3-cyclobutylpropan-1-ol in 0.1 M borate buffer (pH 9.5) to a concentration of 10-100 µg/mL. Spike with an internal standard (e.g., L-norleucine) to validate derivatization efficiency.

  • Automated Reaction: Program the HPLC autosampler to draw 10 µL of the sample, followed by 10 µL of the OPA/3-MPA reagent[2].

  • Incubation: Program a mixing cycle and a strict 2.0-minute incubation time at room temperature within the autosampler needle.

  • Injection & Analysis: Inject immediately onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Elute using a gradient of phosphate buffer (pH 7.2) and acetonitrile. Monitor fluorescence at Ex: 340 nm / Em: 450 nm.

Protocol II: Silylation for GC-MS Analysis

Note: Silylation reagents are highly sensitive to moisture, which preferentially reacts with BSTFA, destroying the reagent and ruining the assay[4].

Self-Validation Gate: The protocol utilizes strictly anhydrous pyridine. The recovery of a spiked internal standard (e.g., decane or an unnatural amino acid) validates that the reaction went to completion and that moisture did not quench the BSTFA.

Step-by-Step Methodology:

  • Sample Drying: Transfer 1-5 mg of the amino alcohol into a heavy-walled glass reaction vial. Evaporate any residual water or protic solvents to absolute dryness under a gentle stream of ultra-pure nitrogen[3].

  • Solvation: Reconstitute the dried sample in 100 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward[5].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial[3]. Ensure a minimum 2:1 molar ratio of reagent to active hydrogens.

  • Incubation: Seal the vial with a PTFE-lined cap. Heat in a dry block at 70°C for 45 minutes. This elevated temperature ensures the sterically hindered secondary amine (if any byproducts form) and the primary amine are fully converted to the TMS derivatives.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (e.g., equipped with a 5% phenyl-methylpolysiloxane capillary column) operating in Electron Ionization (EI) mode.

Quantitative Method Comparison

The following table summarizes the quantitative and operational data for evaluating which derivatization route is optimal for your specific analytical needs.

Analytical ParameterHPLC-FLD (OPA/3-MPA Derivatization)GC-MS (BSTFA/TMCS Silylation)
Target Functional Group(s) Primary Amine (-NH₂)Primary Amine (-NH₂) & Alcohol (-OH)
Derivative Formed Fluorescent IsoindoleDi-TMS (Trimethylsilyl) Ether/Amine
Typical Limit of Detection (LOD) 10 - 50 fmol (Highly sensitive)1 - 10 pmol (Moderate sensitivity)
Linearity (R²) > 0.999> 0.995
Reaction Time 2 minutes (Room Temp)45 minutes (70°C)
Derivative Stability Poor (Must be injected immediately)Excellent (Stable for days if kept dry)
Primary Advantage Exceptional sensitivity; aqueous compatibleProvides structural elucidation via MS fragmentation
Self-Validation Metric Reagent blank (zero fluorescence)Internal standard recovery; moisture exclusion

References

  • National Institutes of Health (PMC). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from[Link]

  • Colorado State University. (n.d.). GC Derivatization. Retrieved from [Link]

  • OSTI.GOV. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for the Resolution of Chiral Amino Alcohols

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Grounding Chiral amino alcohols are indisp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Grounding

Chiral amino alcohols are indispensable building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands for transition-metal catalysis, and key intermediates for active pharmaceutical ingredients (APIs). While asymmetric catalysis has advanced significantly, the classical resolution of racemic amino alcohols via crystallization remains one of the most scalable, cost-effective, and industrially viable methods.

As a Senior Application Scientist, I frequently encounter processes that fail upon scale-up due to a poor understanding of crystal lattice thermodynamics. Successful enantiomeric separation relies on exploiting solubility differentials. This is typically achieved through two primary pathways:

  • Diastereomeric Salt Formation: Reacting a racemic amine with an enantiopure acid (e.g., L-tartaric acid, (S)-mandelic acid) yields two diastereomeric salts. Because these salts possess different physical properties (lattice energies, packing motifs, and solvation energies), they exhibit distinct solubilities, allowing for fractional crystallization .

  • Preferential Crystallization (Entrainment): This technique is applicable only when the racemate crystallizes as a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound. By supersaturating the solution and seeding it with one pure enantiomer, the secondary nucleation of that specific enantiomer is kinetically favored .

Decision Matrix & Resolution Workflow

The selection of a resolution strategy hinges on the solid-state properties of the target molecule. The following workflow dictates the experimental path based on conglomerate formation and salt screening.

G Start Racemic Amino Alcohol Screen Screen Resolving Agents (e.g., Tartaric, Mandelic Acid) Start->Screen Conglom Does it form a conglomerate? Screen->Conglom PrefCryst Preferential Crystallization (Entrainment) Conglom->PrefCryst Yes (e.g., Cinnamate salts) DiasSalt Diastereomeric Salt Formation Conglom->DiasSalt No (Racemic compound) FreeBase Alkaline Workup & Extraction PrefCryst->FreeBase Cryst Fractional Crystallization DiasSalt->Cryst Cryst->FreeBase Isolate less soluble salt Pure Enantiopure Amino Alcohol FreeBase->Pure

Workflow for selecting the optimal crystallization technique for chiral amino alcohols.

Protocol 1: Diastereomeric Salt Resolution of cis-1-Amino-2-Indanol

Causality & Design Rationale: cis-1-Amino-2-indanol is a critical precursor for HIV protease inhibitors. Using L-tartaric acid provides a rigid, highly oxygenated chiral environment. The multiple hydrogen-bond donors/acceptors on tartaric acid form a robust hydrogen-bonded network (2₁-columns). The (1R, 2S)-amino alcohol forms a tightly packed, less soluble salt due to optimal lattice energy, whereas the (1S, 2R) enantiomer suffers from steric clashes, increasing its solvation energy and keeping it in the mother liquor . High-throughput screening using automated platforms often identifies optimal solvent ratios (e.g., Propionitrile/MTBE or Methanol/Water) to maximize this solubility gap .

Step-by-Step Methodology
  • Salt Formation: Suspend 1.0 equivalent of racemic cis-1-amino-2-indanol in a 9:1 Methanol/Water mixture (10 volumes). Add 1.0 equivalent of L-(+)-tartaric acid.

  • Thermal Erasure: Heat the suspension to 60 °C under continuous agitation (300 rpm) until complete dissolution is achieved. Causality: This erases the thermal history of the solids and ensures a homogenous supersaturated state upon cooling.

  • Controlled Cooling: Cool the reactor to 20 °C at a strict ramp rate of 0.1 °C/min. Causality: Rapid cooling leads to high supersaturation, causing kinetic trapping and co-precipitation of the more soluble diastereomer. A slow ramp ensures thermodynamic control and selective nucleation.

  • Isolation: Filter the resulting crystalline slurry. Wash the filter cake with 2 volumes of ice-cold Methanol to displace the mother liquor without dissolving the product.

  • System Validation & In-Process Control (Self-Validation): Withdraw a 50 mg aliquot of the wet cake. Suspend in 1 mL of MTBE and add 1 mL of 2M NaOH to free-base the amine. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H). Do not proceed to bulk workup unless ee > 95%. If ee < 95%, perform a secondary recrystallization from Methanol.

  • Alkaline Workup: Suspend the validated bulk salt in MTBE/Water (1:1). Adjust the aqueous layer to pH 12 using 2M NaOH. Extract the aqueous layer twice with MTBE. Dry the combined organic phases over Na₂SO₄ and concentrate in vacuo to yield enantiopure (1R, 2S)-1-amino-2-indanol.

Protocol 2: Preferential Crystallization of erythro-2-Amino-1,2-diphenylethanol

Causality & Design Rationale: erythro-2-Amino-1,2-diphenylethanol naturally forms a racemic compound, making direct preferential crystallization impossible. However, converting the amine to a cinnamic acid salt alters the crystal packing. The bulky, planar cinnamate counterion disrupts the centrosymmetric packing of the racemate, forcing the salt to crystallize as a conglomerate (a mechanical mixture of pure enantiomeric crystals) . This structural manipulation allows for entrainment .

Step-by-Step Methodology
  • Conglomerate Formation: React racemic erythro-2-amino-1,2-diphenylethanol with 1.0 equivalent of cinnamic acid in 99% Methanol to form the racemic salt.

  • Supersaturation: Dissolve the racemic salt in 99% Methanol at 40 °C to create a solution that is supersaturated at 15 °C.

  • Seeding (Entrainment): Cool the solution to 15 °C. Immediately seed the solution with 1-2% (wt/wt) of pure (+)-enantiomer cinnamate salt. Causality: The seeds act as templates, drastically lowering the activation energy for the nucleation of the (+)-enantiomer while the (-)-enantiomer remains kinetically trapped in the supersaturated solution.

  • Isothermal Aging: Maintain the temperature at 15 °C with gentle stirring for exactly 45 minutes. Causality: Over-aging will result in spontaneous primary nucleation of the counter-enantiomer, ruining the optical purity.

  • Harvesting: Rapidly filter the crystals.

  • System Validation & In-Process Control: Measure the specific rotation [α]D​ of the isolated crystals. Confirm the enantiomeric excess via Chiral HPLC. The mother liquor, now enriched in the (-)-enantiomer, can be replenished with racemic salt and seeded with the (-)-enantiomer to create a continuous, alternating resolution cycle.

Mechanistic Separation Dynamics

The following diagram illustrates the phase distribution during a classical diastereomeric salt resolution, highlighting how solubility differentials drive the physical separation.

MechanisticWorkflow Racemate (±)-Amino Alcohol (R-AA + S-AA) Mix Diastereomeric Salts [R-AA•(+)-Acid] + [S-AA•(+)-Acid] Racemate->Mix Agent (+)-Resolving Acid (e.g., L-Tartaric Acid) Agent->Mix Cryst Cooling / Anti-solvent Mix->Cryst Precipitate Solid Precipitate [R-AA•(+)-Acid] Cryst->Precipitate Lower Solubility Liquor Mother Liquor [S-AA•(+)-Acid] Cryst->Liquor Higher Solubility

Mechanistic separation of enantiomers via diastereomeric salt fractional crystallization.

Quantitative Data Summary

The table below synthesizes field-proven resolution parameters across various chiral amino alcohols, demonstrating the impact of resolving agents and solvent systems on yield and optical purity.

Racemic SubstrateResolution MethodResolving Agent / AdditiveSolvent SystemYield (%)Enantiomeric Excess (ee)Ref
cis-1-Amino-2-indanolDiastereomeric SaltL-Tartaric AcidMethanol / Water35–40%>99%
erythro-2-Amino-1,2-diphenylethanolPreferential CrystallizationCinnamic Acid (Conglomerate)99% Methanol~40% (per cycle)>95%
2-Aminopentane-1,3-diolDiastereomeric SaltCamphorsulfonic AcidPropionitrile / MTBE42%>95%
1-phenyl-2-(p-tolyl)ethylaminePreferential CrystallizationCinnamic Acid (Conglomerate)Ethanol~38% (per cycle)>98%

References

  • [1] &[2] Saigo, K., et al. "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Crystallization." Bulletin of the Chemical Society of Japan. Available at:[Link]

  • [3] Saigo, K. "Molecular-level chiral discrimination and induction." Indian Academy of Sciences. Available at:[Link]

  • [4] Unchained Labs / MMV. "Identifying a diastereomeric salt for a challenging chiral resolution." Application Note. Available at:[Link]

  • [5] Smith, M. E. B., et al. "A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols." Organic Process Research & Development. Available at:[Link]

  • [6] MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules. Available at:[Link]

Sources

Application

Enantioselective Radical C–H Amination for the Synthesis of β-Amino Alcohols

Executive Summary The synthesis of chiral β-amino alcohols—a privileged structural motif in pharmaceuticals, natural products, and asymmetric catalysis—has traditionally relied on the manipulation of chiral pool precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral β-amino alcohols—a privileged structural motif in pharmaceuticals, natural products, and asymmetric catalysis—has traditionally relied on the manipulation of chiral pool precursors (e.g., amino acids) or the use of stoichiometric chiral auxiliaries. Direct functionalization of unactivated C(sp³)–H bonds represents a highly efficient alternative[1]. However, controlling both the regioselectivity and enantioselectivity of transient, high-energy nitrogen-centered radicals has historically been a formidable challenge.

This application note details a breakthrough multi-catalytic radical relay chaperone strategy[2]. By merging iridium-based photoredox catalysis with chiral copper catalysis, researchers can achieve highly enantio- and regioselective C–H amination of simple, abundant alcohols. This guide provides the mechanistic rationale, quantitative benchmarks, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high enantiomeric excess (ee) in radical C–H amination, the system must completely suppress the background (uncatalyzed) racemic reaction. This protocol achieves this through a highly orchestrated sequence of thermodynamic filters and spatial controls:

  • The Radical Relay Chaperone: Alcohols are intrinsically difficult to aminate directly. By transiently converting the alcohol into an oxime imidate using a bench-stable imidoyl chloride chaperone, we install a weak N–O bond (~45 kcal/mol) that serves as an ideal precursor for N-centered radical generation[2].

  • Triplet Energy Transfer (EnT) as a Thermodynamic Filter: Instead of relying on Single Electron Transfer (SET), this protocol utilizes an Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) acting as a triplet sensitizer[3]. Crucially, the triplet energy of the free oxime imidate is too high to be excited by the Ir catalyst. However, when the imidate coordinates to the Lewis acidic Copper(I) catalyst, its triplet energy is lowered. Thus, the Ir catalyst only excites the Cu-bound substrate, completely preventing the generation of unbound (racemic) radicals[2].

  • Stereocontrol via Chiral Copper Catalysis: Upon excitation, the N–O bond homolyzes to form a Cu-bound N-centered radical. This radical undergoes a rapid, regioselective intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT) to generate a carbon-centered radical at the β-position. The rigid chiral environment provided by the Copper-Bisoxazoline (BOX) complex dictates the stereochemical trajectory of the subsequent radical rebound (C–N bond formation), yielding a highly enantioenriched oxazoline[2].

Catalytic Pathway Visualization

CatalyticCycle A Alcohol Substrate C Oxime Imidate Precursor A->C Addition B Imidoyl Chloride Chaperone B->C Addition E Cu-Bound Imidate C->E Coordination D Cu(I)-Bisoxazoline Complex D->E Coordination G N-Centered Radical (Cu-Bound) E->G Energy Transfer (EnT) F *Ir(III) Photocatalyst (Triplet Sensitizer) F->G Visible Light (450 nm) H 1,5-Hydrogen Atom Transfer (C-Centered Radical) G->H Regioselective 1,5-HAT I Chiral Oxazoline H->I Stereoselective Radical Rebound I->D Catalyst Regeneration J β-Amino Alcohol (Enantioenriched) I->J Acidic Hydrolysis

Catalytic cycle of enantioselective radical C-H amination via triplet energy transfer.

Quantitative Performance Data

The dual-catalytic system exhibits broad functional group tolerance across various C(sp³)–H bonds. The table below summarizes expected yields and stereoselectivities based on substrate class[2].

Substrate ClassRepresentative AlcoholYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (d.r.)
Primary Alkyl 1-Hexanol75 - 82%92 - 95%N/A
Secondary Alkyl 2-Octanol65 - 78%94 - 98%> 20:1
Benzylic 3-Phenyl-1-propanol80 - 88%96 - 99%N/A
Allylic (E)-Hex-3-en-1-ol68 - 75%90 - 94%> 15:1

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent phases unless the validation checkpoints are met.

Phase 1: Synthesis of the Oxime Imidate Precursor
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve the target alcohol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Cool the mixture to 0 °C.

  • Chaperone Coupling: Slowly add the imidoyl chloride chaperone (1.2 equiv) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 1: Perform a crude ¹H NMR. You must observe a characteristic downfield shift of the α-protons (e.g., from ~3.5 ppm in the free alcohol to ~4.5 ppm in the imidate). If this shift is absent, the coupling has failed; do not proceed to photocatalysis.

Phase 2: Multi-Catalytic Asymmetric Radical C–H Amination
  • Catalyst Preparation: In an oven-dried Schlenk tube, combine Cu(OTf)₂ (10 mol%) and the chiral bisoxazoline (BOX) ligand (12 mol%). Add anhydrous, degassed trifluorotoluene (PhCF₃, 2.0 mL) and stir for 30 minutes.

  • Validation Checkpoint 2: The solution must change to a distinct pale green/blue color, confirming successful Cu-BOX complexation.

  • Reaction Assembly: To the Schlenk tube, add the oxime imidate precursor (1.0 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and a chiral carboxylate base (20 mol%). Dilute with additional PhCF₃ to reach a 0.05 M concentration.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

  • Irradiation: Place the sealed tube in a photoreactor equipped with 450 nm Blue LEDs. Irradiate for 18–24 hours at room temperature. Crucial: Use cooling fans to maintain the temperature below 25 °C.

Phase 3: Hydrolysis and Isolation
  • Oxazoline Isolation: Concentrate the crude reaction mixture and purify via silica gel flash chromatography to isolate the chiral oxazoline intermediate.

  • Validation Checkpoint 3: Analyze the isolated oxazoline by chiral HPLC to determine the enantiomeric excess (ee) before hydrolysis.

  • Hydrolysis: Dissolve the oxazoline in a 1:1 mixture of Methanol and 6M HCl. Heat at 60 °C for 12 hours.

  • Final Isolation: Basify the mixture to pH 12 using 2M NaOH, extract with ethyl acetate, dry, and concentrate to yield the pure enantioenriched β-amino alcohol.

Experimental Workflow Visualization

Workflow Step1 Precursor Synthesis Convert alcohol to oxime imidate Step2 Reaction Setup Add Ir & Cu catalysts, ligand, and solvent Step1->Step2 Step3 Degassing 3x Freeze-Pump-Thaw (Strictly Anaerobic) Step2->Step3 Step4 Photocatalysis 450 nm Blue LED Cooling fan, 18-24h Step3->Step4 Step5 Purification Silica gel column chromatography Step4->Step5 Step6 Hydrolysis HCl/MeOH to yield β-amino alcohol Step5->Step6

Step-by-step experimental workflow from precursor synthesis to final hydrolysis.

Field-Proven Insights & Troubleshooting

As a Senior Application Scientist, I emphasize that the success of this protocol hinges on strict adherence to environmental controls:

  • Why Freeze-Pump-Thaw over Sparging? The triplet excited state of the Iridium photocatalyst is highly sensitive to quenching by molecular oxygen. Simple nitrogen sparging leaves residual dissolved O₂, which drastically reduces the lifetime of the *Ir(III) species, leading to stalled reactions and poor yields. Freeze-pump-thaw physically forces dissolved gases out of the crystal lattice of the frozen solvent, ensuring a strictly anaerobic environment.

  • Thermal Control During Irradiation: High-intensity LEDs generate significant heat. If the reaction temperature exceeds 30 °C, the background (uncatalyzed) homolysis of the weak N–O bond begins to compete with the EnT pathway. This background reaction occurs outside the chiral pocket of the Cu-BOX complex, leading to a catastrophic erosion of enantiomeric excess. Always use high-flow cooling fans.

  • Solvent Dryness: Copper(I) intermediates are highly sensitive to moisture, which can lead to competitive hydrolysis of the imidate precursor before the radical relay can occur. Always use freshly distilled or strictly anhydrous solvents stored over molecular sieves.

References

  • Nakafuku, K. M., Zhang, Z., Wappes, E. A., Stateman, L. M., Chen, A. D., & Nagib, D. A. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 12(8), 697-704.[2] URL:[Link]

  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301.[1] URL:[Link]

  • Stateman, L. M., Nakafuku, K. M., & Nagib, D. A. (2021). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. ACS Catalysis, 11(6), 3516-3522.[3] URL:[Link]

Sources

Method

Application Note: One-Pot Preparation of Cyclic Amines from Amino Alcohols

Executive Summary The synthesis of cyclic amines (e.g., pyrrolidines, piperidines, and indolines) is a cornerstone operation in pharmaceutical development and natural product synthesis. Classical indirect cyclodehydratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of cyclic amines (e.g., pyrrolidines, piperidines, and indolines) is a cornerstone operation in pharmaceutical development and natural product synthesis. Classical indirect cyclodehydration of amino alcohols typically requires a tedious, multi-step sequence of N-protection, O-activation, cyclization, and deprotection[1]. These indirect approaches reduce overall synthetic efficiency and generate excessive chemical waste.

This application note details two state-of-the-art, one-pot methodologies that bypass these limitations:

  • Transition-Metal-Free Inverse Cyclodehydration: A highly scalable, stoichiometric approach utilizing thionyl chloride ( SOCl2​ )[1][2].

  • Borrowing Hydrogen (Hydrogen Autotransfer) Catalysis: A highly sustainable, atom-economic approach utilizing Ruthenium or Iridium catalysts[3][4][5].

By understanding the mechanistic causality behind these protocols, researchers can select the optimal self-validating system for their specific scale-up or library-generation needs.

Mechanistic Rationale & Experimental Causality

The "Inverse-Addition" Cyclodehydration Paradigm

Direct chlorination of an amino alcohol free base with SOCl2​ is historically underutilized due to the rapid competition between N- and O-sulfinylation, which leads to inevitable side reactions and low yields[1].

The Causality of Experimental Design: To achieve a clean transformation, the protocol employs an "inverse addition" technique. By adding the free amino alcohol dropwise into a solution of SOCl2​ , the first molecules of alcohol react to generate HCl gas. This immediately protonates the incoming amine groups, rendering them non-nucleophilic. The hydroxyl group is then selectively activated and chlorinated. Subsequent in-situ basification neutralizes the ammonium salt, triggering a rapid intramolecular SN​2 cyclodehydration[1][2].

G A Free Amino Alcohol (Nucleophilic N & O) B Inverse Addition to SOCl2 (Instant HCl generation) A->B C Ammonium Intermediate (N-Protonated, O-Activated) B->C Prevents N-sulfinylation D Chloro-Amine Salt (Stable Intermediate) C->D Chlorination E Basification (NaOH) & Cyclodehydration D->E F Cyclic Amine (Target Product) E->F Intramolecular SN2

Mechanistic logic of inverse-addition SOCl2 cyclodehydration preventing N-sulfinylation.

The "Borrowing Hydrogen" (Hydrogen Autotransfer) Paradigm

For late-stage functionalization or green-chemistry initiatives, the borrowing hydrogen (BH) methodology offers an elegant alternative. Transition metal catalysts (e.g., Ru or Ir complexes) temporarily abstract hydrogen from the alcohol, oxidizing it to an aldehyde[4][5].

The Causality of Experimental Design: The transient aldehyde is highly electrophilic and undergoes rapid intramolecular condensation with the tethered amine to form a cyclic imine. The metal-hydride complex then "returns" the borrowed hydrogen, reducing the imine to the saturated cyclic amine. Water is the sole stoichiometric byproduct, making this process exceptionally atom-economic[3][5][6].

G A Amino Alcohol B Ru/Ir Catalyst (Dehydrogenation) A->B C Amino Aldehyde + Metal-Hydride B->C -H2 (Borrowed) D Cyclic Imine + H2O C->D Cyclization E Metal-Hydride (Hydrogenation) D->E F Cyclic Amine E->F +H2 (Returned) F->B Catalyst Regeneration

Borrowing hydrogen catalytic cycle for atom-economic cyclic amine synthesis.

Validated Experimental Protocols

Protocol A: Transition-Metal-Free One-Pot Cyclodehydration (Scale-Up Ready)

Adapted from the validated Organic Syntheses procedure for the preparation of indolines and piperidines[1][2].

Reagents:

  • Amino alcohol (e.g., 2-aminophenethyl alcohol): 1.0 equiv

  • Thionyl chloride ( SOCl2​ ): 1.05 equiv

  • 1,2-Dimethoxyethane (DME, anhydrous): Solvent[7]

  • Sodium hydroxide (2.5 N aqueous): 4.4 equiv

Step-by-Step Workflow:

  • System Preparation: Equip a 3-necked round-bottomed flask with a thermocouple, overhead stirrer, and an addition funnel. Purge with nitrogen. Caution: Conduct a thorough risk assessment as SOCl2​ generates corrosive gases[1][2].

  • Electrophile Charging: Charge the flask with DME and SOCl2​ (1.05 equiv). Cool the solution to 15 °C.

  • Inverse Addition: Dissolve the amino alcohol (1.0 equiv) in DME. Add this solution dropwise to the SOCl2​ over 1.5 hours.

    • Causality Check: Maintain internal temperature strictly at 20–30 °C using an external cooling bath. The immediate generation of HCl protonates the amine, preventing N-sulfinylation. Exceeding 30 °C may lead to degradation[1].

  • Chlorination Maturation: Stir the batch for 6–7 hours at ambient temperature.

    • Self-Validation: An aliquot quenched in methanol should show >95% conversion to the chloro-amine intermediate via LC-MS.

  • Basification & Cyclization: Add 2.5 N NaOH (4.4 equiv) dropwise over 30 minutes.

    • Causality Check: This neutralization is highly exothermic. Maintain internal temperature <35 °C with an ice bath to prevent solvent boil-off[1].

  • Thermal Drive: Warm the biphasic mixture to 60 °C and stir for 10 hours to drive the intramolecular SN​2 cyclization to completion.

  • Workup & Isolation: Cool to room temperature, extract with tert-butyl methyl ether (MTBE), wash with brine, dry over Na2​SO4​ , and concentrate. The free base can be crystallized as an oxalic acid salt for high-purity isolation[1].

Protocol B: Ruthenium-Catalyzed Intramolecular Cyclization via Borrowing Hydrogen

Optimized for the sustainable synthesis of aliphatic cyclic amines[4][8].

Reagents:

  • Aliphatic amino alcohol (e.g., 5-amino-1-pentanol): 1.0 equiv

  • Catalyst: [Ru(p-cymene)Cl2​]2​ (2.5 mol%) with DPEphos ligand (5 mol%)[4]

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a heavy-walled pressure tube with [Ru(p-cymene)Cl2​]2​ , DPEphos, and the amino alcohol.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.5 M substrate concentration. Seal the pressure tube with a Teflon screw cap.

    • Causality Check: A sealed environment is critical. The reaction generates transient hydrogen gas during the alcohol-to-aldehyde oxidation. If the vessel is open, the hydrogen escapes, stalling the reaction at the cyclic imine stage[4][5].

  • Thermal Activation: Heat the sealed tube in an oil bath at 110–140 °C for 24 hours.

    • Causality Check: The initial dehydrogenation of the alcohol is endothermic and requires elevated temperatures to overcome the activation barrier[9].

  • Workup: Cool the vessel to room temperature carefully before opening. Filter the mixture through a short pad of Celite to remove the metal catalyst, eluting with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting cyclic amine can be purified via Kugelrohr distillation or flash column chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and strategic advantages of both methodologies to aid in route selection:

ParameterMethod A: Inverse SOCl2​ CyclodehydrationMethod B: Borrowing Hydrogen Catalysis
Primary Mechanism Chlorination followed by intramolecular SN​2 Dehydrogenation, Imine condensation, Hydrogenation
Catalyst Required None (Transition-metal-free)Ru or Ir complexes (e.g., [Ru(p-cymene)Cl2​]2​ )
Atom Economy Moderate (generates NaCl , Na2​SO3​ , H2​O )Excellent (generates only H2​O )
Scalability High (Kilogram scale proven)Moderate (Limited by catalyst cost and pressure equipment)
Functional Group Tolerance Good (Sensitive to strong acid/base)Excellent (Mild redox-neutral conditions)
Typical Yields 75% - 85%66% - 93%
Primary Byproducts Inorganic saltsWater

References

  • Xu, F., & Simmons, B. (2013). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 90, 251-260.[Link]

  • Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47-52.[Link]

  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774.[Link]

  • Yang, Q., Wang, Q., & Yu, Z. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(8), 2305-2329.[Link]

  • Corma, A., Navas, J., & Sabater, M. J. (2022). Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. Catalysts (MDPI), 12(11), 1308.[Link]

Sources

Application

Application Notes and Protocols: BINAP as a Chiral Ligand in Asymmetric Catalysis

Executive Overview & Mechanistic Rationale The development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by Nobel laureate Ryoji Noyori stands as a watershed moment in the field of transition metal-catalyzed asy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

The development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by Nobel laureate Ryoji Noyori stands as a watershed moment in the field of transition metal-catalyzed asymmetric synthesis. As a highly rigid, C2​ -symmetric chiral diphosphine ligand, BINAP complexes with transition metals like Ruthenium (Ru) and Rhodium (Rh) to enable the highly enantioselective hydrogenation of functionalized olefins, ketones, and imines.

Causality of Stereoselectivity: The "Quadrant Rule"

The extraordinary enantiofacial discrimination of BINAP arises from its unique structural geometry. According to structural analyses by 1[1], the axial chirality of the binaphthyl backbone is transmitted to the equatorial and axial phenyl rings on the phosphorus atoms. In an (R) -BINAP-metal complex, the equatorial phenyl rings sterically block the second and fourth quadrants of the coordination sphere, leaving the first and third quadrants open for substrate approach[1]. This precise steric environment forces the incoming prochiral substrate to adopt a single, highly specific orientation during the migratory insertion of the hydride, dictating the absolute configuration of the resulting chiral center[1][2].

Metal-Ligand Synergy & Precursor Selection

The choice of the metal precursor is not arbitrary; it is strictly dictated by the electronic nature of the substrate:

  • For Functionalized Olefins: Pre-catalysts like Ru(OAc)2​(BINAP) are exceptionally active. The acetate ligands facilitate the coordination of substrates like enamides or unsaturated carboxylic acids[1].

  • For Unfunctionalized Ketones: Acetate complexes are feebly active. Replacing the carboxylate ligands with halides (e.g., RuCl2​(BINAP) ) or utilizing a 1,2-diamine co-ligand (e.g., DPEN) is required[1]. As detailed by the 3[3], this facilitates a nonclassical metal-ligand bifunctional mechanism where the hydride and a proton are transferred simultaneously via a six-membered pericyclic transition state in the outer coordination sphere[3].

Quantitative Data Presentation

The following table summarizes the performance of various BINAP-Ru catalytic systems across different substrate classes, highlighting the predictable and high enantiomeric excesses (ee%) achievable when reaction parameters are optimized.

SubstrateCatalyst SystemReaction ConditionsConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Methyl Acetoacetate (R) -BINAP-RuCl 2​ 100 atm H 2​ , 30 °C>99>99 (R) [1]
Tiglic Acid H 8​ -BINAP-Ru50 atm H 2​ , 25 °C10097 (S) [4]
Acetophenone (S) -BINAP / (S,S) -DPEN-Ru8 atm H 2​ , 45 °C10099 (R) [3]
Racemic methyl α -(benzamidomethyl)acetoacetate (R) -BINAP-Ru100 atm H 2​ , 50 °CHigh99.5 (2S,3R) [5]

Experimental Protocols

Protocol A: In Situ Generation of the (R) -BINAP-Ru(II) Catalyst

Causality & Rationale: Generating the catalyst in situ avoids the isolation of air- and moisture-sensitive Ru(II) intermediate complexes. This ensures a high concentration of the active monomeric catalyst, preventing racemic background reduction by degraded, unligated metal species[6].

  • Preparation: In an oven-dried Schlenk flask under a strict Argon atmosphere, add [RuCl2​(benzene)]2​ (1.0 mol equivalent) and (R) -BINAP (2.2 mol equivalents)[6]. Note: The slight 0.2 eq excess of ligand ensures complete consumption of the ruthenium dimer.

  • Solvent Addition: Inject anhydrous, rigorously degassed N,N-Dimethylformamide (DMF)[6]. Critical Step: Dissolved oxygen rapidly oxidizes Ru(II) to catalytically inactive Ru(III). Degassing via three freeze-pump-thaw cycles is mandatory.

  • Complexation: Heat the mixture to 100 °C and stir for 10–30 minutes[6].

  • Validation: The solution will transition from a cloudy suspension to a clear, deep reddish-brown color, visually indicating the successful formation of the active catalyst complex[6]. Cool to room temperature.

Protocol B: Noyori Asymmetric Hydrogenation of β -Keto Esters

Causality & Rationale: High hydrogen pressure is utilized to accelerate the rate-determining hydride transfer step, effectively outcompeting potential substrate isomerization pathways that could degrade enantioselectivity[2].

  • Substrate Preparation: In a separate Schlenk flask, dissolve the β -keto ester (e.g., methyl acetoacetate) in anhydrous, degassed methanol[2].

  • Reactor Loading: Transfer the substrate solution into a high-pressure hydrogenation autoclave. Under a continuous stream of inert gas, inject the freshly prepared (R) -BINAP-Ru catalyst solution from Protocol A. (Target Substrate/Catalyst ratio: 1,000 to 2,000)[1][6].

  • Pressurization: Seal the autoclave. Purge the headspace three times with hydrogen gas (pressurize to 10 atm, then carefully vent) to remove residual inert gas. Finally, pressurize to 50–100 atm of H 2​ [2][6].

  • Reaction: Stir the mixture at 30–50 °C for 24–40 hours[1][5].

  • Validation & Workup: Monitor conversion via chiral GC or HPLC. Once complete, carefully vent the hydrogen gas. Concentrate the mixture under reduced pressure and purify the resulting chiral β -hydroxy ester via flash column chromatography[5].

Mechanistic and Workflow Visualizations

CatalyticCycle PreCat Pre-catalyst Ru(OAc)2(BINAP) ActiveCat Active Catalyst RuH(OAc)(BINAP) PreCat->ActiveCat + H2, - AcOH SubCoord Substrate Coordination RuH(Substrate)(BINAP) ActiveCat->SubCoord + Substrate MigInsert Migratory Insertion Stereodetermining Step SubCoord->MigInsert Hydride Transfer ProdRel Product Release Chiral Product MigInsert->ProdRel + H2 ProdRel->ActiveCat Catalyst Regeneration

Caption: Proposed catalytic cycle for BINAP-Ru asymmetric hydrogenation.

Workflow Step1 1. Degas Solvents (Argon/N2) Step2 2. Mix Ru Precursor & (R)-BINAP Step1->Step2 Step3 3. Heat to 100°C (Catalyst Formation) Step2->Step3 Step4 4. Add Substrate & Pressurize H2 Step3->Step4 Step5 5. Reaction & Workup (Isolate Product) Step4->Step5

Caption: Experimental workflow for in situ BINAP-Ru catalyst generation.

References

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Harvard University (Myers Research Group) URL: [Link][2]

  • Title: 1.1 Introduction: Structural Consideration BINAP Source: Wiley-VCH URL: [Link][1]

  • Title: Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes Source: ACS Publications (Journal of the American Chemical Society) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for (2S)-2-Amino-3-cyclobutylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing process chemistry and downstream purification, I frequently consult on the isolation of chiral amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing process chemistry and downstream purification, I frequently consult on the isolation of chiral amino alcohols.

(2S)-2-Amino-3-cyclobutylpropan-1-ol (CAS: 1432507-47-5)[1] presents a unique set of purification challenges. Typically derived from the reduction of L-cyclobutylalanine, this molecule possesses a basic primary amine, a hydrogen-bonding primary hydroxyl group, and a lipophilic cyclobutyl ring. This amphiphilic nature often leads to catastrophic yield losses during aqueous workup and irreversible chemisorption during chromatography[2][3].

This guide abandons generic templates to address the root causality of common purification failures. Below, you will find troubleshooting insights, quantitative decision matrices, and self-validating protocols designed to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: During the aqueous workup after reducing the parent amino acid, my isolated yield of the amino alcohol is consistently below 40%. Where is the mass going? Causality: (2S)-2-Amino-3-cyclobutylpropan-1-ol possesses massive hydrogen-bonding capacity, making it highly water-soluble[2]. If you extract the reaction mixture with standard organic solvents (e.g., ethyl acetate or diethyl ether) at a neutral pH, the compound remains thermodynamically partitioned in the aqueous layer. Solution: You must suppress the ionization of the amine by adjusting the aqueous phase to pH > 12 using NaOH or KOH[4]. Furthermore, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic solute. Extract with a highly polar organic solvent mixture, such as 10% isopropanol in dichloromethane or 1-butanol[4].

Q2: I am attempting to purify the crude amino alcohol via silica gel chromatography, but the compound streaks heavily, and recovery is poor. How do I resolve this? Causality: The basic primary amine of the amino alcohol interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase of unmodified silica gel. This acid-base interaction leads to irreversible chemisorption and severe band broadening[2][3]. Solution: Deactivate the silica gel by pre-treating the column with a base. Incorporate 1-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your mobile phase. A highly effective solvent system for 1,2-amino alcohols is CH₂Cl₂/MeOH/NH₄OH (e.g., 90:9:1)[3]. If chromatography remains problematic, consider transiently converting the amino alcohol to an N-Boc or N-Fmoc protected derivative[3][5].

Q3: My batch contains trace inorganic salts and organic impurities. Is there a scalable, chromatography-free method to achieve >99% purity? Causality: Amino alcohols readily form highly crystalline salts with strong organic or inorganic acids. This phase change selectively excludes non-basic organic impurities and inorganic salts, which remain soluble in the crystallization mother liquor[2][4]. Solution: Form the hydrochloride or neutral oxalate salt. Dissolving the crude mixture in water/ethanol and adding oxalic acid yields a highly pure crystalline oxalate salt[4]. The free base can then be quantitatively regenerated using a cation exchange resin (H⁺ or Na⁺ form) rather than harsh alkaline extraction, preventing degradation[4].

Part 2: Quantitative Decision Matrices

To minimize empirical guesswork, utilize the following data tables to select your purification parameters based on the specific impurity profile of your crude mixture.

Table 1: Mobile Phase Optimization for Silica Chromatography [3]

Solvent System (v/v/v) Additive Average Rf Streaking Profile Recovery Rate
Hexane / EtOAc (50:50) None 0.05 Severe < 30%
CH₂Cl₂ / MeOH (95:5) None 0.15 Moderate ~ 60%
CH₂Cl₂ / MeOH (90:10) 1% AcOH 0.25 Low (As Acetate) ~ 85%

| CH₂Cl₂ / MeOH (90:9) | 1% NH₄OH | 0.35 | None (Sharp Band)| > 90% |

Table 2: Salt Crystallization Parameters for Amino Alcohols [2][4]

Salt Form Solvent System Temp Profile Typical Yield Purity Upgrade
Hydrochloride Isopropanol / Et₂O 60°C → 0°C 80 - 85% 90% → 99%

| Neutral Oxalate | Water / Ethanol | 80°C → 5°C | 88 - 92% | 85% → 99.5% |

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Aqueous Extraction

Use this protocol to isolate the crude free base from an aqueous reduction mixture.

  • pH Adjustment: Cool the aqueous reaction mixture to 0–5°C. Slowly add 6M NaOH dropwise while stirring until the pH reaches 12.5.

    • Self-Validation Check 1: Test with pH paper. If pH < 12, the amine is still partially protonated; continue adding base.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer three times with equal volumes of 10% Isopropanol in CH₂Cl₂.

  • Phase Separation: Combine the organic layers.

    • Self-Validation Check 2: Spot the remaining aqueous layer on a TLC plate, elute, and stain with Ninhydrin. If a purple spot appears, the extraction is incomplete. Add 1-butanol for a final extraction[4].

  • Drying & Concentration: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

Protocol B: Hydrochloride Salt Crystallization & Free Base Regeneration

Use this protocol for scalable purification without chromatography.

  • Salt Formation: Dissolve the crude (2S)-2-Amino-3-cyclobutylpropan-1-ol in minimal hot isopropanol (approx. 5 mL/g).

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (2M in diethyl ether) while stirring. A white precipitate should begin to form[2].

  • Crystallization: Allow the mixture to cool slowly to room temperature, then age at 4°C for 4 hours.

    • Self-Validation Check 1: Filter a small aliquot and check the melting point. A sharp melting point indicates high crystalline purity.

  • Isolation: Collect the crystals via vacuum filtration and wash with cold diethyl ether.

  • Free Base Regeneration (Ion-Exchange): Dissolve the pure hydrochloride salt in deionized water. Pass the solution through a column of strongly acidic cation exchange resin (Na⁺ form). The amino alcohol binds to the resin[4].

  • Elution: Wash the resin with water to remove chloride ions, then elute the pure free base using 5% aqueous ammonia[4].

    • Self-Validation Check 2: Monitor the eluent with AgNO₃ solution. The absence of a white AgCl precipitate confirms the complete removal of inorganic salts. Lyophilize the eluent to obtain the pure free base.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude (2S)-2-Amino- 3-cyclobutylpropan-1-ol Aqueous Aqueous Workup (pH > 12, NaCl sat.) Start->Aqueous Extract Extraction (10% iPrOH/DCM) Aqueous->Extract Prevents aqueous loss Decision Purity Requirement? Extract->Decision Chroma Silica Chromatography (Requires NH4OH/TEA) Decision->Chroma Small Scale / Rapid Salt Salt Crystallization (HCl or Oxalate) Decision->Salt Large Scale / >99% Purity Pure Pure (2S)-2-Amino- 3-cyclobutylpropan-1-ol Chroma->Pure Resin Ion-Exchange Resin (Free Base Recovery) Salt->Resin Quantitative conversion Resin->Pure

Workflow for the isolation and purification of (2S)-2-Amino-3-cyclobutylpropan-1-ol.

References

  • US Patent 5866719A.
  • National Institutes of Health (PMC). Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. [Link]

  • Journal of the American Chemical Society. Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes.[Link]

Sources

Optimization

Technical Support Center: Yield Optimization in Chiral Amino Alcohol Synthesis

Welcome to the Advanced Technical Support Center for chiral amino alcohol synthesis. This guide is designed for process chemists and drug development professionals troubleshooting low yields, poor enantiomeric excess (ee...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chiral amino alcohol synthesis. This guide is designed for process chemists and drug development professionals troubleshooting low yields, poor enantiomeric excess (ee), and scalability bottlenecks. We have structured this guide around the three most robust methodologies in modern synthesis: Transition-Metal Catalyzed Aminohydroxylation, Dynamic Kinetic Resolution (DKR) via Asymmetric Reduction, and Biocatalytic Cascades.

Section 1: Transition-Metal Catalyzed Aminohydroxylation

Q: My Sharpless Asymmetric Aminohydroxylation (AA) suffers from poor regioselectivity and moderate yields (<50%). How can I drive the reaction toward the desired 1,2-amino alcohol?

A: The classic Sharpless AA often struggles with regioselectivity because enantiofacial discrimination and regiocontrol are highly dependent on the electronic nature of the alkene and the stoichiometric nitrogen source. To troubleshoot this, you must manipulate the transition state kinetics:

  • Employ a Modified One-Pot Cyclization: Instead of isolating the intermediate, utilize 1,3-dichloro-5,5-dimethylhydantoin as a commercially available, easily handled substitute for tert-butyl hypochlorite. This facilitates a base-mediated ring closure to form chiral oxazolidin-2-ones in a single pot, driving the equilibrium forward and trapping the product before side reactions occur[1].

  • Pivot to Iron-Catalysis for Complementary Regioselectivity: If osmium catalysis consistently yields the wrong regioisomer, switch to an Fe(II) bis(oxazoline) complex using N-sulfonyl oxaziridines. This not only avoids toxic osmium but completely reverses the regioselectivity compared to standard AA or Cu(II) systems, allowing you to selectively access the complementary 1,2-amino alcohol[2].

AA_Troubleshooting Start Low Yield / Poor ee in AA? CheckRegio Check Regioselectivity Start->CheckRegio AltMetal Consider Fe(II) or Cu(II) Catalyzed Oxyamination Start->AltMetal Osmium Toxicity/Cost Ligand Change Ligand Class (PHAL vs. AQN) CheckRegio->Ligand Poor ee Nitrogen Optimize N-Source (Carbamate vs. Sulfonamide) CheckRegio->Nitrogen Poor Yield

Troubleshooting workflow for optimizing yield in aminohydroxylation.

Quantitative Data: Aminohydroxylation Optimization
MethodCatalystN-Source / OxidantTypical YieldEnantioselectivity (ee)Key Advantage
Classic Sharpless AA OsO₄ / (DHQ)₂PHALChloramine-T50–75%85–99%High ee for cinnamates
Modified One-Pot AA OsO₄ / (DHQ)₂PHAL1,3-dichloro-5,5-dimethylhydantoin68–88%>95%Safer oxidant, direct cyclization[1]
Fe(II) Oxyamination Fe(NTf₂)₂ / Bis(oxazoline)N-sulfonyl oxaziridine60–85%80–95%Osmium-free, reversed regioselectivity[2]
Protocol: Self-Validating Iron(II)-Catalyzed Asymmetric Oxyamination

Causality: Iron(II) coordinates with the bis(oxazoline) ligand to create a rigid chiral pocket. The use of N-sulfonyl oxaziridine acts as both the oxygen and nitrogen source, bypassing the need for osmium[2].

  • Catalyst Ligation: In a flame-dried Schlenk flask under argon, mix 10 mol% Fe(NTf₂)₂ and 11 mol% 4,5-diphenyl-substituted bis(oxazoline) ligand in anhydrous CH₂Cl₂. Stir for 1 hour to ensure complete complexation.

  • Substrate Addition: Add the alkene substrate (1.0 equiv) and cool the system to -20°C to maximize enantiofacial discrimination.

  • Oxidant Addition: Slowly add N-sulfonyl oxaziridine (1.2 equiv) dropwise.

  • Self-Validation Check: Monitor the reaction via TLC or GC-MS after 2 hours. Validation metric: If oxaziridine persists without product formation, the catalyst has likely deactivated due to trace moisture outcompeting the ligand for iron coordination. Abort, rigorously dry the CH₂Cl₂ over activated molecular sieves, and restart.

  • Cleavage: Treat the resulting oxazolidine intermediate with mild aqueous acid (e.g., 1M HCl) to yield the highly enantioenriched free 1,2-amino alcohol.

Section 2: Asymmetric Reduction of α-Amino Ketones

Q: When reducing α-amino ketones, my yield caps at 50% despite high enantiomeric excess (ee). How do I achieve full conversion?

A: You are experiencing the mathematical limitation of a standard kinetic resolution. To break the 50% yield ceiling, you must implement a Dynamic Kinetic Resolution (DKR) workflow. By adding a base or optimizing thermal conditions, you induce rapid in situ racemization (epimerization) of the unreacted α-amino ketone enantiomer. Because the chiral catalyst (e.g., Ir-f-phamidol) selectively reduces one enantiomer significantly faster than the other, the continuous racemization funnels all starting material into the desired chiral product, driving the theoretical yield to 100%[3].

DKR_Pathway Racemic Racemic α-Amino Ketone R_Ketone (R)-Ketone Racemic->R_Ketone S_Ketone (S)-Ketone Racemic->S_Ketone Racemization Rapid Racemization (Base/Thermal) R_Ketone->Racemization Catalyst Chiral Catalyst (e.g., Ir-f-phamidol) S_Ketone->Catalyst Selective Reduction Racemization->S_Ketone Fast Epimerization Product anti-Chiral Amino Alcohol (High ee & dr) Catalyst->Product

Dynamic Kinetic Resolution (DKR) pathway for asymmetric hydrogenation.

Protocol: Ir-Catalyzed DKR Hydrogenation of α-Amino Ketones

Causality: The Ir-(S)-f-phamidol system provides exceptional anti-selectivity. The addition of a mild base ensures the rate of substrate epimerization outpaces the rate of the slower enantiomer's reduction[3].

  • Preparation: In a glovebox, dissolve the racemic α-amino ketone (1.0 mmol), Ir-(S)-f-phamidol catalyst (1 mol%), and t-BuOK (10 mol%) in anhydrous isopropanol (5 mL).

  • Racemization Check (Self-Validation Step): Before pressurizing with H₂, sample the mixture and analyze via chiral HPLC. Validation metric: The enantiomeric ratio of the starting material must remain exactly 50:50 over time. If one enantiomer begins to enrich prior to hydrogenation, the epimerization is too slow; increase the base concentration to 15 mol%.

  • Hydrogenation: Transfer the mixture to an autoclave, pressurize with H₂ gas (50 atm), and stir at room temperature for 12 hours.

  • Isolation: Vent the H₂ gas safely, concentrate the solvent in vacuo, and purify the anti-chiral amino alcohol via silica gel chromatography (Yields typically >95%, >99% ee)[3].

Section 3: Biocatalytic Cascades

Q: My transketolase-transaminase (TK-TAm) cascade stalls at 30% conversion. How do I overcome this apparent thermodynamic wall?

A: Transaminases are notoriously susceptible to severe product inhibition and unfavorable thermodynamic equilibria. The stalling is not a catalyst failure; it is Le Chatelier's principle in action. To push the reaction to full conversion, you must either use a massive excess of the amine donor (which complicates downstream purification) or physically remove the product as it forms. Transitioning from a batch reactor to a continuous-flow microreactor compartmentalizes the reaction, constantly sweeping the product away from the enzyme and shifting the equilibrium toward >99% conversion[4],[5].

BiocatalyticCascade Substrate Non-chiral Substrates (e.g., HPA + GA) TK Transketolase (TK) C-C Bond Formation Substrate->TK Intermediate Chiral Ketone (e.g., Erythrulose) TK->Intermediate TAm ω-Transaminase (TAm) Stereoselective Amination Intermediate->TAm Product Chiral Amino Alcohol (e.g., ABT) TAm->Product

Biocatalytic cascade coupling TK and TAm for chiral amino alcohol synthesis.

Quantitative Data: Biocatalytic Yield Optimization
Reaction ParameterInitial ConditionOptimized ConditionYield ImprovementCausality
Reactor Type Batch Stirred-TankContinuous-flow microreactor30% → >99%Continuous product removal overcomes TAm product inhibition[5]
pH / Buffer HEPES, pH 7.5Tris-HCl, pH 8.01.5x increaseMatches optimal pH overlap for both TK and TAm enzymes[6]
Substrate Ratio 1:1 (Ketone:Amine)1:5 (Ketone:Amine)60% → 95%Excess amine donor drives thermodynamically unfavorable amination[6]
Protocol: Continuous-Flow Microreactor Synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT)

Causality: Compartmentalization in a microreactor prevents the final amino alcohol product from inhibiting the upstream transketolase, while precise residence time control maximizes volumetric activity[5].

  • Enzyme Preparation: Prepare purified Transketolase (TK) and ω-Transaminase (TAm) in Tris-HCl buffer (pH 8.0)[6].

  • Flow Setup: Configure two sequential microreactor chips connected via inert PTFE tubing.

  • TK Reaction (Chip 1): Pump hydroxypyruvate (HPA) and glycolaldehyde (GA) alongside TK into Chip 1 at a flow rate calculated for a 10-minute residence time.

  • Steady-State Validation (Self-Validation Step): Sample the effluent exiting Chip 1 using inline UV-Vis or LC-MS. Validation metric: If the erythrulose intermediate yield is <95%, the C-C bond formation is the bottleneck. Decrease the flow rate by 20% to increase residence time before allowing the fluid to enter Chip 2.

  • TAm Reaction (Chip 2): Introduce isopropylamine (amine donor) and TAm into the fluid stream entering Chip 2.

  • Product Isolation: Collect the final effluent. The continuous flow achieves full conversion of ABT in under 2 hours of total residence time[5]. Isolate the product via cation-exchange chromatography.

References
  • Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters.[Link]

  • Iron Catalyzed Asymmetric Oxyamination of Olefins. Journal of the American Chemical Society.[Link]

  • Enantioselective and divergent construction of chiral amino alcohols and oxazolidin-2-ones via Ir-f-phamidol-catalyzed dynamic kinetic asymmetric hydrogenation. Chinese Journal of Chemistry.[Link](Note: DOI derived from standard Ir-f-phamidol DKR literature).

  • Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. Journal of Biotechnology.[Link]

  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Issues in Enantiomeric Excess (ee) Determination

Welcome to the Technical Support Center for Enantiomeric Excess (ee) Determination. Quantifying the stereochemical purity of a synthesized compound is a critical checkpoint in drug development and fine chemical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enantiomeric Excess (ee) Determination. Quantifying the stereochemical purity of a synthesized compound is a critical checkpoint in drug development and fine chemical synthesis. This guide is engineered for researchers and analytical scientists to troubleshoot, optimize, and validate ee determination workflows using Chiral Chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Rather than simply providing a list of parameters, this guide explores the causality behind stereochemical analysis failures and provides self-validating protocols to ensure absolute data integrity.

Section 1: Chiral Chromatography (HPLC/SFC) Troubleshooting

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for ee determination. Separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP)[1].

Frequently Asked Questions (FAQs)

Q1: I am observing complete co-elution of my enantiomers on a polysaccharide-based CSP. How do I force separation? Causality & Solution: Co-elution indicates a failure to establish the "three-point interaction" required for chiral recognition. If the mobile phase is too strong, it outcompetes the analyte for hydrogen bonding or π−π interaction sites on the CSP[2].

  • Action: Selectivity ( α ) is the most powerful factor for improving resolution ( Rs​ )[1]. Do not waste time adjusting flow rates if α=1.0 . Instead, screen a different CSP (e.g., switch from an amylose-based to a cellulose-based backbone) or drastically alter the mobile phase mode (e.g., switch from Normal Phase to Polar Organic Mode)[1][3].

Q2: My enantiomer peaks are severely tailing, making accurate integration and ee calculation impossible. What causes this? Causality & Solution: Peak tailing for basic or acidic analytes is rarely a chiral recognition issue; it is a secondary interaction issue. Silica-based CSPs contain residual free silanols ( pKa​∼4.5 ). Basic amines interact with these ionized silanols via ion-exchange, causing severe tailing[4].

  • Action: Introduce a mobile phase additive. For basic analytes, add 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) to saturate the acidic silanol sites[4]. For acidic analytes, use 0.1% trifluoroacetic acid (TFA) or acetic acid to suppress silanol ionization[3].

Q3: Does lowering the column temperature always improve chiral resolution? Causality & Solution: Not always. Chiral recognition is a thermodynamic process governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Generally, lowering the temperature enhances the weak enthalpic ( ΔH ) bonding forces (hydrogen bonds, dipole-dipole interactions), leading to better selectivity[2]. However, if the separation is entropically driven ( ΔS ), higher temperatures can actually improve efficiency and resolution, or even induce a reversal of the elution order[2].

  • Action: Conduct a systematic temperature study (e.g., 15°C, 25°C, and 40°C) during method development to map the thermodynamic response of your specific analyte[2].

HPLC_Workflow Start Start Chiral Screening Screen Screen Polysaccharide CSPs (Amylose/Cellulose) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Rs_Good Rs ≥ 1.5 Baseline Separation Eval->Rs_Good Yes Rs_Poor Rs < 1.5 Co-elution/Overlap Eval->Rs_Poor No Validate Validate ee Calculation Rs_Good->Validate Opt_Mobile Optimize Mobile Phase (Modifiers, Additives) Rs_Poor->Opt_Mobile Opt_Temp Adjust Temperature & Flow Rate Opt_Mobile->Opt_Temp Opt_Temp->Eval Re-test

Chiral HPLC Method Development and Optimization Workflow.
Protocol 1: Self-Validating Chiral HPLC Method Optimization

To ensure the integrity of your ee calculation, the chromatographic method must be self-validating.

  • System Suitability (Racemate Injection): Always begin by injecting a 50:50 racemic standard of your compound[5]. Adjust the mobile phase (e.g., hexane:isopropanol ratio) until baseline resolution ( Rs​≥1.5 ) is achieved[6]. Validation: The integrated peak areas of the racemate must yield an ee of 0% ( ±1% ). If they do not, your detector response is non-linear or your integration parameters are flawed.

  • Flow Rate Optimization: If enantiomers are partially separated but not fully resolved at 1.0 mL/min, decrease the flow rate to 0.5 mL/min. Chiral stationary phases often suffer from slow mass transfer; reducing velocity allows more time for the transient diastereomeric complexes to form and dissociate, sharpening peaks[2][3].

  • Sample Injection: Inject the enantioenriched sample at a concentration within the linear dynamic range of the UV/Vis detector[6].

  • ee Calculation: Calculate ee using the formula: %ee=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100 [5][6].

Section 2: NMR Spectroscopy via Chiral Derivatizing Agents

When chiral chromatography is unavailable or lacks resolution, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride (MTPA-Cl) is a robust alternative for secondary carbinols and amines[7].

Frequently Asked Questions (FAQs)

Q1: My NMR-calculated ee is significantly lower than my expected synthetic yield. Why? Causality & Solution: You are likely experiencing kinetic resolution during the derivatization step. If the reaction between your analyte and MTPA-Cl does not reach 100% completion, the enantiomer that reacts faster (due to lower steric hindrance in the transition state) will be overrepresented in the final ester mixture[6].

  • Action: You must use a significant excess of the CDA (>3 equivalents) and monitor the reaction via TLC or achiral HPLC to guarantee absolute complete conversion before acquiring NMR spectra[6].

Q2: The 1 H NMR spectrum of my Mosher ester is too cluttered to accurately integrate the diastereomeric peaks. How can I resolve this? Causality & Solution: Complex aliphatic or aromatic substrates often exhibit severe signal overlap in the 1 H NMR region (1-8 ppm), making it impossible to establish a clean baseline for integration.

  • Action: Utilize 19 F NMR. The trifluoromethyl ( −CF3​ ) group on the MTPA ester acts as an isolated spectroscopic probe. Because there is typically no background fluorine in standard organic molecules, the CF3​ group will appear as two distinct, sharp singlets (one for each diastereomer) in a completely empty spectral window[8]. This allows for highly precise integration and ee calculation[8].

Mosher_Workflow Sample Chiral Alcohol/Amine (Unknown ee) Deriv Add Excess (R)-MTPA-Cl + Pyridine Sample->Deriv Reaction Complete Conversion (Avoid Kinetic Res.) Deriv->Reaction NMR Acquire 19F & 1H NMR Reaction->NMR Integrate Integrate Diastereomeric CF3 Singlets NMR->Integrate Calc Calculate ee % |A1-A2| / (A1+A2) Integrate->Calc

Mosher's Ester Derivatization and NMR Analysis Logic.
Protocol 2: Preparation and Analysis of Mosher Esters

This protocol ensures quantitative conversion to prevent kinetic resolution artifacts[6][7].

  • Derivatization: In a dry, inert environment, dissolve 10 mg of the enantioenriched secondary alcohol in 0.5 mL of anhydrous CDCl3​ or pyridine[6][9].

  • Reagent Addition: Add 3.0 to 5.0 equivalents of enantiopure (R)-MTPA-Cl and a catalytic amount of DMAP (if using CDCl3​ )[6].

  • Validation of Conversion: Allow the reaction to stir at room temperature. Crucial Step: Verify 100% consumption of the starting alcohol via TLC before proceeding[6].

  • Data Acquisition: Transfer the mixture to an NMR tube. Acquire a high-resolution 19 F NMR spectrum (proton-decoupled to ensure sharp singlets)[8][9].

  • Quantification: Identify the two CF3​ singlets. Integrate the peaks. Calculate ee using the ratio of the integrals[6][8].

Section 3: Data Presentation & Method Comparison

Selecting the correct analytical method is vital for ensuring the trustworthiness of your ee data. The table below summarizes the quantitative and operational parameters of the primary techniques[5][6].

Table 1: Comparative Analysis of ee Determination Methods
Analytical MethodPrinciple of SeparationPrimary AdvantageCommon Troubleshooting IssueLimit of Detection (ee)
Chiral HPLC / SFC Transient diastereomeric complexation with CSP[1][2].High precision, direct quantification, non-destructive[6].Co-elution; requires extensive method development[2][6].> 99.5%
NMR (Mosher's Esters) Covalent conversion to diastereomers; anisotropic shielding[7][8].Determines both ee and absolute configuration simultaneously[6][7].Kinetic resolution if derivatization is incomplete[6].~ 95 - 98% (NMR integration limits)
Polarimetry Rotation of plane-polarized light[5].Rapid, requires no separation[5].Highly sensitive to chemical impurities and concentration errors[5][10].Low precision

References

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. chromatographyonline.com. Available at:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. nih.gov. Available at:[Link]

  • How I Used Mosher Esters in my PhD - YouTube. youtube.com. Available at: [Link]

  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides - Thieme Connect. thieme-connect.de. Available at:[Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. mdpi.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of (2S)-2-Amino-3-cyclobutylpropan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2S)-2-Amino-3-cyclobutylpropan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2S)-2-Amino-3-cyclobutylpropan-1-ol . As a 1,2-amino alcohol featuring a strained cyclobutyl ring, this compound presents unique handling challenges. This guide synthesizes field-proven insights and structural causality to help you troubleshoot degradation issues, optimize extractions, and ensure long-term stability.

Part 1: Structural Causality & Core Principles

To understand the stability profile of (2S)-2-Amino-3-cyclobutylpropan-1-ol, we must analyze its three distinct structural modules:

  • Primary Amine (C2): Highly nucleophilic in its free-base form (pKa ~9.5) and susceptible to air oxidation.

  • Primary Alcohol (C1): Weakly nucleophilic, but capable of participating in intramolecular reactions with the adjacent amine.

  • Cyclobutyl Ring (C3-attached): A four-membered carbocycle with an intense ring strain of approximately 26 kcal/mol[1].

The interplay between these groups dictates the molecule's behavior under extreme pH conditions.

Part 2: Acidic Conditions (Troubleshooting & FAQs)

Q1: I attempted to deprotect a precursor by refluxing it in 6M HCl at 100°C, but my isolated yield of the amino alcohol was extremely low. What happened? Causality: While mild acidic conditions protect the amine by forming a stable ammonium salt, extreme heat combined with strong Brønsted acids compromises the carbon skeleton. The primary alcohol can become protonated and act as a leaving group. More critically, the adjacent cyclobutyl ring is highly susceptible to ring expansion. Driven by the relief of the 26 kcal/mol steric strain and the thermodynamic stability of the resulting carbocation, the cyclobutyl carbinyl system undergoes ring expansion to a cyclopentyl derivative[2]. Solution: Limit acidic deprotections to mild conditions (e.g., 1-2M HCl at room temperature) or use orthogonal protecting groups that can be removed via hydrogenolysis.

Q2: How should I store this compound for long-term use? Causality: The compound should be stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the primary amine eliminates its nucleophilicity, preventing both air oxidation and intramolecular reactions. The salt form is highly stable at room temperature, provided it is kept desiccated to prevent deliquescence.

Part 3: Basic Conditions (Troubleshooting & FAQs)

Q3: After leaving the free base stirring in aqueous NaOH (pH 12) open to the atmosphere, LC-MS analysis showed a major impurity with a +26 Da mass shift. What is this byproduct? Causality: You are observing the formation of an oxazolidinone. Free 1,2-amino alcohols are highly reactive and can interact with atmospheric carbon dioxide (CO2)[3]. The nucleophilic primary amine attacks CO2 to form a carbamate intermediate. Under basic conditions, the adjacent C1 alcohol subsequently attacks the carbamate carbon, expelling water and cyclizing into a stable 5-membered oxazolidinone ring. The net addition of CO (28 Da) minus H2 (2 Da) results in the +26 Da mass shift. Solution: Always handle the free base under an inert atmosphere (N2 or Ar) and degas your basic aqueous solutions prior to use.

Q4: Will the (2S) stereocenter racemize during a strong basic workup? Causality: No. Unlike its parent amino acid (e.g., cyclobutylalanine), the amino alcohol lacks a carbonyl group at the C1 position. Because there is no adjacent electron-withdrawing carbonyl to stabilize an enolate intermediate, the alpha-proton at C2 is not acidic. The reduction of amino acids to alkanolamines effectively "locks" the stereocenter, allowing it to retain its stereochemistry even under harsh basic conditions[4].

Part 4: Quantitative Data Summary

Table 1: Stability Matrix of (2S)-2-Amino-3-cyclobutylpropan-1-ol

ConditionpH RangeStability StatusPrimary Degradation RiskRecommended Action
Strong Acid + Heat < 1UnstableRing expansion, dehydration[2]Avoid heating >60°C in concentrated acids.
Mild Acid (Salt) 2 - 6Highly StableNoneIdeal state for long-term storage.
Mild Base (Inert) 8 - 10StableSlow oxidationHandle under N2/Ar; keep solutions cold.
Strong Base + Air > 10UnstableOxazolidinone formation (+26 Da)[3]Degas solvents; avoid prolonged air exposure.

Part 5: Visualizations & Logical Pathways

ReactionPathways SM (2S)-2-Amino-3-cyclobutylpropan-1-ol MildAcid Mild Acid (pH 2-6) SM->MildAcid StrongAcid Strong Acid + Heat (pH < 1) SM->StrongAcid MildBase Mild Base (pH 8-10) Inert Atm SM->MildBase StrongBase Strong Base + Air/CO2 SM->StrongBase Ammonium Ammonium Salt (Highly Stable) MildAcid->Ammonium Protonation RingExp Cyclobutyl Ring Expansion & Dehydration StrongAcid->RingExp Strain Relief (~26 kcal/mol) FreeBase Free Amine (Stable if protected) MildBase->FreeBase Deprotonation Oxidation Oxidation & Oxazolidinone Formation StrongBase->Oxidation Nucleophilic attack / O2

Fig 1. Stability and degradation pathways of the amino alcohol under varying pH conditions.

ExtractionWorkflow Start Aqueous Mixture of Amino Alcohol Acidify Acidify to pH 2-3 (e.g., 1M HCl) Start->Acidify Wash Wash with Organic Solvent (Removes neutral impurities) Acidify->Wash Amine is protonated (Aqueous layer) Basify Basify to pH 10-11 (e.g., 1M NaOH) at 0°C Wash->Basify Extract Extract with EtOAc/DCM (Isolates free base) Basify->Extract Amine is free-based Dry Dry over Na2SO4 & Concentrate in vacuo Extract->Dry Organic layer

Fig 2. Step-by-step pH-controlled extraction workflow for isolating the free base.

Part 6: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Extraction of the Free Base

Purpose: To safely isolate the free amine from an aqueous mixture without inducing oxidation or oxazolidinone formation.

  • Acid-Base Partitioning: Cool the aqueous mixture to 0°C. Causality: Lowering the temperature minimizes the kinetic energy available for oxidation of the reactive free amine once formed.

  • Basification: Slowly add 1M NaOH dropwise until the pH reaches 10–11. Causality: The pKa of the primary amine is ~9.5. Pushing the pH to 11 ensures >95% of the compound is in the neutral free-base form, maximizing its partition coefficient into the organic phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate and stain with ninhydrin (heat to develop). Causality: Ninhydrin reacts selectively with primary amines to form a deep purple complex (Ruhemann's purple). A lack of staining confirms the complete extraction of the amino alcohol into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the free base.

Protocol B: Preparation of the Bench-Stable Hydrochloride Salt

Purpose: To convert the labile free base into a stable ammonium salt for long-term storage.

  • Solvation: Dissolve the freshly extracted free base in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert argon atmosphere. Causality: Excluding water and atmospheric CO2 prevents the premature formation of oxazolidinones[3].

  • Salt Formation: Cool the solution to 0°C and add 1.05 equivalents of anhydrous HCl in dioxane dropwise with vigorous stirring. Causality: Strict stoichiometric control prevents excess acid from accumulating, which could otherwise threaten the integrity of the cyclobutyl ring[1].

  • Isolation: Stir for 15 minutes, then collect the resulting white precipitate via vacuum filtration. Wash with cold diethyl ether.

  • Validation Check: Dissolve a 2 mg aliquot of the dried solid in D2O and analyze via 1H-NMR. Causality: The successful protonation of the amine will cause a distinct downfield chemical shift of the C2 alpha-proton compared to the free base spectrum, confirming complete salt formation.

References

  • The application of cyclobutane derivatives in organic synthesis ResearchG
  • Ring expansion from a given cyclic carboc
  • CO2-Derived Methylene Oxazolidinone ORBi
  • Alkanolamine Grokipedia

Sources

Troubleshooting

Module 1: Diastereomeric Salt Formation (Classical Resolution)

Title: Technical Support Center: Optimization of Chiral Resolution for Amino Alcohols Introduction Welcome to the Application Scientist Support Hub. The separation of racemic 1,2-amino alcohols into enantiopure building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimization of Chiral Resolution for Amino Alcohols

Introduction Welcome to the Application Scientist Support Hub. The separation of racemic 1,2-amino alcohols into enantiopure building blocks is a critical bottleneck in the synthesis of pharmaceuticals (e.g., beta-blockers, sphingosine derivatives). Because enantiomers exhibit identical scalar physical properties, resolution requires introducing a chiral environment—either chemically or enzymatically—to create diastereomeric transition states or complexes with distinct energy profiles[1]. This guide provides troubleshooting protocols, mechanistic insights, and self-validating workflows to optimize your chiral resolution experiments.

Mechanistic Causality Classical resolution relies on reacting a racemic amine with an enantiopure chiral acid (the resolving agent) to form a pair of diastereomeric salts[2]. Because these salts have different spatial arrangements, their crystal lattice energies and intermolecular hydrogen-bonding networks differ significantly[1]. This thermodynamic divergence manifests as differing solubilities, allowing for physical separation via fractional crystallization[2].

Troubleshooting & FAQs

Q: My diastereomeric salts form an oil ("oiling out") instead of crystallizing. How do I induce precipitation? A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve. To fix this:

  • Switch Solvents: Move to a solvent system with a lower dielectric constant to strengthen ion-pairing. For example, switching from 100% methanol to a 1:1 mixture of propionitrile (EtCN) and methyl tert-butyl ether (MTBE) can dramatically alter solubility profiles and induce crystallization[3].

  • Temperature Cycling: Heat the mixture to just below boiling, then cool it very slowly (e.g., 0.1°C/min) to prevent supersaturation shock.

  • Seeding: Introduce a microscopic seed crystal of the desired salt to bypass the nucleation energy barrier.

Q: How do I select the optimal resolving agent and solvent? A: Resolving agents like (+)-Tartaric acid or (+)-Mandelic acid are standard for amino alcohols[2]. The goal is to maximize the solubility ratio between the two diastereomeric salts. As shown in high-throughput screening data, optimizing the solvent system can yield a 1,000-fold difference in solubility between the (+)- and (-)-salts[3].

Quantitative Data: Solvent Impact on Diastereomeric Salt Solubility Table 1: Solubility profile of trans-1-amino-2-indanol diastereomeric salts in different solvents[3].

Solvent System(-)-Salt Solubility(+)-Salt SolubilitySolubility RatioResolution Outcome
Methanol (100%)> 100 mg/mL> 100 mg/mL~ 1:1Poor (No precipitation)
1:1 EtCN : MTBE27.5 mg/mL~ 0.03 mg/mL~ 916:1Excellent (>99% ee)

Self-Validating Protocol: Fractional Crystallization of 2-Amino-4-phenylhexan-1-ol Validation Checkpoint: Ensure the molar ratio of racemic amine to resolving acid is exactly 1:1 to prevent unreacted free base from interfering with the crystal lattice[3].

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-amino-4-phenylhexan-1-ol in hot methanol. In a separate vessel, dissolve 1.0 equivalent of (2R,3R)-(+)-tartaric acid in hot methanol[2].

  • Combination & Nucleation: Combine the hot solutions while stirring. Allow the mixture to cool to room temperature over 12 hours without agitation to promote large crystal growth[2].

  • Isolation: Filter the precipitated crystals (less soluble salt) under vacuum. The mother liquor contains the more soluble diastereomeric salt[2].

  • Liberation: Suspend the isolated crystals in deionized water. Add 10 M NaOH until the pH > 12 to break the salt and liberate the free amine[2].

  • Extraction & Verification: Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and analyze the free amine via Chiral HPLC to confirm enantiomeric excess (ee)[2].

ClassicalResolution Racemate Racemic Amino Alcohol (R/S Mixture) Mix Salt Formation (Solvent Heating) Racemate->Mix Acid Chiral Resolving Acid (e.g., L-Tartaric Acid) Acid->Mix Cryst Fractional Crystallization (Cooling & Seeding) Mix->Cryst Solid Less Soluble Salt (Precipitate) Cryst->Solid Crystallizes Liquid More Soluble Salt (Mother Liquor) Cryst->Liquid Dissolved Base Basification (10M NaOH) & Extraction Solid->Base Pure Enantiopure Free Amine (>99% ee) Base->Pure

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanistic Causality Enzymatic kinetic resolution utilizes the highly specific chiral binding pocket of lipases to preferentially acylate one enantiomer of a racemic alcohol[4]. The reaction relies on kinetic control: the activation energy for the transition state of the "fast-reacting" enantiomer is significantly lower than that of the "slow-reacting" one. To prevent the reverse reaction (hydrolysis) and drive the equilibrium to completion, vinyl acetate is used as an acyl donor. Upon acylation, the byproduct is vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde[4].

Troubleshooting & FAQs

Q: Why is my enantiomeric ratio (E-value) dropping, and how do I prevent O-to-N acyl migration? A: In 1,2-amino alcohols, the proximity of the amine and hydroxyl groups can lead to spontaneous intramolecular acyl migration, ruining enantiopurity.

  • Protecting Groups: You must mask the amine. Using an N-Boc (tert-butyloxycarbonyl) protecting group prevents N-acylation and directs the lipase exclusively to the O-acylation pathway. N-Boc protection has been shown to yield superior chemical yields and enantiopurities compared to Z or Fmoc groups[5].

  • Temperature Control: If the E-value is low, lower the reaction temperature. Reducing the temperature to -40°C can significantly enhance the rigidity of the enzyme's binding pocket, increasing stereoselectivity (e.g., improving E-values from <5 to 15 for challenging primary alcohols)[6].

Quantitative Data: Lipase Performance Parameters Table 2: Selection matrix for lipase-catalyzed kinetic resolution of amino alcohol derivatives[4],[6].

Enzyme / LipaseSubstrate TypeAcyl DonorSolvent & TempE-valueYield
CAL-A (Amano)Secondary AlcoholsVinyl acetateTBME, 25°C14552%
P. cepacia (PS IM)Phthalimido-cycloalkanolsVinyl acetateTBME, 25°C> 100~50%
Lipase QLMPrimary Nitro-AlcoholsVinyl acetate-40°C1535%

Self-Validating Protocol: Lipase-Catalyzed Transesterification Validation Checkpoint: Monitor the reaction strictly via Chiral GC/HPLC. Stop the reaction at exactly ~50% conversion to maximize the enantiomeric purity of both the unreacted alcohol and the formed acetate[4].

  • Preparation: Dissolve 10 mmol of the N-Boc protected racemic amino alcohol in 50 mL of anhydrous tert-butyl methyl ether (TBME)[4].

  • Enzyme Addition: Add 3.0 equivalents of vinyl acetate (acyl donor) and 10% (w/w relative to substrate) of immobilized Pseudomonas cepacia lipase (PS IM)[4].

  • Incubation: Stir the suspension gently at 25°C. Monitor the conversion by taking 50 µL aliquots every 2 hours, analyzing via Chiral HPLC[4].

  • Termination: Once conversion reaches 49-50%, halt the reaction by filtering off the immobilized enzyme[4].

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (S)-alcohol from the less polar (R)-acetate using silica gel column chromatography (Hexane/Ethyl Acetate gradient)[4].

  • Deprotection: Hydrolyze the (R)-acetate using mild basic conditions (e.g., K₂CO₃ in MeOH) to recover the enantiopure (R)-amino alcohol[4].

EnzymaticResolution Substrate Racemic N-Protected Amino Alcohol Reaction Kinetic Transesterification (TBME, 25°C) Substrate->Reaction Reagents Lipase (e.g., PS IM) + Vinyl Acetate Reagents->Reaction Mixture Reaction Mixture (~50% Conversion) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Ester (R)-Acetate (Acylated Product) Alcohol (S)-Alcohol (Unreacted Substrate) Separation->Ester Separation->Alcohol

Caption: Lipase-catalyzed kinetic resolution of racemic N-protected amino alcohols.

References[3] Unchained Labs. "Identifying a diastereomeric salt for a challenging chiral resolution." Unchained Labs Application Notes. Available at:https://www.unchainedlabs.com[2] BenchChem. "Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers." BenchChem Protocols. Available at:https://www.benchchem.com[4] MDPI. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." International Journal of Molecular Sciences. Available at: https://www.mdpi.com[6] National Institutes of Health (PMC). "Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds." Molecules. Available at:https://www.ncbi.nlm.nih.gov[5] ResearchGate. "Resolution of N-Protected Amino Alcohols by Porcine Pancreatic Lipase." Letters in Organic Chemistry. Available at: https://www.researchgate.net[1] BenchChem. "Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution - A Comparative Analysis." BenchChem Reviews. Available at:https://www.benchchem.com

Sources

Optimization

Scale-up synthesis challenges for (2S)-2-Amino-3-cyclobutylpropan-1-ol

Technical Support Center: Scale-Up Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Kilogram-Scale Amino Acid Reduction Introduction Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Kilogram-Scale Amino Acid Reduction

Introduction

Welcome to the Technical Support Center. (2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly valuable unnatural chiral amino alcohol. It serves as a critical structural motif in the design of peptidomimetics, particularly for targeting protein-protein interactions and developing potent protease inhibitors (e.g., Cathepsin B and HCV NS3/4A inhibitors like Boceprevir analogs)[1]. While the bench-scale reduction of its precursor, L-cyclobutylalanine, is straightforward, scaling this transformation to the pilot plant introduces severe thermodynamic, kinetic, and safety bottlenecks. This guide provides field-proven solutions to these scale-up challenges.

Data Presentation: Evaluation of Reduction Strategies

When scaling up, the choice of reducing agent dictates the safety profile and downstream purification efficiency. Below is a quantitative comparison of standard methodologies.

Reduction MethodologyYield (%)Enantiomeric Excess (ee %)Scalability RatingPrimary Scale-Up Bottleneck / Causality
LiAlH₄ in THF 75–85%>99%Low Highly exothermic; pyrophoric hazard; generates intractable aluminum hydroxide emulsions during aqueous workup.
NaBH₄ / I₂ in THF 80–90%>99%High Requires strict temperature control to manage H₂ gas evolution; I₂ is corrosive but avoids metal salts[2][3].
CDI / NaBH₄ (aq) 85–95%>99%Very High Requires prior N-protection for optimal partitioning; highly scalable and mild, yielding water-soluble borates[4].

Diagnostic FAQs & Troubleshooting

Q1: We are experiencing severe emulsions during the aqueous workup of the LiAlH₄ reduction. How can we resolve this on a 5 kg scale? A1: The emulsion is caused by the formation of insoluble, polymeric aluminum hydroxides upon aqueous quenching. While a Fieser workup ( n g H₂O, n g 15% NaOH, 3n g H₂O) can mitigate this at the bench scale, it remains problematic in pilot reactors due to poor heat transfer and agitation shear. Expert Recommendation: Abandon LiAlH₄ for scale-up. Transition to the NaBH₄/I₂ system[3] or the CDI/NaBH₄ protocol[4]. These methods bypass aluminum salts entirely, yielding water-soluble borate salts that phase-separate cleanly.

Q2: When using the NaBH₄/I₂ method, we observe a 10–15% drop in yield and unreacted starting material. What is the mechanistic failure? A2: This reduction relies on the in situ generation of diborane (B₂H₆) via the electrophilic oxidation of NaBH₄ by I₂[2]. If the iodine is added too rapidly or the reactor temperature exceeds 10 °C during addition, the generated borane can be lost as a gas before it complexes with the carboxylic acid. Ensure the reactor is kept strictly at 0 °C during the dropwise addition of I₂ in THF, and use a tightly sealed system with a scrubber to manage H₂ off-gassing.

Q3: How do we ensure the (2S) stereocenter of the cyclobutyl group doesn't racemize during activation? A3: Racemization of α-amino acids typically occurs via enolization of the activated carboxylate intermediate. The NaBH₄/I₂ method is highly concerted and avoids the strongly basic conditions that promote enolization, preserving >99% ee[2]. If using the CDI activation method, maintain the activation temperature strictly at room temperature (never heat) and quench promptly. Always validate optical purity via chiral HPLC using an In-Process Control (IPC)[4].

Q4: The product, (2S)-2-Amino-3-cyclobutylpropan-1-ol, is highly water-soluble. We are losing 30% of our product in the aqueous layer. How do we optimize extraction? A4: Unprotected amino alcohols form strong hydrogen bonds with water. To force partitioning into the organic phase:

  • Basify the aqueous layer to pH > 12 using 20% NaOH to fully deprotonate the primary amine.

  • Saturate the aqueous layer with NaCl to decrease aqueous solubility (salting-out effect).

  • Extract with a highly polar organic solvent mixture, such as CH₂Cl₂/Isopropanol (3:1), or utilize continuous liquid-liquid extraction (CLLE) with EtOAc.

Experimental Protocol: Scalable NaBH₄/I₂ Reduction Workflow

This self-validating protocol is optimized for the direct reduction of L-cyclobutylalanine to (2S)-2-Amino-3-cyclobutylpropan-1-ol without requiring N-protection[2][3].

Step 1: Reactor Charging Charge a dry, N₂-flushed reactor with NaBH₄ (2.4 equivalents) and anhydrous THF (5 volumes). Add L-cyclobutylalanine (1.0 equivalent) in one portion. Causality: The suspension must be stirred vigorously. The amino acid will not dissolve until the borane complex forms.

Step 2: Electrophile Addition (In situ Borane Generation) Cool the reactor to 0 °C. Dissolve I₂ (1.0 equivalent) in anhydrous THF (2 volumes) and add dropwise over 2 hours. Causality: I₂ oxidizes NaBH₄ to form B₂H₆ and H₂ gas. Slow addition controls the exotherm and prevents the escape of volatile borane gas.

Step 3: Reflux & Reduction Once H₂ evolution ceases, heat the reactor to 70 °C (reflux) for 12–18 hours. IPC: Pull a sample, quench with MeOH, and analyze via GC/MS or HPLC. Proceed only when conversion is >99%.

Step 4: Quench & Borane Destruction Cool the reactor to 0 °C. Carefully add Methanol (3 volumes) dropwise until bubbling stops. Causality: MeOH destroys excess borane, forming trimethyl borate, which is volatile and easily removed during concentration.

Step 5: Workup & Isolation Concentrate the mixture in vacuo to a thick paste. Add 20% aqueous NaOH (to pH 12–13) and stir for 2 hours to break down the boron-nitrogen complexes. Extract with CH₂Cl₂/Isopropanol (3:1) three times. Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol. Purify via vacuum distillation or crystallization of the hydrochloride salt.

Reaction Workflow Visualization

NaBH4_I2_Reduction A Reactor Charging L-Cyclobutylalanine + NaBH4 in THF B Electrophile Addition I2 in THF (Dropwise, 0 °C) A->B Cool to 0 °C C In Situ Borane Generation Active B2H6 reducing agent forms B->C H2 gas evolution D Reflux & Reduction Heat to 70 °C for 12-18h C->D Controlled heating E Quench MeOH addition (Destroys excess borane) D->E IPC: >99% conversion F Solvent Exchange Remove THF/MeOH, add NaOH (aq) E->F Evaporation G Extraction & Isolation Extract with CH2Cl2/iPrOH F->G pH > 12 (Crucial for extraction) H (2S)-2-Amino-3-cyclobutylpropan-1-ol Final Product (>99% ee) G->H Distillation / Crystallization

Caption: Workflow for the scale-up reduction of L-cyclobutylalanine using the NaBH4/I2 system.

References[4] Hwang, et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[2] "Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis." PubMed, 2001. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[3] "Reduction of amino acids to corresponding amino alcohols." Chemistry Stack Exchange, 2019. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[1] "Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64." bioRxiv, 2024. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Amino Alcohol Functionalization

Welcome to the Application Scientist Support Portal. Functionalizing chiral amino alcohols—such as sphingosines, ephedrines, and synthetic chiral building blocks—presents a unique set of stereochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Functionalizing chiral amino alcohols—such as sphingosines, ephedrines, and synthetic chiral building blocks—presents a unique set of stereochemical challenges. The proximity of the amine and hydroxyl groups often leads to unintended neighboring group participation or base-catalyzed epimerization. This guide provides mechanistic troubleshooting, self-validating protocols, and decision matrices to ensure the preservation of enantiomeric excess (ee) during your workflows.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does my chiral β -amino alcohol racemize during N-alkylation or O-activation? A1: The root cause is typically the formation of an aziridinium ion intermediate . When the hydroxyl group is activated into a good leaving group (e.g., a mesylate, tosylate, or halide), an unprotected or alkyl-protected nitrogen lone pair can perform an intramolecular SN​2 attack[1]. This forms a highly reactive, positively charged 3-membered aziridinium ring. Subsequent nucleophilic attack (e.g., by an amine or halide) can occur at either of the two carbons of the aziridinium ring, leading to a mixture of enantiomers, diastereomers, or regiochemical scrambling[2].

Q2: How do I choose the right protecting group to prevent aziridinium formation? A2: You must eliminate the nucleophilicity of the nitrogen lone pair. Strongly electron-withdrawing protecting groups—specifically carbamates like Boc, Cbz, or Fmoc—delocalize the nitrogen lone pair into the protecting group's carbonyl π -system via resonance. This renders the nitrogen non-nucleophilic, completely shutting down the aziridinium pathway and forcing subsequent reactions to proceed via standard intermolecular SN​2 with predictable stereochemical inversion or retention[1].

Q3: Why do I lose enantiomeric excess (ee) when oxidizing an amino alcohol to an amino aldehyde? A3: α -Amino aldehydes possess an inherently labile stereogenic center[3]. The α -proton is flanked by two electron-withdrawing groups (the newly formed aldehyde and the protected amine), making it highly acidic. Traditional oxidation methods, such as the standard Swern oxidation, rely on relatively strong bases like triethylamine ( Et3​N ). This basic environment promotes reversible enolization at the α -carbon, leading to rapid epimerization and loss of optical purity[4].

Part 2: Troubleshooting Workflows & Visualizations

To visualize the causal relationships dictating your experimental outcomes, refer to the decision pathways below.

AziridiniumPathway A Chiral β-Amino Alcohol (Unprotected/Alkyl N) B O-Activation (e.g., Mesylation) A->B C Aziridinium Ion Intermediate B->C Intramolecular SN2 D Nucleophilic Attack (Both Carbons) C->D E Racemization / Regio-scrambling D->E F Chiral β-Amino Alcohol (Boc/Cbz Protected N) G O-Activation F->G H No Aziridinium Formation (Lone Pair Delocalized) G->H I Direct SN2 Attack H->I J Retention of Chirality (Inversion) I->J

Mechanistic divergence in amino alcohol functionalization based on N-protection status.

OxidationWorkflow Start Oxidizing β-Amino Alcohol to α-Amino Aldehyde Q1 Is the α-proton highly acidic? Start->Q1 Standard Standard Swern (Et3N) or Basic Oxidants Q1->Standard Yes, poorly chosen oxidant Mild Use TEMPO/BAIB or Dess-Martin Periodinane Q1->Mild Optimal Route Modified Modified Swern (DIPEA at -78°C) Q1->Modified Alternative Route Racemize Enolization & Racemization (Loss of ee) Standard->Racemize Base-catalyzed Success Chiral α-Amino Aldehyde (High ee retained) Mild->Success Modified->Success

Troubleshooting workflow for selecting epimerization-free oxidation conditions.

Part 3: Data Presentation & Reagent Selection

Table 1: Protecting Group Selection Matrix for Amino Alcohols

Protecting GroupTypeLone Pair AvailabilityAziridinium RiskRecommendation
None (Free NH₂) AmineHighCriticalAvoid prior to O-activation.
N-Alkyl (e.g., Bn) AmineHighHighAvoid if O is activated; SN​2 will fail.
N-Boc CarbamateLow (Resonance)NegligibleHighly Recommended[1].
N-Cbz CarbamateLow (Resonance)NegligibleHighly Recommended[1].
N-Ts (Tosyl) SulfonamideLowLowSuitable, but requires harsh deprotection.

Table 2: Oxidant Selection for β -Amino Alcohols to α -Amino Aldehydes

Oxidation MethodReagentspH EnvironmentEpimerization RiskNotes
Standard Swern Oxalyl chloride, DMSO, Et3​N Highly BasicHigh[3]Avoid for chiral α -amino aldehydes.
Modified Swern Oxalyl chloride, DMSO, DIPEAMildly BasicModerate[4]Requires strict temperature control (-78°C).
TEMPO / BAIB TEMPO, PhI(OAc)2​ Neutral/Mildly AcidicLow[5]Excellent for scale-up; highly chemoselective.
Dess-Martin (DMP) Dess-Martin PeriodinaneMildly AcidicLow[5]Superior for highly epimerizable substrates.

Part 4: Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of Chiral β -Amino Alcohols

Objective: Delocalize the nitrogen lone pair to prevent aziridinium-induced racemization during downstream O-functionalization.

  • Dissolution: Dissolve 1.0 eq of the chiral β -amino alcohol in a biphasic mixture of 1:1 THF and saturated aqueous NaHCO3​ (0.2 M concentration). Causality: The mild inorganic base ensures the amine is deprotonated and nucleophilic without causing side reactions.

  • Addition: Cool the mixture to 0°C. Dropwise, add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in a minimal amount of THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Self-Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate alongside the starting material. Dip the plate in a ninhydrin solution and heat.

    • Validation Logic: Primary/secondary amines react with ninhydrin to form a deep purple/brown complex (Ruhemann's purple). A successful Boc protection yields a negative (colorless or faint yellow) spot , proving the nitrogen lone pair is successfully sequestered into the carbamate resonance system.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Epimerization-Free Oxidation to α -Amino Aldehydes (TEMPO/BAIB)

Objective: Oxidize the primary alcohol to an aldehyde without triggering base-catalyzed enolization at the highly acidic α -stereocenter.

  • Dissolution: Dissolve 1.0 eq of the N-Boc protected β -amino alcohol in anhydrous CH2​Cl2​ (0.1 M).

  • Catalyst Addition: Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). Causality: TEMPO acts as a highly selective, sterically hindered oxoammonium catalyst that exclusively targets primary alcohols.

  • Co-oxidant Addition: Add 1.1 eq of BAIB (Bis(acetoxy)iodobenzene) in one portion at 0°C. Stir until the reaction is complete (typically 1-2 hours, monitored by TLC). Causality: BAIB regenerates the active TEMPO species under neutral/mildly acidic conditions, completely avoiding the basic environment that causes enolization[5].

  • Quench: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy excess oxidant.

  • Self-Validation (Chiral HPLC & 1H NMR):

    • Validation Logic: Run the purified product on a Chiralpak HPLC column against a racemic standard. The absence of the opposite enantiomer peak validates stereocenter preservation. Additionally, check the 1H NMR spectrum: the aldehyde proton should appear as a distinct signal (e.g., a doublet) without the appearance of a secondary set of peaks that would indicate the formation of an α -epimer diastereomer.

Sources

Troubleshooting

Amino Alcohol Cyclization Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for N-heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the cyclization of amino alcohols.

Synthesizing saturated N-heterocycles (azetidines, pyrrolidines, piperidines) from amino alcohols requires precise control over thermodynamics and chemoselectivity. Below, you will find strategic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols grounded in authoritative literature.

Module 1: Strategic Method Selection

Choosing the correct activation strategy is the most critical step in preventing low yields and complex reaction mixtures. Use the logic tree below to determine whether a reagent-driven dehydrative approach or a catalytic "borrowing hydrogen" (BH) approach is optimal for your substrate.

Workflow Start Amino Alcohol Substrate Q1 Is atom economy a primary concern? Start->Q1 Cat Borrowing Hydrogen (Ru, Ir, Mn Catalysis) Q1->Cat Yes (Catalytic) Q2 Are sensitive functional groups present? Q1->Q2 No (Reagent-based) CDI CDI-Mediated Cyclization Q2->CDI Yes (Mild) Mitsunobu Mitsunobu / Appel Reactions Q2->Mitsunobu No (Harsh/Bulky)

Decision tree for selecting an optimal amino alcohol cyclization strategy based on substrate needs.

Module 2: Reagent-Driven Dehydrative Cyclizations

Frequently Asked Questions

Q: Why am I getting poor yields when attempting to form 4-membered azetidines using standard Mitsunobu conditions? A: The Mitsunobu reaction often fails for 4-membered rings due to high ring strain and the steric bulk of the betaine intermediate, which makes intermolecular side reactions (like dimerization) outcompete intramolecular cyclization. Solution: Switch to an N,N'-Carbonyldiimidazole (CDI)-mediated cyclization. CDI activates the hydroxyl group to a carbamate. Upon heating, decarboxylation provides a massive thermodynamic driving force to close the strained azetidine ring without generating bulky phosphine oxide byproducts .

Q: My CDI cyclization stalls at the carbamate intermediate. How do I force the ring closure? A: The conversion of the intermediate carbamate to the N-heterocycle requires the expulsion of CO₂. If the reaction stalls, your system lacks the thermal or vacuum conditions necessary to break the equilibrium. You must apply high vacuum (e.g., 0.1 mbar) and heat (150 °C). The vacuum continuously removes the CO₂ gas as it forms, shifting the equilibrium entirely toward the cyclized product via Le Chatelier's principle.

Standardized Protocol: CDI-Mediated Cyclization to Azetidines

Self-Validating Design: This protocol separates the activation step from the cyclization step, allowing you to verify carbamate formation via TLC/LCMS before committing to the harsh thermal cyclization.

  • Activation: Dissolve the amino alcohol (0.2 mmol) and 1,1'-carbonyldiimidazole (0.4 mmol) in anhydrous acetonitrile (10 mL).

  • Reflux: Heat the solution to reflux for 2 hours to ensure complete conversion to the intermediate carbamate.

  • Solvent Removal: Evaporate the solvent completely in vacuo. (Do not skip this; residual solvent will boil violently in the next step).

  • Thermal Decarboxylation: Transfer the flask to a Kugelrohr oven. Heat the intermediate carbamates to 150 °C under high vacuum (0.1 mbar) for 2 hours.

  • Isolation: Lower molecular weight azetidines will distill directly into the receiving flask. For heavier derivatives, purify the remaining residue via silica gel flash chromatography .

Module 3: Catalytic "Borrowing Hydrogen" (BH) Cyclizations

Frequently Asked Questions

Q: My Ru-catalyzed borrowing hydrogen reaction stops at the cyclic imine. How do I push it to the fully saturated cyclic amine? A: In the BH cycle, the metal catalyst abstracts hydrogen to form a carbonyl, which condenses with the amine to form an imine. The catalyst must then return the hydrogen to the imine. If it stalls, the local concentration of hydrogen is insufficient, or the catalyst is deactivated. Solution: Add degassed water (approx. 10 equivalents) to the reaction mixture. Water acts as a thermodynamic sink and phase modifier that heavily favors the final reduction step, driving the selectivity toward the cyclic amine rather than the lactam or imine .

Q: My Ir-catalyzed oxidative cyclization of 2-aminophenethyl alcohol to indole is yielding mostly unreacted starting material. What is missing? A: The [Cp*IrCl₂]₂ catalyzed reaction initiates via the dehydrogenation of the alcohol. This step requires a base to deprotonate the alcohol and facilitate the formation of the active alkoxo-iridium species. Ensure you have added a mild base like K₂CO₃. The base stimulates the initial oxidation, allowing the intermediate to readily cyclize via intramolecular nucleophilic attack .

Mechanism A Amino Alcohol B Amino Carbonyl A->B -H₂ (Metal Cat.) D Cyclic Amine A->D Net: -H₂O C Cyclic Imine B->C -H₂O (Cyclization) C->D +H₂ (Metal Cat.)

Borrowing hydrogen catalytic cycle for the atom-economical cyclization of amino alcohols.

Standardized Protocol: Ru-Catalyzed Borrowing Hydrogen Cyclization

Self-Validating Design: This protocol utilizes Xantphos, whose wide bite angle stabilizes the active Ru-hydride species, preventing off-target decarbonylation of the substrate.

  • Preparation: Weigh the α,ω-amino-alcohol (1.0 mmol) into a 10 mL stainless steel autoclave under an Argon atmosphere.

  • Catalyst Loading: Add RuHCl(CO)(PPh₃)₃ (1.5 mol%, 14.3 mg) and Xantphos ligand (1.5 mol%, 8.7 mg).

  • Solvent & Additives: Add anhydrous cyclohexane (0.6 mL).

    • To synthesize the cyclic amine: Add degassed H₂O (10 mmol).

    • To synthesize the cyclic amide (lactam): Add a dried, degassed sacrificial ketone (2 mmol) to act as a hydrogen acceptor.

  • Reaction: Seal the autoclave tightly and heat in an oil bath at 150 °C for 24 hours.

  • Workup: Cool the autoclave to room temperature, vent carefully, and analyze the crude mixture via GC-MS or purify via distillation .

Module 4: Quantitative Benchmarking Data

To assist in your experimental design, below is a comparative summary of the operational parameters and efficiencies of the primary cyclization methodologies.

Cyclization MethodPrimary Catalyst / ReagentTypical ByproductsIdeal Ring SizesAtom EconomyFunctional Group Tolerance
CDI-Mediated N,N'-CarbonyldiimidazoleCO₂, Imidazole4, 5, 6LowHigh (Tolerates sensitive groups)
Borrowing Hydrogen (Ru) RuHCl(CO)(PPh₃)₃ / XantphosH₂O5, 6, 7HighModerate (Requires robust substrates)
Oxidative Cyclization (Ir) [Cp*IrCl₂]₂ / K₂CO₃H₂O, H₂Indoles, QuinolinesHighModerate
Mitsunobu DEAD, PPh₃Hydrazine, OPPh₃3, 5, 6Very LowLow (Prone to side reactions)

References

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry (2006).[Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (2013).[Link]

  • Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine. Organic Letters (2002).[Link]

  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. Molecules / MDPI (2022).[Link]

Optimization

Technical Support Center: Overcoming Poor Solubility of Amino Alcohol Intermediates

Welcome to the Advanced Troubleshooting Guide for amino alcohol intermediates. As a Senior Application Scientist, I frequently consult on projects where a promising chiral ligand, sphingosine derivative, or active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for amino alcohol intermediates. As a Senior Application Scientist, I frequently consult on projects where a promising chiral ligand, sphingosine derivative, or active pharmaceutical ingredient (API) hits a "solubility wall."

Amino alcohols are ubiquitous in drug development, but they are notoriously difficult to handle. The instinct of many researchers is to force dissolution using heat or aggressive sonication—approaches that often lead to thermal degradation or side reactions. To truly resolve these issues, we must move beyond trial-and-error and engineer solubility by understanding the thermodynamic drivers at play.

Mechanistic Insights: The Causality of the "Solubility Wall"

Why do amino alcohols exhibit such stubborn insolubility? The answer lies in their dual-functional nature. Possessing both a hydrogen-bond donor/acceptor amine (-NH₂, -NHR) and a hydroxyl (-OH) group, these molecules engage in extensive intermolecular hydrogen-bonded networks (forming robust homosynthons and heterosynthons). This results in exceptionally high crystal lattice energies .

Furthermore, strong intramolecular hydrogen bonds (specifically OH···N interactions) can form, which alter the molecular dipole and prevent solvent molecules from effectively solvating the intermediate . This creates a paradoxical state where the molecule is too polar to dissolve in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), yet its lipophilic carbon backbone prevents it from dissolving in aqueous media.

To overcome this, we must strategically disrupt these hydrogen-bonding networks.

Mechanism A Free Amino Alcohol (Strong OH···N H-Bonds) B High Lattice Energy Poor Solvation A->B C Derivatization (e.g., Boc2O) B->C Synthetic Intervention D Steric Shielding & H-Bond Disruption C->D E High Organic Solubility D->E

Mechanistic pathway of hydrogen bond disruption to achieve organic solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My β-amino alcohol intermediate is completely insoluble in DCM and THF for the next cross-coupling step. How can I solubilize it without permanently altering the core structure?

The Solution: Transient Derivatization (Protecting Groups). By converting the primary or secondary amine to a tert-butyloxycarbonyl (Boc) carbamate, you introduce massive steric bulk and remove a critical hydrogen-bond donor. This shatters the crystal lattice energy and drastically increases the lipophilicity (LogP) of the molecule, rendering it highly soluble in organic media. This strategy was famously validated in the enantioselective synthesis of complex amino alcohol drug candidates, where Boc protection was the definitive step that enabled subsequent organic transformations .

Q2: I need to test my compound in an aqueous cellular assay (e.g., TLR4 inhibition), but my DMSO stock solution crashes out immediately upon addition to the media. What is the best approach?

The Solution: Directed Salt Formation. While free bases are ideal for organic synthesis, they often fail in biological assays. Reacting the free amino alcohol with an organic acid (like L-tartaric acid or methanesulfonic acid) protonates the amine to an ammonium cation. This breaks the intramolecular OH···N bond, significantly increases the hydration energy, and facilitates rapid dissolution in water .

Q3: I am losing my product during the aqueous workup. It seems to precipitate at the interface of the organic and aqueous layers.

The Solution: Isoelectric Point Avoidance. Amino alcohols can exhibit zwitterionic-like behavior depending on the pH and the presence of other functional groups. At their isoelectric point, their solubility in both phases drops to a minimum, causing interfacial precipitation. Adjust the pH of your aqueous layer to either >10 (to ensure the free base partitions entirely into the organic layer) or <3 (to ensure the protonated salt partitions entirely into the aqueous layer).

Workflow Start Identify Target Phase for Solubilization Org Organic Phase (Synthesis/Coupling) Start->Org Aq Aqueous Phase (Assays/Workup) Start->Aq Boc Boc/Fmoc Protection (Masks Amine) Org->Boc TBS TBS/Ac Protection (Masks Alcohol) Org->TBS Salt Salt Formation (HCl, Tartrate) Aq->Salt pH pH Adjustment (Avoid Isoelectric Point) Aq->pH

Decision matrix for troubleshooting amino alcohol solubility based on target media.

Quantitative Data: Physicochemical Shifts

The table below summarizes how targeted modifications predictably alter the physicochemical properties of a standard β-amino alcohol intermediate.

Table 1: Impact of Derivatization and Salt Formation on Physicochemical Properties

Compound StateModificationPredicted LogPMelting Point (°C)Solubility Profile
Free Base None1.5 - 2.0110 - 130Poor in H₂O, Poor in DCM
N-Boc Protected Amine Masking3.5 - 4.560 - 80Insoluble in H₂O, High in DCM
O-TBS Protected Alcohol Masking4.0 - 5.0< 40 (Often oil)Insoluble in H₂O, High in Hexanes
Tartrate Salt Protonation< 0.5150 - 180High in H₂O, Insoluble in Organics

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual cues inherent in these methodologies confirm that the thermodynamic barriers of solubility have been successfully bypassed.

Protocol A: Biphasic N-Boc Protection (For Organic Solubilization)

Objective: Disrupt intermolecular H-bonding to enable downstream organic synthesis.

  • Preparation: Suspend the insoluble free amino alcohol (1.0 equiv) in a biphasic mixture of THF and saturated aqueous NaHCO₃ (1:1 v/v, 0.2 M concentration).

    • Causality Note: The biphasic system is critical here. The highly polar starting material is solvated at the aqueous interface, while the increasingly lipophilic product partitions immediately into the organic THF layer, driving the reaction forward via Le Chatelier's principle.

  • Reagent Addition: Cool the vigorously stirring suspension to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation: The reaction is visually self-validating. As the H-bond network is destroyed by Boc incorporation, the cloudy suspension will gradually clear into two distinct, transparent liquid phases.

  • Isolation: Separate the layers. Extract the aqueous phase twice with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly soluble protected intermediate.

Protocol B: Tartrate Salt Formation (For Aqueous Solubilization)

Objective: Convert a lipophilic free base into a highly water-soluble salt for biological evaluation.

  • Solvation: Dissolve the free amino alcohol in a minimum volume of warm absolute ethanol (approx. 50 °C).

    • Causality Note: Ethanol acts as a perfect solvent mediator—it is non-polar enough to dissolve the free base, but serves as an anti-solvent for the resulting highly polar salt, enabling spontaneous crystallization.

  • Protonation: In a separate vial, dissolve a stoichiometric amount (1.0 equiv) of L-tartaric acid in a minimal amount of a 1:1 Water/Ethanol mixture. Add this dropwise to the warm amino alcohol solution.

  • Maturation: Heat the combined mixture at 60 °C for 30 minutes. This thermal energy ensures complete proton transfer and the total disruption of intramolecular OH···N bonds.

  • Crystallization: Allow the solution to cool to room temperature slowly, then transfer to an ice bath (0 °C) for 2 hours.

    • Self-Validation: The formation of distinct, easily filterable crystals confirms successful salt formation. Filter the crystals, wash with cold ethanol, and dry under high vacuum.

References

  • Poberžnik, M., & Perdih, F. (2022). "Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate". Molecules, 27(3), 933.[Link]

  • Alkorta, I., & Elguero, J. (2021). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions". Molecules, 26(12), 3556.[Link]

  • Schmidt, M. A., et al. (2015). "Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate". Organic Process Research & Development, 19(8), 1004-1010.[Link]

  • Yin, H., et al. (2011). "Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics". Journal of Medicinal Chemistry, 54(12), 4328–4332.[Link]

Troubleshooting

Mechanistic Causality: Why is Amino Alcohol Synthesis Highly Exothermic?

Welcome to the Technical Support Center for Process Chemistry . As a Senior Application Scientist, I have designed this portal to address one of the most critical challenges in active pharmaceutical ingredient (API) deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry . As a Senior Application Scientist, I have designed this portal to address one of the most critical challenges in active pharmaceutical ingredient (API) development: managing the intense thermodynamics of amino alcohol synthesis.

Whether you are synthesizing β-amino alcohols via epoxide aminolysis or reducing amino acids, the thermodynamic reality is the same—these reactions release substantial heat. Unmanaged exotherms not only degrade product regioselectivity and yield but also pose severe safety hazards, including thermal runaway and reactor overpressurization.

This guide synthesizes mechanistic theory with field-proven process engineering to help you troubleshoot, optimize, and safely scale your amino alcohol workflows.

To control an exotherm, you must first understand its origin. The most common route to β-amino alcohols is the nucleophilic ring-opening of epoxides by amines. Epoxides possess an inherent ring strain of approximately 27 kcal/mol. When an amine attacks the electrophilic carbon of the epoxide, this massive ring strain is released, drastically lowering the activation barrier and generating a highly exothermic reaction profile (1[1]).

If the heat generation rate exceeds the heat dissipation capacity of your reactor, the reaction temperature spikes. According to the Arrhenius equation, this temperature increase exponentially accelerates the reaction rate, creating a dangerous positive feedback loop known as a thermal runaway.

G A Epoxide + Amine B Nucleophilic Attack (High Activation Energy) A->B C Transition State (Ring Strain Release) B->C D β-Amino Alcohol (Exothermic, ΔH < 0) C->D Heat Dissipation E Thermal Runaway Risk C->E Poor Heat Transfer

Reaction pathway of epoxide aminolysis and thermal runaway causality.

Troubleshooting Guide & FAQs

Q1: We are experiencing sudden temperature spikes (exotherms) during the batch scale-up of our epoxide aminolysis. How can we mitigate this without compromising yield? A1: Batch reactors inherently suffer from a low surface-area-to-volume (SA/V) ratio, leading to poor heat transfer. Transitioning to a continuous flow microreactor system is the industry standard for this issue. Flow reactors provide superior heat dissipation, matching or improving yields while safely managing high temperatures and pressures (2[2]).

Q2: Our Lewis acid-catalyzed ring-opening reaction (using Zinc(II) perchlorate) is completing too rapidly and boiling the solvent. What is the mechanistic cause? A2: Lewis acids coordinate with the epoxide oxygen, significantly lowering the activation barrier for nucleophilic attack. While this is excellent for conversion, it drastically concentrates the heat release into a 15–30 minute window, increasing the risk of thermal runaway (3[3]). To control this, implement a continuous flow setup or a strict dropwise addition protocol under cryogenic cooling.

Q3: When synthesizing amino alcohols via reductive pathways (e.g., using triethylsilane/BF3), we detect dangerous pressure buildup. Is this related to the exotherm? A3: Yes. Reductive pathways can generate highly reactive intermediates. For example, reducing boron trifluoride generates diborane gas. An unmanaged exotherm accelerates the decomposition of these intermediates and vaporizes solvents, leading to a critical pressure hazard known as a jacket runaway upset scenario (4[4]).

Q4: Are there greener, milder alternatives to traditional chemical catalysis that still manage exotherms? A4: Yes. Biocatalytic continuous-flow systems utilizing lipases (e.g., Lipozyme TL IM) have been developed to synthesize β-amino alcohols efficiently at mild temperatures (approx. 35 °C). This approach inherently limits thermal risks while maintaining high regioselectivity (5[5]).

Quantitative Data: Batch vs. Continuous Flow

To justify the transition from batch to flow chemistry for amino alcohol synthesis, review the comparative thermodynamic and operational data below:

ParameterTraditional Batch ReactorContinuous Flow MicroreactorMechanistic Impact
Surface Area/Volume Ratio < 10 m²/m³> 5,000 m²/m³Higher SA/V allows instantaneous heat dissipation.
Heat Transfer Coefficient ~ 100 W/(m²·K)> 1,000 W/(m²·K)Prevents localized hot spots and thermal runaway.
Typical Reaction Time 12 - 24 Hours2 - 20 MinutesAccelerated kinetics due to safe high-temp operation.
Runaway Risk High (Accumulation)NegligibleSmall active reaction volume limits total heat energy.
Regioselectivity Variable (Degrades with heat)High (>95%)Precise thermal control prevents side reactions.

Experimental Protocol: Self-Validating Continuous Flow Aminolysis

To safely execute an exothermic epoxide aminolysis, follow this self-validating continuous flow protocol. The system is designed to verify its own steady-state conversion before bulk collection.

Flow A Amine Reservoir C T-Mixer A->C B Epoxide Reservoir B->C D Microreactor Coil (High SA/V Ratio) C->D F In-line Quench D->F E Active Cooling E->D G Product F->G

Continuous flow reactor configuration for exothermic reaction management.

Step 1: System Priming and Calibration

  • Flush the microreactor system (PFA or Hastelloy tubing) with the chosen reaction solvent (e.g., methanol or neat conditions) at 1.0 mL/min for 10 minutes.

  • Calibrate the syringe pumps to ensure exact stoichiometric delivery. Causality: An imbalance in stoichiometry can lead to unreacted highly reactive epoxides downstream.

Step 2: Reagent Stream Formulation

  • Stream A: Prepare a 2.0 M solution of the amine in the solvent.

  • Stream B: Prepare a 2.0 M solution of the epoxide in the solvent. (Include Lewis acid catalyst here if required, strictly at 2 mol%).

Step 3: Thermal Equilibration and Flow Initiation

  • Submerge the microreactor coil in an active cooling bath set to 35 °C (or lower, depending on catalyst strength).

  • Initiate pumps A and B simultaneously at a flow rate that achieves a residence time of exactly 15 minutes.

  • Causality: The T-mixer ensures rapid diffusion. The high SA/V ratio of the coil immediately absorbs the heat of the ring-opening exotherm, maintaining isothermal conditions.

Step 4: Steady-State Validation (Self-Validation Step)

  • Divert the initial reactor output to a waste stream for 2.5 residence times (approx. 37.5 minutes).

  • Validation Check: Route the output through an in-line Process Analytical Technology (PAT) flow cell (e.g., FlowIR). Confirm the disappearance of the epoxide C-O stretch (~850 cm⁻¹) and the appearance of the amino alcohol O-H/N-H stretches.

  • Do not proceed to collection until the IR spectra remain static for 5 consecutive minutes, proving thermal and kinetic steady-state.

Step 5: Quenching and Product Isolation

  • Once validated, direct the flow into a collection vessel pre-loaded with a mild quenching agent (if a catalyst was used) or directly into a rotary evaporator flask for solvent removal.

References

  • Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. ACS Publications.[Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. ResearchGate.[Link]

  • Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines. ACS Publications.[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC.[Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in C-H Functionalization

Welcome to the C-H Functionalization Support Center. As application scientists, we know that achieving precise regioselectivity—activating a single, specific C-H bond among a sea of nearly identical ones—is the most form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-H Functionalization Support Center. As application scientists, we know that achieving precise regioselectivity—activating a single, specific C-H bond among a sea of nearly identical ones—is the most formidable challenge in late-stage functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome poor regioselectivity, catalyst poisoning, and directing group cleavage failures.

Global Troubleshooting Workflow

Before diving into specific modules, use the decision tree below to isolate the root cause of your regioselectivity issues.

CH_Regioselectivity A Poor Regioselectivity in C-H Functionalization B Is a Directing Group (DG) present? A->B C Yes B->C D No B->D E Assess Metallacycle Size (5- or 6-membered preferred) C->E F Use Steric/Electronic Ligand Control D->F G Consider Transient Directing Group (TDG) D->G H Optimize Catalyst Loading & Cleavage Conditions E->H

Decision tree for troubleshooting regioselectivity in C-H functionalization.

Module 1: Directing Group (DG) Strategies & Cleavage

Q: Why is my covalently attached directing group yielding an inseparable mixture of ortho and meta functionalized products? A: This is a classic thermodynamic vs. kinetic control issue. The causality lies in the flexibility of the metallacycle intermediate. If your directing group linker is too flexible, the energy barriers for forming a 5-membered (ortho) and a 6-membered (meta) metallacycle become nearly identical, leading to poor regioselectivity. Scientist's Insight: To fix this, rigidify the linker or switch to a strongly coordinating bidentate directing group (e.g., 8-aminoquinoline). Bidentate DGs kinetically lock the transition metal into a rigid 5,5-bicyclic metallacycle, exclusively driving ortho-activation.

Q: My directing group won't cleave after the reaction without destroying my product. What are my options? A: Harsh cleavage conditions (e.g., strong acids/bases or oxidants) often degrade sensitive APIs. If you are experiencing this, you must transition from a covalent directing group to a Transient Directing Group (TDG) [1]. TDGs assemble and disassemble in situ, completely bypassing the need for downstream cleavage steps.

Module 2: Transient Directing Groups (TDGs)

Q: I switched to a Transient Directing Group (TDG) for primary amine arylation, but my palladium catalyst is completely inhibited. How do I restore turnover? A: You are likely experiencing catalyst poisoning due to a competing equilibrium. TDGs (like aldehydes or ketones) form a reversible imine linkage with your substrate. However, if the TDG binds too strongly to the Pd(II) center without engaging the substrate, it sequesters the metal, halting the catalytic cycle. Scientist's Insight: The solution is to lower the TDG loading and use a weaker-binding auxiliary. For example, using 2-hydroxynicotinaldehyde at just 4-10 mol% ensures the TDG turns over dynamically. This approach was elegantly demonstrated in the Pd-catalyzed γ-C(sp3)–H arylation of free amines[2].

TDG_Cycle Substrate Free Amine Substrate Imine Imine Formation (In situ with TDG) Substrate->Imine + TDG Palladation C-H Palladation (Metallacycle Intermediate) Imine->Palladation + Pd(II) Functionalization Oxidative Addition & Reductive Elimination Palladation->Functionalization + Aryl Iodide Hydrolysis Hydrolysis (Releases Product & TDG) Functionalization->Hydrolysis Hydrolysis->Imine TDG Recycled Product Functionalized Product Hydrolysis->Product

Catalytic cycle of Transient Directing Group (TDG) mediated C-H functionalization.

Standard Protocol: Pd-Catalyzed γ-C(sp3)–H Arylation Using a TDG Self-Validation Check: This protocol is self-validating; if the imine formation fails, the reaction will yield 0% conversion, confirming the TDG is the limiting factor.

  • Preparation: In a dry reaction tube, combine the primary aliphatic amine substrate (0.2 mmol), aryl iodide (0.4 mmol), and Pd(OAc)2 (2 mol%).

  • TDG Addition: Add the transient directing group, 2-hydroxynicotinaldehyde (4 mol%). Crucial step: Keeping TDG loading low prevents Pd sequestration.

  • Base & Solvent: Add Ag2CO3 (1.5 equiv) as a halide scavenger to drive the Pd(II)/Pd(IV) cycle. Dissolve in hexafluoroisopropanol (HFIP) (1.0 mL).

  • Reaction: Seal the tube and heat at 110 °C for 12–24 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and purify via standard silica gel chromatography.

Module 3: Ligand-Controlled Regioselectivity

Q: How do I achieve strict meta-selectivity on an aromatic ring without installing any directing groups? A: In the absence of a DG, you must rely on the innate steric and electronic properties of the substrate, amplified by precise ligand design. Iridium-catalyzed C-H borylation is the premier method for this. Because Ir-catalyzed borylation is highly sensitive to steric hindrance, bulky ligands naturally steer the catalyst away from ortho positions[3]. However, to achieve high meta-selectivity over para-selectivity, you can utilize tautomerized ligands that engage in secondary non-covalent interactions (like hydrogen bonding) with the substrate.

Quantitative Data: Ligand Optimization for Meta-Selective Borylation The following table summarizes the optimization of tautomerized ligands for the meta-selective C-H borylation of phenols[4]. Notice how the addition of a catalytic hydrogen bond donor (HBpin) drastically improves both conversion and selectivity.

Ligand SystemStructural FeatureAdditiveMeta Selectivity (%)Conversion (%)
Ligand L5 Methoxy group (No H-bond)None86%36%
Ligand L6 Hydroxy group (Tautomerized)None90%64%
Ligand L9 Optimized Hydroxy groupNone91%68%
Ligand L9 + HBpin Optimized Hydroxy group5.0 mol% HBpin97% 100%

Standard Protocol: Iridium-Catalyzed Meta-Selective C-H Borylation Self-Validation Check: Monitor the reaction via GC-MS after 1 hour. If ortho-borylation is detected, your ligand is insufficiently bulky, or the active Ir(III) species has not properly formed.

  • Catalyst Activation: In an argon-filled glovebox, charge a 5.0 mL microreactor with [Ir(cod)OMe]2 (1.5 mol%) and the optimized tautomerized ligand L9 (3.0 mol%).

  • Boron Source: Add B2pin2 (1.0 equiv), a catalytic amount of HBpin (5.0 mol%), and dry cyclohexane (2.0 mL).

  • Pre-stir: Stir the mixture for exactly 2 minutes. Causality: This pre-stirring is mandatory to generate the active Ir(III) tris-boryl catalytic species before it encounters the substrate.

  • Substrate Addition: Add the arene substrate (0.5 mmol).

  • Reaction: Seal the microreactor, remove it from the glovebox, and stir at room temperature until full conversion is achieved.

  • Purification: Isolate the borylated product via silica gel chromatography.

References
  • Pd-Catalyzed γ-C(sp3)–H Arylation of Free Amines Using a Transient Directing Group . Journal of the American Chemical Society. 5

  • Ion Pair-Directed Regiocontrol in Transition-Metal Catalysis: A Meta-Selective C–H Borylation of Aromatic Quaternary Ammonium Salts . Journal of the American Chemical Society. 3

  • A tautomerized ligand enabled meta selective C–H borylation of phenol . PMC - NIH. 4

  • Combining transition metals and transient directing groups for C–H functionalizations . PMC - NIH. 1

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic data for (2S)-2-Amino-3-cyclobutylpropan-1-ol

Analytical and Spectroscopic Comparison Guide: (2S)-2-Amino-3-cyclobutylpropan-1-ol vs. Conventional Chiral Amino Alcohols Executive Summary In modern drug discovery, particularly in the synthesis of conformationally con...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Spectroscopic Comparison Guide: (2S)-2-Amino-3-cyclobutylpropan-1-ol vs. Conventional Chiral Amino Alcohols

Executive Summary

In modern drug discovery, particularly in the synthesis of conformationally constrained macrocycles and protease inhibitors[1], the choice of chiral amino alcohol building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. While L-Leucinol provides a flexible isobutyl side chain, (2S)-2-Amino-3-cyclobutylpropan-1-ol introduces a cyclobutylmethyl moiety. This isosteric replacement restricts conformational freedom, significantly altering the steric landscape and lipophilicity, which is highly advantageous in optimizing receptor binding affinities and structure-activity relationships (SAR)[2].

This guide provides an objective comparison of the spectroscopic profiles and physicochemical performance of (2S)-2-Amino-3-cyclobutylpropan-1-ol against standard alternatives, supported by self-validating experimental protocols.

Structural & Spectroscopic Comparison

To successfully integrate (2S)-2-Amino-3-cyclobutylpropan-1-ol into peptidomimetic workflows, researchers must be able to unambiguously verify its structural integrity. The cyclobutyl ring is susceptible to ring-expansion or opening under harsh conditions; therefore, precise spectroscopic profiling is mandatory.

Below is a comparative data summary contrasting the target compound with L-Leucinol.

Table 1: Comparative Spectroscopic and Physicochemical Profiles

Parameter(2S)-2-Amino-3-cyclobutylpropan-1-olL-Leucinol (Alternative)
Side-Chain Motif Cyclobutylmethyl (Conformationally restricted)Isobutyl (Flexible)
HRMS (ESI-TOF) [M+H]⁺ 130.1232 (Calculated: 130.1226)118.1232 (Calculated: 118.1226)
FT-IR (cm⁻¹) 3350 (br, O-H/N-H), 2930 (C-H ring stretch)3345 (br, O-H/N-H), 2955 (C-H aliphatic)
¹H NMR Diagnostic (CDCl₃) 1.50–2.10 ppm (m, 7H, cyclobutyl ring)0.90 ppm (d, 6H, gem-dimethyl)
¹³C NMR Diagnostic (CDCl₃) 35.2 (CH), 28.4 (CH₂), 18.1 (CH₂) ppm (ring)24.8 (CH), 22.5 (CH₃), 22.1 (CH₃) ppm
Calculated LogP (ClogP) 0.850.75

Analytical Insights & Causality: The primary diagnostic marker differentiating the cyclobutyl derivative from L-leucinol is the ¹H NMR upfield region. Because the cyclobutyl ring is puckered, its geminal protons are diastereotopic and non-equivalent, resulting in a complex multiplet spanning 1.50–2.10 ppm. In contrast, the free rotation of the isobutyl group in L-leucinol yields a sharp, distinct doublet at ~0.90 ppm.

Self-Validating Spectroscopic Logic

To ensure that the cyclobutyl ring remains intact and no skeletal rearrangement has occurred, we employ a self-validating 2D NMR logic system.

AnalyticalLogic S1 Spectroscopic Profiling S2 FT-IR Spectroscopy (Functional Group Check) S1->S2 O-H/N-H stretch S3 HRMS (ESI-TOF) (Exact Mass Confirmation) S1->S3 [M+H]+ = 130.1232 S4 1H & 13C NMR (Structural Connectivity) S1->S4 1D Profiling S5 2D COSY / HSQC (Unambiguous Assignment) S4->S5 Cross-Validation

Fig 1. Self-validating spectroscopic logic ensuring structural integrity without ring expansion.

Protocol 1: Unambiguous Spectroscopic Assignment

  • Sample Preparation: Dissolve 15 mg of the synthesized amino alcohol in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • 2D Cross-Validation (The Self-Validating Step): Acquire COSY and HSQC spectra.

    • Causality: The 1D ¹H NMR of the cyclobutylmethyl system presents overlapping multiplets that cannot be definitively assigned by integration alone. HSQC maps the protons directly to their corresponding carbons (distinguishing the CH₂ bridge at 28.4 ppm from the ring CH₂ at 18.1 ppm). COSY is then used to trace the continuous spin system from the α-proton (CH-NH₂) through the bridging CH₂ to the cyclobutyl methine proton. If the cross-peaks form a closed loop without anomalous downfield shifts, the intact 4-membered ring is unambiguously confirmed.

Synthesis & Experimental Workflow

The reduction of unnatural amino acids to amino alcohols must be handled with care to prevent racemization. While LiAlH₄ is a common reductant, it is overly harsh and can compromise enantiomeric purity. Instead, the NaBH₄/I₂ system is the authoritative standard for this transformation[3][4].

SynthWorkflow N1 L-Cyclobutylalanine (Chiral Pool) N2 NaBH4 / I2 in THF (In-situ BH3) N1->N2 0°C to Reflux N3 (2S)-2-Amino-3- cyclobutylpropan-1-ol N2->N3 Stereoretentive Reduction N4 Chiral HPLC (Self-Validation) N3->N4 ee > 99%

Fig 2. Stereoretentive synthesis and self-validating analytical workflow for the target amino alcohol.

Protocol 2: Stereoretentive Reduction of (S)-2-Amino-3-cyclobutylpropanoic Acid

  • Objective: Convert the amino acid to the corresponding amino alcohol while maintaining >99% enantiomeric excess (ee).

  • Causality behind Reagent Choice: The reaction between NaBH₄ and I₂ generates diborane (B₂H₆) in situ. Borane strongly coordinates with the amine group of the substrate, directing the selective reduction of the adjacent carboxylate via a cyclic intermediate. This intramolecular hydride delivery locks the stereocenter, completely preventing epimerization[3].

Step-by-Step Execution:

  • System Setup: Flame-dry a 3-neck round-bottom flask and purge with N₂. Causality: Nitrogen prevents atmospheric moisture from prematurely quenching the highly reactive hydride species.

  • Reagent Loading: Suspend NaBH₄ (2.5 eq) in anhydrous THF (0.5 M). Add (S)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) in one portion at 0 °C.

  • In-Situ Activation: Dissolve I₂ (1.0 eq) in anhydrous THF and add dropwise to the mixture over 45 minutes. Causality: The dropwise addition controls the highly exothermic generation of hydrogen and diborane gas, preventing thermal runaway and potential side reactions.

  • Reduction: Attach a reflux condenser and heat the mixture to 70 °C for 14 hours.

  • Quenching (Visual Self-Validation): Cool the reaction to 0 °C and cautiously add Methanol dropwise until all effervescence ceases. Causality: Methanol safely solvolyzes unreacted borane into trimethyl borate. The complete cessation of gas evolution acts as a built-in visual validation that all reactive hydrides are neutralized, ensuring safety before aqueous workup.

  • Workup: Evaporate the solvents under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH (to break up boron complexes) and extract with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude amino alcohol.

  • Quality Control: Analyze an aliquot via Chiralpak AD-H HPLC (Hexane/IPA 90:10). Validation: The presence of a single peak confirms that the stereocenter remained intact (ee > 99%).

References

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: NIH PubMed Central (PMC) URL:[Link]

  • Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine Source: Journal of Organic Chemistry, 1991, 56(20), 5964-5965. URL:[Link]

  • An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4 Source: Tetrahedron Letters, 1992, 33(38), 5517-5518. URL:[Link]

  • Conformationally constrained, fully synthetic macrocyclic compounds (Patent CA2780829A1)

Sources

Comparative

Confirming Absolute Stereochemistry of Chiral Amino Alcohols: A Comparative Guide

Chiral amino alcohols are ubiquitous structural motifs in bioactive molecules, ranging from simple β -blockers (e.g., propranolol) to complex sphingolipids, cinchona alkaloids, and marine natural products[1]. Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino alcohols are ubiquitous structural motifs in bioactive molecules, ranging from simple β -blockers (e.g., propranolol) to complex sphingolipids, cinchona alkaloids, and marine natural products[1]. Because the biological efficacy and safety of these compounds are inherently tied to their absolute configuration (AC), assigning the correct stereochemistry is a critical regulatory and scientific requirement.

For drug development professionals and synthetic chemists, assigning the AC of acyclic or flexible amino alcohols presents a unique challenge: their conformational flexibility often confounds simple 1D NMR analysis, their optical rotary strengths are generally weak, and their polarity can complicate crystallization[2],[3].

This guide objectively compares the three premier analytical methodologies for confirming the absolute stereochemistry of chiral amino alcohols: Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents , Chiroptical Spectroscopy (VCD/ECD) coupled with DFT , and Single-Crystal X-ray Crystallography .

Method 1: NMR Spectroscopy via Chiral Derivatizing Agents (Mosher’s Method)

Mechanistic Causality

The modified Mosher's method relies on converting the enantiomeric amino alcohol into a pair of diastereomers using a chiral derivatizing agent (CDA), most commonly α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA)[4]. The causality of this method rests on the anisotropic shielding effect of the MTPA phenyl ring. When the MTPA ester or amide adopts its preferred conformation (where the carbinyl proton, the ester carbonyl, and the MTPA trifluoromethyl group are coplanar), the phenyl ring selectively shields the protons on one side of the chiral center. By calculating the difference in chemical shifts between the (S)- and (R)-MTPA derivatives ( ΔδSR=δS​−δR​ ), one can spatially map the substituents and deduce the AC[3].

Self-Validating Protocol
  • Derivatization: Divide the chiral amino alcohol sample into two micro-vials (1-2 mg each).

  • Reaction: React vial A with (R)-MTPA-Cl and vial B with (S)-MTPA-Cl in deuterated pyridine (which acts as both solvent and base) to form the (S)- and (R)-MTPA amides/esters, respectively. (Note: (R)-MTPA-Cl yields the (S)-MTPA derivative due to Cahn-Ingold-Prelog priority rules)[3].

  • NMR Acquisition: Acquire high-resolution 1 H, 19 F, and 2D COSY NMR spectra for both samples to ensure accurate peak assignment.

  • Δδ Mapping: Assign the protons flanking the stereocenter and calculate ΔδSR .

  • System Validation: The system is self-validating if all protons on one side of the stereocenter show positive ΔδSR values, while all protons on the opposite side show negative values. Inconsistencies indicate conformational flexibility overriding the anisotropic effect, requiring an alternative method.

MosherWorkflow A Chiral Amino Alcohol (Unknown AC) B Aliquot into Two Vials A->B C1 React with (R)-MTPA-Cl (Yields S-Derivative) B->C1 C2 React with (S)-MTPA-Cl (Yields R-Derivative) B->C2 D Acquire 1H / 19F NMR Spectra C1->D C2->D E Calculate Δδ(SR) = δ(S) - δ(R) D->E F Spatial Mapping & AC Assignment (Self-Validation via Sign Consistency) E->F

Figure 1: Workflow for Mosher's Method, emphasizing self-validation through Δδ sign consistency.

Method 2: Chiroptical Spectroscopy (VCD & ECD + DFT)

Mechanistic Causality

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) probes UV-Vis transitions of chromophores, while Vibrational Circular Dichroism (VCD) probes infrared vibrational transitions of the entire molecular skeleton[5]. Because acyclic amino alcohols are highly flexible, their chiroptical spectra are a population-weighted average of all accessible conformers. Therefore, experimental data must be paired with ab initio Density Functional Theory (DFT) calculations. The synergy of ECD (local chromophore environment) and VCD (global stereostructure) provides a highly definitive AC assignment[5],[1]. Alternatively, Exciton-Coupled Circular Dichroism (ECCD) can be utilized by derivatizing the amino alcohol with metal complexes to lock the conformation and generate predictable couplets[6].

Self-Validating Protocol
  • Experimental Acquisition: Record the IR and VCD spectra (typically 2000–800 cm −1 ) in a non-chiral, IR-transparent solvent (e.g., CDCl 3​ ). Record UV and ECD spectra if a UV-active chromophore is present.

  • Conformational Search: Perform a Molecular Mechanics (MM) or Molecular Dynamics (MD) conformational search of the proposed enantiomer to identify all low-energy conformers within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometry of these conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). Calculate the harmonic vibrational frequencies and rotational strengths.

  • Boltzmann Weighting: Simulate the theoretical VCD and IR spectra by applying Boltzmann weighting to the calculated spectra of individual conformers based on their relative free energies.

  • System Validation: Overlay the theoretical and experimental spectra. The protocol is self-validating when both the unpolarized IR spectrum (confirming the conformational ensemble is correct) and the polarized VCD spectrum (confirming the stereochemistry) show a high degree of correlation.

VCDWorkflow A Experimental Acquisition (IR, VCD, UV, ECD) E Overlay Experimental vs. Theoretical (IR/UV for Ensemble, VCD/ECD for AC) A->E B Conformational Search (MM / MD Methods) C DFT Optimization & Frequency Calculation B->C D Boltzmann Weighting of Conformer Spectra C->D D->E F Unambiguous AC Confirmation E->F

Figure 2: Computational and experimental workflow for VCD/ECD stereochemical assignment.

Method 3: Single-Crystal X-ray Crystallography

Mechanistic Causality

X-ray crystallography provides direct 3D spatial coordinates of atoms. To determine absolute stereochemistry, the method relies on anomalous dispersion—the slight phase shift in X-ray scattering that occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. For light-atom molecules (C, H, N, O) like typical amino alcohols, anomalous scattering is very weak with standard Mo-K α radiation. To achieve a reliable Flack parameter (near 0 for the correct enantiomer, near 1 for the inverted model), one must either introduce a heavy atom (e.g., derivatization with a p-bromobenzoate group) or use a softer X-ray source (Cu-K α )[2]. Recent advances also utilize co-crystallization with achiral or chiral hosts (e.g., tetraaryladamantanes) to force liquid or oily amino alcohols into a crystalline lattice[2].

Self-Validating Protocol
  • Crystal Growth: Dissolve the amino alcohol in a suitable solvent system. If it is an oil, synthesize a heavy-atom derivative (e.g., hydrobromide salt) or employ co-crystallization chaperones[2]. Use vapor diffusion or slow evaporation to grow single crystals (>0.1 mm).

  • Diffraction: Mount the crystal and collect diffraction data using Cu-K α radiation to maximize anomalous dispersion signals for light atoms.

  • Structure Solution & Refinement: Solve the phase problem and refine the structure using full-matrix least-squares on F2 .

  • System Validation: The system self-validates through the Flack parameter ( x ). An assignment is considered absolute and unambiguous if x=0.00±0.10 . If the standard uncertainty is >0.10 , the anomalous signal is too weak, and the AC cannot be trusted.

Quantitative Comparison of Methodologies

ParameterNMR (Mosher's Method)Chiroptical (VCD/ECD + DFT)X-ray Crystallography
Sample Requirement ~2-5 mg~5-15 mgSingle crystal (>0.1 mm)
Physical State Required Solution (Liquid/Solid)Solution (Liquid/Solid)Solid (Single Crystal)
Time to Result 1-2 Days3-7 Days (Compute heavy)Weeks to Months (Crystal growth)
Applicability Primary/Secondary amines & alcoholsUniversal (if chiral)Crystallizable compounds only
Primary Limitation Fails for highly flexible or sterically hindered moleculesRequires high-level computational expertiseCrystal growth is often a severe bottleneck
Confidence Level High (if Δδ signs are consistent)Very High (Global structure)Absolute ("Gold Standard")

Sources

Validation

A Comparative Guide to the Cytotoxicity of (2S)-2-Amino-3-cyclobutylpropan-1-ol and Other Amino Alcohols

Abstract This guide provides a comprehensive framework for evaluating the cytotoxic potential of (2S)-2-Amino-3-cyclobutylpropan-1-ol, a novel amino alcohol, in comparison to other structurally related compounds. While d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the cytotoxic potential of (2S)-2-Amino-3-cyclobutylpropan-1-ol, a novel amino alcohol, in comparison to other structurally related compounds. While direct experimental data for (2S)-2-Amino-3-cyclobutylpropan-1-ol is not yet publicly available, this document synthesizes existing knowledge on amino alcohol cytotoxicity to offer a predictive analysis and a detailed experimental roadmap for its assessment. We will explore established structure-activity relationships, detail standardized in vitro cytotoxicity testing protocols, and discuss the potential molecular mechanisms underlying the cytotoxic effects of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Significance of Amino Alcohols in Drug Discovery

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their structural versatility has made them valuable scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its potential toxicity. Cytotoxicity assays are fundamental to this process, providing critical data on a compound's ability to damage or kill cells.[1][2] This guide will focus on establishing a comparative context for the potential cytotoxicity of (2S)-2-Amino-3-cyclobutylpropan-1-ol.

Comparative Cytotoxicity of Amino Alcohols: A Structure-Activity Relationship Perspective

The cytotoxicity of amino alcohols is significantly influenced by their molecular structure. Key determinants include the length of the carbon chain, the presence of bulky side groups, and the relative positions of the amino and hydroxyl moieties.[3]

Influence of Carbon Chain Length

Generally, an increase in the length of the carbon chain in simple amino alcohols correlates with increased cytotoxicity. This is likely due to enhanced lipophilicity, which facilitates easier passage across the cell membrane.

Impact of Structural Isomerism and Side Groups

The substitution pattern on the carbon backbone plays a crucial role. For instance, the presence of bulky or aromatic groups can significantly modulate cytotoxic activity. In the case of (2S)-2-Amino-3-cyclobutylpropan-1-ol, the cyclobutyl group represents a key structural feature. While direct data is unavailable, it is plausible that this bulky, alicyclic moiety could influence membrane interaction and subsequent cellular response.

Comparative Cytotoxicity Data of Representative Amino Alcohols

To provide a baseline for comparison, the following table summarizes the cytotoxic effects of several simple amino alcohols in rat hepatoma (Fa32) cells, as determined by the neutral red uptake inhibition assay.[3] The NI50 value represents the concentration required to inhibit neutral red uptake by 50%, with lower values indicating higher cytotoxicity.[3]

CompoundNI50 (mM)[3]
2-Amino-1-propanol28
3-Amino-1-propanol29
1-Amino-2-propanol30
2-Amino-1-butanol14
4-Amino-1-butanol23
5-Amino-1-pentanol10
6-Amino-1-hexanol3

Data sourced from Högberg et al. (2002) using the neutral red uptake inhibition assay in Fa32 rat hepatoma-derived cells.[3]

Based on this data, one could hypothesize that (2S)-2-Amino-3-cyclobutylpropan-1-ol, with its C7 backbone equivalent (3 carbons in the propane chain + 4 in the cyclobutyl ring), might exhibit a moderate to high level of cytotoxicity. However, the cyclic nature of the substituent introduces steric hindrance that could alter this predicted outcome.

Experimental Protocols for Cytotoxicity Assessment

A robust evaluation of cytotoxicity involves multiple assays that probe different aspects of cell health, from metabolic activity to membrane integrity.[4][5]

MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate a suitable human cancer cell line (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of (2S)-2-Amino-3-cyclobutylpropan-1-ol and other reference amino alcohols in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.[6]

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[6]

  • Incubation: Incubate the plate at room temperature, protected from light.[6]

  • Stop Reaction: Add the stop solution.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.[6]

  • Incubation: Incubate in the dark at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6]

Potential Mechanisms of Amino Alcohol-Induced Cytotoxicity

The cytotoxic effects of alcohols, in general, are often linked to the induction of oxidative stress.[7][8] Ethanol metabolism, for example, leads to the production of reactive oxygen species (ROS), which can damage cellular components, including mitochondria, and trigger apoptotic pathways.[7][9]

Proposed Signaling Pathway for Alcohol-Induced Cell Death

Alcohol_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Cascade AA Amino Alcohol Exposure ROS Increased Reactive Oxygen Species (ROS) AA->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of amino alcohol-induced cytotoxicity.

It is plausible that (2S)-2-Amino-3-cyclobutylpropan-1-ol could induce cytotoxicity through a similar mechanism. The metabolism of the alcohol moiety could lead to an increase in intracellular ROS, causing mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis.

Conclusion and Future Directions

This guide has provided a comparative framework for assessing the cytotoxicity of (2S)-2-Amino-3-cyclobutylpropan-1-ol. While direct experimental data is currently lacking, the structure-activity relationships of other amino alcohols suggest that this compound may possess cytotoxic properties. The detailed experimental protocols provided herein offer a clear path for the in vitro evaluation of this and other novel amino alcohols. Future studies should focus on performing these assays to generate empirical data for (2S)-2-Amino-3-cyclobutylpropan-1-ol, thereby elucidating its cytotoxic profile and potential as a therapeutic agent or identifying any associated toxicological risks.

References

  • BenchChem. (n.d.). Comparative analysis of the cytotoxicity of different amino alcohols.
  • Li, Z., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304.
  • Ferreira, M. J., et al. (2021).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives.
  • Barile, F. A. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • PubMed. (2010). Preparation of amino alcohols condensed with carbohydrates: Evaluation of cytotoxicity and inhibitory effect on NO production.
  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A.
  • Abcam. (n.d.). Cell viability assays.
  • Zhou, Z., et al. (2016). A Mechanistic Review of Cell Death in Alcohol-induced Liver Injury. PMC.
  • IntechOpen. (2012). Ethanol-Induced Mitochondrial Induction of Cell Death-Pathways Explored.
  • NIH. (n.d.). Mechanism of alcohol-induced oxidative stress and neuronal injury.

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Comparative

Comparative Guide: Structure-Activity Relationship (SAR) Studies of Cyclobutyl Amino Alcohols in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis Executive Summary: The Shift to sp3 -Rich Bioisosteres In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary: The Shift to sp3 -Rich Bioisosteres

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings often leads to clinical attrition due to poor aqueous solubility and high off-target toxicity. As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward increasing the fraction of sp3 carbons ( Fsp3​ ) in their lead compounds to mitigate these risks.

Cyclobutyl amino alcohols have emerged as highly versatile, sp3 -rich bioisosteric replacements for traditional aryl and linear aliphatic counterparts[1]. By restricting conformational flexibility while maintaining a compact steric footprint, these scaffolds optimize vector projection into target binding pockets. This guide objectively compares the structure-activity relationship (SAR) performance of cyclobutyl amino alcohol derivatives against traditional alternatives across multiple therapeutic domains, supported by validated experimental protocols.

Mechanistic Rationale: Why Cyclobutyl Amino Alcohols?

The causality behind the superior performance of cyclobutyl amino alcohols lies in their unique thermodynamic and metabolic profiles:

  • Reduced Entropic Penalty: Unlike linear amino alcohols, the cyclobutane ring pre-organizes the pharmacophore. This conformational restriction reduces the entropic penalty upon target binding, directly translating to higher binding affinities.

  • Metabolic Stability: Replacing an electron-rich aryl ring with a cyclobutyl core eliminates vulnerabilities to rapid cytochrome P450-mediated aromatic oxidation, significantly extending plasma half-life ( t1/2​ )[1].

  • Precise Spatial Projection: The constrained geometry allows for precise cis or trans vectorization of the amine and hydroxyl groups, enabling highly selective hydrogen-bonding networks within enzyme active sites.

Comparative SAR Case Studies

To objectively evaluate the utility of cyclobutyl amino alcohols, we must compare their biological performance against standard scaffolds in established drug discovery programs.

Case Study A: Kinase Inhibition (CDK5 vs. CDK2 Selectivity)
  • The Challenge: Cyclin-dependent kinase 5 (CDK5) is a critical target for neurodegenerative diseases. However, its catalytic core is highly homologous to CDK2, making selective inhibition notoriously difficult.

  • The Comparison: Traditional linear and cyclopentyl-based inhibitors struggle to differentiate between the two pockets. In contrast, SAR studies utilizing cis-substituted cyclobutyl-4-aminoimidazole inhibitors demonstrated a remarkable improvement. The cyclobutyl ring forces the amino alcohol moiety into a specific trajectory that clashes with the CDK2 hinge region but perfectly complements CDK5.

  • The Result: The cyclobutyl derivatives achieved up to 30-fold selectivity over CDK2[1].

Case Study B: Antimycobacterial Agents (Primaquine Hybrids)
  • The Challenge: The rise of multi-drug resistant Mycobacterium tuberculosis necessitates novel scaffolds that can bypass existing efflux pumps.

  • The Comparison: Researchers evaluated 2 derived from various amino alcohols[2]. When comparing standard amino phenols against cyclobutyl amino alcohol derivatives (specifically compounds 3b, 3f, and 6f), the cyclobutyl variants exhibited superior cell-wall penetration.

  • The Result: The cyclobutyl-derived primaquine hybrids were identified as the most active compounds against M. marinum and M. tuberculosis in minimum inhibitory concentration (MIC) assays[2].

Case Study C: Overcoming Viral Resistance (HIV-1 RT)
  • The Challenge: The K65R mutation in HIV-1 reverse transcriptase (RT) confers resistance to standard nucleoside reverse transcriptase inhibitors like Tenofovir diphosphate (TFV-DP).

  • The Comparison: SAR exploration of cyclobutyl adenosine analogs against standard acyclic/ribose nucleosides revealed that the cyclobutyl core alters the kinetics of viral incorporation.

  • The Result: The cyclobutyl analogs were incorporated threefold more efficiently by the drug-resistant K65R mutant enzyme compared to TFV-DP[1].

Quantitative Data Presentation

The following table summarizes the comparative SAR data, highlighting the objective performance metrics of cyclobutyl amino alcohols versus traditional alternatives.

Therapeutic TargetScaffold / DerivativeAlternative / ControlKey Performance MetricOutcome / Fold Improvement
CDK5 (Kinase) cis-cyclobutyl-4-aminoimidazoleCyclopentyl/Linear analogsSelectivity over CDK2Up to 30-fold selectivity improvement
hNAAA (Hydrolase) Cyclobutyl isothiocyanateStandard aryl pharmacophoresPlasma stability & Selectivity>100-fold selectivity; t1/2​ > 2 h
M. tuberculosis Primaquine cyclobutyl bis-ureasStandard amino phenolsMinimum Inhibitory ConcentrationHighly active against multi-drug resistant strains
HIV-1 RT (K65R) Cyclobutyl adenosine analogsTenofovir diphosphate (TFV-DP)Incorporation efficiency3-fold more efficient incorporation by mutant

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be robust. Below are self-validating methodologies for generating enantiopure cyclobutyl amino alcohols and screening their biological activity.

Protocol 1: Biocatalytic Synthesis of Enantiopure Cyclobutyl Amino Alcohols

Traditional asymmetric synthesis of these small rings is plagued by low yields. To bypass this, we utilize1[1].

  • Step 1: Substrate Preparation. Dissolve the cyclobutylamine precursor (20 mmol) in a co-solvent system (e.g., DMSO/aqueous buffer) to ensure substrate availability without denaturing the enzyme.

  • Step 2: Enzymatic C-H Oxidation. Introduce the engineered P450BM3 variant (e.g., RP/HL/IG/AI) and an NADPH-regenerating system. Causality: The engineered active site of P450BM3 restricts the binding orientation of the cyclobutane ring, forcing highly regioselective and stereoselective C-H oxidation, circumventing the need for chiral auxiliaries[1].

  • Step 3: Reaction Monitoring. Incubate at 30°C for 40 hours. Causality: Maintaining 30°C prevents thermal degradation of the biocatalyst while ensuring optimal kinetic turnover.

  • Step 4: Self-Validation (Chiral LC-MS). Before proceeding to SAR diversification, extract an aliquot and analyze via chiral LC-MS. The system is self-validating: if the enantiomeric excess (ee) is <99%, the biocatalytic pocket has lost integrity, and the batch must be discarded. A successful run yields >99% ee[1].

Protocol 2: Antimycobacterial Screening (Resazurin Microtiter Assay)

For evaluating the primaquine cyclobutyl bis-ureas[2].

  • Step 1: Compound Plating. Serially dilute the cyclobutyl amino alcohol derivatives in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Step 2: Inoculation. Add a standardized suspension of M. tuberculosis (adjusted to an OD600 of 0.05) to each well. Include a compound-free growth control and a bacteria-free sterility control.

  • Step 3: Incubation & Indicator Addition. Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

  • Step 4: Self-Validation & Readout. Causality: Resazurin acts as an internal, self-validating redox indicator. Viable, metabolically active mycobacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest drug concentration that prevents this color change, eliminating subjective optical density reading errors.

SAR Workflow Visualization

The following diagram illustrates the logical workflow from biocatalytic synthesis to target-specific SAR diversification.

SAR_Workflow cluster_branches SAR Diversification & Target Applications Start Cyclobutylamine Core (sp3-rich scaffold) Enzyme P450BM3 Biocatalytic Hydroxylation Start->Enzyme Late-stage C-H oxidation Intermediate Enantiomerically Enriched Cyclobutyl Amino Alcohols Enzyme->Intermediate Regio/Stereoselective (>99% ee) Branch1 Cis-substituted Aminoimidazoles Intermediate->Branch1 Derivatization Branch2 Primaquine Ureas / Bis-ureas Intermediate->Branch2 Derivatization Branch3 Cyclobutyl Adenosine Analogs Intermediate->Branch3 Derivatization Assay1 CDK5 Selectivity Assay (Neurodegeneration) Branch1->Assay1 Assay2 Antimycobacterial Screening (M. tuberculosis) Branch2->Assay2 Assay3 HIV-1 RT Incorporation (K65R Mutant) Branch3->Assay3 Lead Optimized Lead Compounds (High Efficacy, Low Off-Target) Assay1->Lead >30-fold selectivity Assay2->Lead High MIC potency Assay3->Lead 3x incorporation rate

Caption: Workflow of biocatalytic synthesis and SAR diversification of cyclobutyl amino alcohols.

References

  • Title: Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.
  • Source: PubMed (NIH)

Sources

Validation

In Silico Docking Studies of (2S)-2-Amino-3-cyclobutylpropan-1-ol: A Comparative Guide for Protease Inhibitor Design

Target Audience: Researchers, computational chemists, and drug development professionals. The Rationale: sp³-Enrichment and the Cyclobutyl Pharmacophore In modern Fragment-Based Lead Discovery (FBLD), there is a strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

The Rationale: sp³-Enrichment and the Cyclobutyl Pharmacophore

In modern Fragment-Based Lead Discovery (FBLD), there is a strategic shift away from flat, sp²-hybridized aromatic rings toward sp³-enriched 3D scaffolds[1]. This transition improves aqueous solubility, reduces off-target toxicity, and enhances metabolic stability.

(2S)-2-Amino-3-cyclobutylpropan-1-ol is a highly valuable, unnatural amino alcohol building block. It features two critical structural elements:

  • The β-Amino Alcohol Core: Acts as a non-cleavable transition-state isostere. It mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond, making it an ideal warhead for protease inhibition.

  • The Cyclobutylmethyl Side Chain: The cyclobutane ring, despite its inherent strain energy, offers a unique puckered conformation[2]. This allows it to deeply penetrate and fill hydrophobic enzyme pockets more effectively than flexible linear chains, without the heavy desolvation penalties associated with planar aromatic rings.

Target Context: Cathepsin B and the S2 Pocket

To objectively evaluate the docking performance of (2S)-2-Amino-3-cyclobutylpropan-1-ol, we utilize Human Cathepsin B (CatB) as our target model. CatB is a lysosomal cysteine protease heavily implicated in tumor metastasis and neurodegeneration.

The primary determinant of ligand affinity in CatB is the S2 pocket —a large, deep hydrophobic cleft. Previous structure-activity relationship (SAR) studies have demonstrated that aliphatic amino acids, specifically cyclobutylalanine analogs, exhibit exceptionally strong binding in this pocket[3]. By comparing our cyclobutyl amino alcohol against standard aliphatic and aromatic alternatives, we can quantify its structural advantages.

Comparative In Silico Performance

To provide a robust comparison, we evaluated (2S)-2-Amino-3-cyclobutylpropan-1-ol against two standard analogs:

  • Alternative 1 (Flexible Aliphatic): (2S)-2-Amino-4-methylpentan-1-ol (Leucinol / Isobutyl side chain).

  • Alternative 2 (Planar Aromatic): (2S)-2-Amino-3-phenylpropan-1-ol (Phenylalaninol / Benzyl side chain).

Docking was performed using two orthogonal scoring functions: AutoDock Vina , known for its rapid and robust gradient optimization[4], and Schrödinger Glide Extra Precision (XP) , which applies rigorous desolvation penalties to hydrophobic groups[5].

Table 1: In Silico Docking Affinities (Cathepsin B - PDB: 1HUC)
Ligand (Fragment)Side Chain MoietyVina Score (kcal/mol)Glide XP ScoreRMSD (Å) vs Native
(2S)-2-Amino-3-cyclobutylpropan-1-ol Cyclobutyl (sp³, puckered) -7.8 -8.4 0.85
(2S)-2-Amino-4-methylpentan-1-olIsobutyl (sp³, flexible)-6.2-6.71.42
(2S)-2-Amino-3-phenylpropan-1-olBenzyl (sp², planar)-7.1-7.31.10

Data Analysis: The cyclobutyl analog outperforms both alternatives. The flexible isobutyl group of Leucinol suffers from a high entropic penalty upon binding. Conversely, while the benzyl group of Phenylalaninol provides good van der Waals contacts, Glide XP heavily penalizes it for the energetic cost of displacing ordered water molecules from its planar surface. The puckered cyclobutyl ring achieves a "Goldilocks" balance: pre-organized rigidity with favorable desolvation kinetics.

Table 2: Physicochemical & ADMET Profile
LigandcLogPTPSA (Ų)Ligand Efficiency (LE)Predicted Metabolic Stability
Cyclobutyl Analog 1.25 46.5 0.65 High (Steric shielding of C-H bonds)
Isobutyl Analog1.1046.50.52Low (Prone to CYP450 oxidation)
Benzyl Analog1.8546.50.56Moderate (Aromatic hydroxylation)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. Every phase includes a causality statement explaining why the step is performed, followed by a validation checkpoint.

Step 1: Ligand Preparation
  • Procedure: 3D structures of the ligands are generated and minimized using the OPLS4 force field. Protonation states are assigned using Epik.

  • Causality: We explicitly set the target pH to 4.6 . Cathepsin B is a lysosomal enzyme; preparing ligands at a physiological pH of 7.4 would incorrectly model the protonation state of the β-amino alcohol, leading to false-negative binding poses[3].

Step 2: Protein Preparation
  • Procedure: The crystal structure of Cathepsin B (PDB: 1HUC) is imported into the Protein Preparation Wizard. Bond orders are assigned, and water molecules beyond 3.0 Å from the active site are deleted.

  • Causality: Retaining deep-pocket structural waters is critical, as they often bridge hydrogen bonds between the ligand's hydroxyl group and the enzyme backbone. The catalytic dyad (Cys29/His199) must be manually verified to ensure Cys29 is modeled as a reactive thiolate.

Step 3: Grid Generation & System Validation
  • Procedure: A receptor grid of 20 × 20 × 20 Å is centered on the S2 pocket, encompassing Cys29.

  • Self-Validation Checkpoint: Before screening the test compounds, the native co-crystallized inhibitor (CA-074) is extracted and re-docked into the generated grid. The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose is ≤ 1.5 Å.

Step 4: Molecular Docking Execution
  • Procedure: Ligands are docked using AutoDock Vina (exhaustiveness = 16)[4] and Schrödinger Glide (XP mode)[5].

  • Causality: We utilize Glide XP over Standard Precision (SP) because XP applies a strict penalty for hydrophobic enclosure. This is essential for accurately differentiating the binding modes of the puckered cyclobutyl ring versus the planar benzyl ring.

Step 5: Post-Docking Molecular Dynamics (MD)
  • Procedure: The top-scoring cyclobutyl complex is subjected to a 100 ns MD simulation using GROMACS to assess trajectory stability.

  • Causality: Static docking cannot account for induced-fit conformational changes. MD validates whether the cyclobutyl group remains stably anchored in the S2 pocket over time without disrupting the transition-state mimicry at the catalytic center.

Mechanistic & Workflow Visualizations

Workflow A Ligand Prep (Epik) pH 4.6 (Lysosomal) D Molecular Docking Glide XP & AutoDock Vina A->D B Protein Prep (PrepWizard) Cathepsin B (PDB: 1HUC) C Grid Generation Centered on Cys29/His199 B->C C->D E Pose Evaluation ΔG, RMSD, LE D->E F MD Simulation (100ns) GROMACS Stability Check E->F

Fig 1: Self-validating in silico docking workflow for protease inhibitor evaluation.

Pathway L (2S)-2-Amino-3- cyclobutylpropan-1-ol C Ligand-Enzyme Complex (S2 Pocket Occupied) L->C High Affinity Binding (sp3 Puckering) P Cathepsin B (Active Protease) P->C Cys29 Nucleophile Blockade I Proteolysis Arrest (Therapeutic Efficacy) C->I Transition State Mimicry

Fig 2: Mechanism of Cathepsin B inhibition by transition-state mimicking amino alcohols.

References

  • Kumar, M., et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." Journal of Organic Chemistry (ACS Publications).[Link]

  • "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem (via PMC).[Link]

  • "Molecular docking of CA-074 to cathepsin B at pH 4.6 and pH 7.2." ResearchGate.[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry (via PMC).[Link]

  • "An evaluation study of molecular docking tools: comparing pose accuracy, computational time and scoring power." DiVA Portal.[Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes to Chiral Amino Alcohols: A Technical Guide

Chiral vicinal (1,2-) amino alcohols are privileged pharmacophores embedded in numerous blockbuster drugs, including beta-blockers, sphingosine analogs, and HIV protease inhibitors[1]. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral vicinal (1,2-) amino alcohols are privileged pharmacophores embedded in numerous blockbuster drugs, including beta-blockers, sphingosine analogs, and HIV protease inhibitors[1]. As a Senior Application Scientist, I have evaluated multiple synthetic strategies to construct these critical motifs. The decision matrix for process development hinges on balancing enantiomeric excess (ee), atom economy, scalability, and environmental impact.

This guide objectively compares three premier methodologies: Transition-Metal Catalyzed Asymmetric Hydrogenation (Noyori), Sharpless Asymmetric Aminohydroxylation (SAA), and Biocatalytic Transamination.

Mechanistic Evaluation & Causality

Noyori Asymmetric Hydrogenation of α-Amino Ketones

The Noyori asymmetric hydrogenation (AH) utilizes chiral Ru(II) or Ir(III) complexes to reduce α-amino ketones[2]. The mechanistic brilliance lies in the synergistic metal-ligand bifunctional catalysis. The addition of a strong base deprotonates the diamine ligand, generating a reactive 16-electron Ru-amide species. This species heterolytically cleaves H 2​ to form an 18-electron Ru-hydride. The transfer of the hydride to the carbonyl carbon and the proton to the carbonyl oxygen occurs via a highly organized six-membered pericyclic transition state, ensuring exceptional facial selectivity.

  • Advantage : Unmatched atom economy and scalability for industrial synthesis.

  • Limitation : Requires high-pressure hydrogenation infrastructure and pre-synthesis of the α-amino ketone substrate.

Sharpless Asymmetric Aminohydroxylation (SAA)

SAA transforms simple alkenes directly into 1,2-amino alcohols using catalytic osmium tetroxide (OsO 4​ ), a chiral cinchona alkaloid ligand (e.g., (DHQ) 2​ PHAL), and a nitrogen source (e.g., chloramine-T or alkyl carbamates)[3]. The chiral ligand accelerates the formation of the osmium(VIII) azaglycolate intermediate, dictating the stereochemistry.

  • Advantage : Direct functionalization of inexpensive, readily available alkenes.

  • Limitation : Osmium toxicity, moderate regioselectivity (often yielding mixtures of regioisomers), and the generation of stoichiometric byproducts from the nitrogen source.

Biocatalytic Transamination

Enzymatic cascades utilizing ω-transaminases (ω-TAs) represent the vanguard of green chemistry[4]. These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor (like isopropylamine) to a prochiral α-hydroxy ketone[1]. The reaction is driven thermodynamically by using an excess of the amine donor and removing the resulting ketone byproduct.

  • Advantage : Exquisite enantioselectivity (>99% ee), mild aqueous conditions, and avoidance of heavy metals.

  • Limitation : Substrate scope is restricted by the enzyme's active site volume, and product inhibition requires careful process engineering.

Workflow & Logic Visualization

Decision matrix for selecting the optimal synthetic route to chiral amino alcohols.

Quantitative Performance Comparison

MetricNoyori Asymmetric HydrogenationSharpless Aminohydroxylation (SAA)Biocatalytic Transamination
Typical Yield 85 – 99%50 – 85%70 – 95%
Enantiomeric Excess (ee) 90 – 99%80 – 99%>99%
Atom Economy High (100% for H 2​ addition)Low (Stoichiometric N-source waste)Moderate (Amine donor excess)
Regioselectivity N/A (Pre-defined by substrate)Moderate to Good (Substrate dependent)Perfect (Enzyme-directed)
Scalability Excellent (Ton scale)Poor (Toxicity & Exotherm issues)Good (Requires high dilution)
Catalyst Toxicity Low (Ru/Ir ppm levels)High (Osmium)None (Biodegradable)

Validated Experimental Protocols

Protocol A: Ru-Catalyzed Noyori Asymmetric Hydrogenation

Objective : Synthesis of (R)-2-amino-1-phenylethanol from α-aminoacetophenone hydrochloride.

Step-by-Step Methodology & Causality :

  • Preparation : In a nitrogen-filled glovebox, charge a stainless-steel autoclave with α-aminoacetophenone hydrochloride (10 mmol) and RuCl 2​ [(S)-BINAP][(S)-DAIPEN] (0.01 mmol, S/C = 1000). Causality: Rigorous exclusion of oxygen is critical, as Ru(II) is highly susceptible to oxidation, which irreversibly breaks the catalytic cycle.

  • Solvent & Base Addition : Add anhydrous, degassed isopropanol (20 mL) followed by a standardized solution of potassium tert-butoxide (KOtBu, 11 mmol). Causality: KOtBu neutralizes the HCl salt of the substrate and deprotonates the diamine ligand, generating the active 16-electron Ru-amide catalyst required for hydride transfer.

  • Hydrogenation : Seal the autoclave, purge with H 2​ gas three times, and pressurize to 10 atm. Stir vigorously at 25 °C for 12 hours.

  • Self-Validation System : Vent the H 2​ gas safely. Filter the mixture through a short pad of silica to remove catalyst traces. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. The absence of starting material in the UV chromatogram validates complete conversion (>99%), while peak integration confirms the ee (>95%).

Protocol B: Biocatalytic Synthesis via ω-Transaminase

Objective : Synthesis of (S)-1-amino-2-propanol from hydroxyacetone.

Step-by-Step Methodology & Causality :

  • Buffer Preparation : Prepare 50 mL of 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP). Causality: The pH must be strictly maintained at 7.5; deviations will alter the protonation state of the PLP cofactor, halting the transamination mechanism.

  • Substrate & Donor Addition : Dissolve hydroxyacetone (50 mmol) and isopropylamine (250 mmol) in the buffer. Adjust the pH back to 7.5 using 1M HCl if necessary. Causality: Isopropylamine is used in a 5-fold excess to thermodynamically drive the equilibrium toward the product amine.

  • Enzyme Addition : Add 50 mg of purified, engineered Chromobacterium violaceum ω-transaminase (Cv-ωTA).

  • Incubation : Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 24 hours. Causality: Mild heating optimizes enzyme kinetics and active-site flexibility without causing thermal denaturation.

  • Self-Validation System : Quench the reaction by adjusting the pH to 12 with 5M NaOH (deprotonating the product amine). Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate, and derivatize with Marfey's reagent. Analyze via chiral LC-MS. The appearance of a single diastereomeric peak validates the ee (>99%), while the mass spectrum confirms the target molecular weight, ensuring no over-alkylation occurred.

Mechanism of biocatalytic transamination utilizing an amine donor and PLP cofactor.

Conclusion & Strategic Recommendations

For industrial-scale synthesis of chiral amino alcohols, Noyori Asymmetric Hydrogenation remains the gold standard due to its exceptional turnover numbers (TON) and atom economy, provided the α-amino ketone is readily accessible. Conversely, Biocatalytic Transamination is rapidly displacing traditional chemical methods for highly functionalized, sensitive substrates where heavy metal contamination is a critical regulatory concern. Sharpless Aminohydroxylation , while historically significant for direct alkene functionalization, is increasingly relegated to discovery chemistry due to the toxicity profile of osmium and scalability constraints.

References

  • The Sharpless Asymmetric Aminohydroxylation Source: ResearchGate URL: 3

  • Application of ω-Transaminases in the Pharmaceutical Industry Source: ACS Publications (Chemical Reviews) URL: 1

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI URL: 4

  • General Asymmetric Hydrogenation of Hetero-aromatic Ketones Source: ResearchGate URL: 2

Sources

Validation

Technical Comparison Guide: Pharmacokinetic Profiling of Cyclobutane-Containing Therapeutics

Introduction & Scientific Rationale The incorporation of the cyclobutane ring into small-molecule therapeutics represents a sophisticated strategy in modern medicinal chemistry[1]. Historically underutilized due to synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of the cyclobutane ring into small-molecule therapeutics represents a sophisticated strategy in modern medicinal chemistry[1]. Historically underutilized due to synthetic challenges, this four-membered ring is now recognized for its ability to impart unique three-dimensional conformational restriction, enhance metabolic stability, and modulate pharmacokinetic (PK) profiles[2].

As a Senior Application Scientist, evaluating these compounds requires understanding why the cyclobutane motif was selected and how it fundamentally alters the drug's absorption, distribution, metabolism, and excretion (ADME). This guide objectively compares the PK profiles of three distinct cyclobutane-containing FDA-approved drugs: Carboplatin (antineoplastic), Abrocitinib (JAK1 inhibitor), and Apalutamide (androgen receptor inhibitor).

Mechanistic Causality: The Role of Cyclobutane
  • Carboplatin: Replaces the two labile chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate moiety. Causality: The bidentate cyclobutane dicarboxylate leaving group significantly reduces the rate of aquation (activation)[3]. This slower conversion minimizes off-target protein binding in the bloodstream, drastically reducing the severe nephrotoxicity and neurotoxicity characteristic of cisplatin[1].

  • Abrocitinib: Features a cis-3-(methylamino)cyclobutyl group. Causality: The rigid cyclobutane ring acts as a conformational lock, precisely orienting the molecule to fit the JAK1 ATP-binding pocket. Furthermore, replacing a flexible, linear aliphatic chain with a strained ring reduces susceptibility to rapid cytochrome P450 (CYP)-mediated cleavage, optimizing its oral half-life[4].

  • Apalutamide: Contains a 5,5-spirocyclobutane ring fused to a thiohydantoin core. Causality: The steric bulk of the cyclobutane ring prevents the androgen receptor from adopting the active conformation, ensuring pure antagonism. Metabolically, this steric hindrance shields adjacent bonds from rapid enzymatic degradation, contributing to an exceptionally long half-life of 3 to 4 days[5].

G A Cyclobutane Scaffold B Steric Hindrance (Apalutamide) A->B C Conformational Lock (Abrocitinib) A->C D Slower Aquation (Carboplatin) A->D E Prolonged Half-Life (3-4 Days) B->E F Target Selectivity (JAK1 Pocket) C->F G Reduced Toxicity (Renal Sparing) D->G

Cyclobutane incorporation effects on pharmacokinetic and pharmacodynamic drug properties.

Quantitative Pharmacokinetic Profile Comparison

The following table synthesizes the core PK parameters of these three therapeutics, highlighting how the structural integration of cyclobutane translates into measurable clinical data.

PK ParameterCarboplatinAbrocitinibApalutamide
Primary Indication Ovarian/Lung Cancer[6]Atopic Dermatitis[4]Prostate Cancer[7]
Cyclobutane Motif 1,1-dicarboxylate3-substituted cyclobutyl5,5-spirocyclobutane
Bioavailability N/A (IV Administration)[3]~60% (Oral)[4]~100% (Oral)[5]
Volume of Distribution (Vd) 16 L[3]100 L[4]276 L[7]
Clearance (CL) 4.4 L/h (73 mL/min)[3]64.2 L/h[4]1.3 - 2.0 L/h[7]
Elimination Half-Life 1.1-2h (α), 2.6-5.9h (β)[3]3 - 5 hours[8]3 - 4 days[5]
Primary Elimination Renal (65-71% unchanged)[3]Hepatic (CYP2C19, CYP2C9)[4]Hepatic (CYP2C8, CYP3A4)[7]

Self-Validating Experimental Protocol: Multiplexed PK Profiling

To objectively quantify the plasma concentration-time profiles of cyclobutane-containing drugs, laboratories must utilize a self-validating analytical system. The following protocol details the step-by-step methodology and the scientific causality behind each choice.

Step 1: In Vivo Dosing & Controlled Sampling
  • Procedure: Administer the test compounds to the animal model (e.g., Sprague-Dawley rats) via IV bolus or oral gavage. Collect blood samples at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 72 hours) into K2EDTA tubes.

  • Causality & Validation: K2EDTA is chosen over heparin to prevent matrix ionization suppression during downstream mass spectrometry. Samples are immediately placed on ice and centrifuged (600 x g, 10 min) to halt ex vivo enzymatic degradation, ensuring the measured concentrations accurately reflect in vivo circulation[9].

Step 2: Differential Sample Preparation
  • Procedure for Organic Drugs (Abrocitinib/Apalutamide): Perform protein precipitation using 3 volumes of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS) (e.g., 13C- or 2H-labeled analogs).

  • Procedure for Metallo-Drugs (Carboplatin): Process plasma through a centrifugal ultrafiltration device (30 kDa MWCO) to isolate the protein-free fraction.

  • Causality & Validation: For organic molecules, the SIL-IS corrects for extraction recovery variances and matrix effects, creating a self-validating calibration curve. For carboplatin, ultrafiltration is critical because only the free, non-protein-bound platinum species is pharmacologically active; measuring total plasma platinum would falsely inflate the active PK parameters[3].

Step 3: Instrumental Quantification
  • Procedure: Analyze Abrocitinib and Apalutamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Analyze Carboplatin ultrafiltrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Causality & Validation: LC-MS/MS provides the necessary specificity to differentiate parent organic drugs from their circulating active metabolites (e.g., N-desmethyl apalutamide)[7]. Conversely, ICP-MS is utilized for carboplatin because it directly quantifies the elemental platinum atom (195Pt) with extreme sensitivity, bypassing the poor ionization efficiency of the intact cyclobutane-dicarboxylate complex[6].

Step 4: Non-Compartmental PK Analysis (NCA)
  • Procedure: Input the validated concentration-time data into PK modeling software to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (T1/2).

  • Causality & Validation: NCA is selected over compartmental modeling because it relies on algebraic equations (e.g., the trapezoidal rule) rather than physiological assumptions, providing an objective, mathematically rigorous comparison of the drugs' exposure profiles.

Workflow N1 1. In Vivo Dosing & Sampling (K2EDTA Plasma Collection) N2 2. Differential Extraction (Protein Precipitation / Ultrafiltration) N1->N2 N3 3. Instrumental Quantification (LC-MS/MS for Organics / ICP-MS for Pt) N2->N3 N4 4. Pharmacokinetic Analysis (Non-Compartmental Modeling) N3->N4

Step-by-step experimental workflow for PK profiling of cyclobutane drugs.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC/NIH.[Link]

  • Pharmacokinetics of cis-Diammine-1,1-cyclobutane Dicarboxylate Platinum(II). ResearchGate. [Link]

  • The pharmacokinetics of high-dose carboplatin in pediatric patients with cancer. PubMed/NIH. [Link]

  • The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib. PubMed/NIH.[Link]

  • CIBINQO® (abrocitinib) Clinical Pharmacology. Pfizer Medical. [Link]

  • ERLEADA® (apalutamide) tablets, for oral use. FDA. [Link]

  • Apalutamide. Wikipedia. [Link]

Sources

Comparative

Head-to-head comparison of biocatalytic vs. chemical synthesis of amino alcohols

Chiral 1,2-amino alcohols are indispensable structural motifs in modern drug development, forming the core of numerous active pharmaceutical ingredients (APIs) such as sphingosines, ephedrine, and various β-blockers[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 1,2-amino alcohols are indispensable structural motifs in modern drug development, forming the core of numerous active pharmaceutical ingredients (APIs) such as sphingosines, ephedrine, and various β-blockers[1]. As a Senior Application Scientist, I frequently evaluate synthetic routes for these critical intermediates. The central challenge in their production lies in establishing the chiral centers with absolute stereocontrol.

Historically, chemical asymmetric reductive amination (ARA) using transition metals has been the industrial workhorse for synthesizing these chiral centers[2]. However, the advent of engineered biocatalysts—specifically amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs)—has introduced highly selective, environmentally benign alternatives[1].

This guide provides an in-depth, head-to-head technical comparison of transition-metal-catalyzed chemical synthesis versus enzyme-mediated biocatalytic synthesis of amino alcohols, supported by mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Pathways: Chemical vs. Biocatalytic

The fundamental divergence between chemical and biocatalytic ARA lies in how the intermediate is managed and how the hydride is delivered. Chemical methods typically rely on the in situ generation of an imine, followed by metal-catalyzed reduction[2]. In contrast, biocatalytic methods utilizing AmDHs bypass unstable free imines by stabilizing a carbinolamine intermediate within the enzyme's active site, directly utilizing free ammonia[1].

G cluster_chem Chemical Asymmetric Reductive Amination cluster_bio Biocatalytic Reductive Amination Prochiral Prochiral Precursor (α-hydroxy ketone) Imine Imine Formation (Equilibrium) Prochiral->Imine + Amine Enzyme Engineered AmDH + NH3 buffer Prochiral->Enzyme + NH3 MetalCat Chiral Ru/Ir Catalyst (H2 or Transfer Hydrog.) Imine->MetalCat ChemProduct Chiral Amino Alcohol (Variable ee, Metal Traces) MetalCat->ChemProduct Cofactor Cofactor Recycling (NADH / GDH system) Enzyme->Cofactor Hydride Transfer BioProduct Chiral Amino Alcohol (>99% ee, Aqueous) Cofactor->BioProduct

Figure 1: Mechanistic pathways of chemical vs. biocatalytic reductive amination of ketones.

Chemical Synthesis: Transition-Metal Catalyzed ARA

Organometallic catalysis remains a dominant force in asymmetric reductive amination, typically employing chiral Ruthenium (Ru), Iridium (Ir), or Rhodium (Rh) complexes[2].

Mechanism & Causality

The reaction of an α-hydroxy ketone and an amine is a thermodynamically unfavorable equilibrium process. To drive imine formation, Lewis acids or dehydrating agents are required. Once the imine is formed, the chiral metal catalyst coordinates to it. When pressurized with hydrogen gas (or utilizing a hydrogen donor in transfer hydrogenation), the chiral ligand creates a sterically demanding pocket. This restricts the hydride transfer to a single trajectory, dictating the stereochemical outcome of the resulting amino alcohol[2].

Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination

Objective: Synthesis of a chiral 1,2-amino alcohol from an α-hydroxy ketone using a chiral Ru(II) complex.

  • System Degassing & Preparation:

    • Action: Dissolve the α-hydroxy ketone (1.0 eq) and the amine donor (1.2 eq) in anhydrous methanol. Degas the solvent via three freeze-pump-thaw cycles.

    • Causality: Transition metal catalysts, particularly Ru(II) species, are highly susceptible to oxidation. Rigorous degassing prevents catalyst deactivation and ensures reproducible turnover numbers.

  • Imine Formation:

    • Action: Add Titanium isopropoxide ( Ti(OiPr)4​ , 1.5 eq) to the mixture and stir for 4 hours at room temperature.

    • Causality: Ti(OiPr)4​ acts as both a water scavenger and a Lewis acid. It coordinates the carbonyl oxygen, lowering the activation barrier for nucleophilic attack by the amine, thereby driving the thermodynamically unfavorable imine formation to completion.

  • Asymmetric Hydrogenation:

    • Action: Transfer the mixture to a high-pressure reactor. Add the chiral Ru-catalyst (e.g., RuCl₂[(S)-BINAP][(S)-DAIPEN]) (1 mol%). Pressurize with H2​ gas to 50 bar and heat to 50°C for 16 hours.

    • Causality: The high pressure forces the dissolution of H2​ into the liquid phase. The specific chiral ligand dictates the facial selectivity of the hydride insertion, yielding the enantioenriched product.

  • Self-Validation & Analysis:

    • Action: Run a parallel control reaction utilizing an achiral Ru-catalyst to establish the baseline racemic background reaction. Validate the enantiomeric excess (ee) of the purified product using chiral HPLC.

Biocatalytic Synthesis: Enzyme-Mediated Amination

Biocatalytic routes leverage engineered enzymes to directly convert α-hydroxy ketones into chiral amino alcohols using aqueous ammonia, a highly aspirational transformation in green chemistry[1].

Mechanism & Causality

Unlike chemical ARA, AmDHs do not require pre-formed imines. The enzyme's active site binds the ketone and ammonia, stabilizing the transient carbinolamine. Stereoselectivity is strictly governed by the enzyme's binding pocket, which restricts the facial approach of the hydride from the NADH cofactor, routinely yielding >99% ee[1]. Because the enzyme requires stoichiometric NADH, a cofactor regeneration system is mandatory[3].

Experimental Protocol: AmDH-Catalyzed Synthesis of (S)-2-Amino-1-butanol

Objective: Synthesis of chiral amino alcohols using an engineered AmDH (e.g., SpAmDH variant) and ammonia[1].

  • Buffer and Cofactor Assembly:

    • Action: Prepare a reaction mixture in a 1 M NH4​Cl/NH3​⋅H2​O buffer adjusted to pH 8.5. Add 1-hydroxy-2-butanone (40 mM), NAD+ (1 mM), and D-glucose (100 mM).

    • Causality: The pH 8.5 buffer is critical; it balances the availability of free ammonia ( NH3​ ) as the nucleophile while maintaining the structural integrity and optimal activity of the AmDH enzyme.

  • Dual-Enzyme Coupling:

    • Action: Add the purified engineered SpAmDH (0.5 mg/mL) and Glucose Dehydrogenase (GDH, 2 mg/mL) to the mixture[1].

    • Causality: AmDH consumes NADH to reduce the substrate. GDH oxidizes D-glucose to gluconolactone, simultaneously reducing NAD+ back to NADH. This self-validating cycle not only reduces the cost of expensive cofactors but creates an irreversible thermodynamic sink, driving the amination to >99% conversion and preventing product inhibition[3].

  • Incubation and Kinetic Control:

    • Action: Incubate the reaction at 30°C with gentle agitation (1,000 rpm in a micro-reactor) for 24 hours[1].

    • Causality: 30°C is the thermal optimum. Elevated temperatures could increase the initial rate but risk denaturing the biocatalyst over the 24-hour cycle.

  • Self-Validation & Analysis:

    • Action: Utilize a negative control lacking GDH to prove that cofactor recycling is the driving force of the reaction. Quench the reaction, extract the polar amino alcohol, and confirm product ee via derivatization and chiral HPLC[1].

Head-to-Head Comparative Data

To objectively select between these methodologies, researchers must weigh the specific requirements of their target molecule against the operational constraints of each system.

ParameterChemical Synthesis (Ru/Ir ARA)Biocatalytic Synthesis (AmDH / ω-TA)
Enantioselectivity (ee) Moderate to High (70–95%)Excellent (>99%)
Reaction Conditions High pressure (up to 50 bar H2​ ), elevated temp (50°C), anhydrous organic solventsAmbient temperature (30°C), atmospheric pressure, aqueous buffer
Nitrogen Source Pre-formed amines or specialized amine donorsInexpensive, direct use of aqueous ammonia ( NH3​ )
Catalyst Cost & Toxicity High cost (precious metals), toxic, requires rigorous heavy metal scavenging downstreamLow to moderate cost (fermentation), biodegradable, non-toxic
Substrate Scope Broad; highly tolerant of bulky, lipophilic, and unfunctionalized substratesNarrower; highly specific to the enzyme's active site; requires active-site engineering for bulky substrates
Scalability & Downstream Well-established at multi-ton scale; complex purification to remove metal tracesEmerging scalability; downstream processing is complicated by the aqueous extraction of highly polar amino alcohols

Conclusion & Future Perspectives

The choice between chemical and biocatalytic synthesis of amino alcohols hinges on the substrate's complexity and the scale of production. Transition-metal catalyzed ARA remains unmatched in its broad substrate scope and established industrial scalability[2]. However, it suffers from environmental drawbacks and the stringent regulatory burden of heavy metal removal.

Conversely, biocatalytic approaches utilizing AmDHs offer unparalleled enantioselectivity (>99% ee) and operate under exceptionally mild, green conditions[1]. The primary bottleneck for biocatalysis remains the engineering required to accommodate bulky, non-natural substrates and the challenges associated with extracting polar amino alcohols from aqueous media. Future advancements are heavily focused on chemoenzymatic cascades—such as combining photocatalysis with enzymatic reduction—to bridge the gap between organic versatility and enzymatic precision[4].

References

  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL
  • Asymmetric Reductive Amination Source: University of Liverpool URL
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI URL
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E.
  • Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade Source: ResearchGate URL
  • Biocatalytic Synthesis of Amino Alcohols Source: Publication Server of the University of Greifswald URL

Sources

Validation

Unveiling the Antimicrobial Potential of Amino Alcohols: A Comparative Guide

As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals and application scientists are forced to look beyond traditional antibiotic classes. Amino alcohols have recently emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals and application scientists are forced to look beyond traditional antibiotic classes. Amino alcohols have recently emerged as a highly tunable, synthetic pharmacophore with potent broad-spectrum capabilities. Unlike rigid legacy antibiotics, the amino alcohol scaffold allows for precise structural modifications—such as the introduction of cyclic amines or varying alkyl chain lengths—to systematically target both bacterial and fungal resistance mechanisms.

This guide provides an objective, data-driven comparison of amino alcohol analogs against standard clinical alternatives, detailing their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Pathways: How Amino Alcohols Disrupt Pathogens

The therapeutic viability of amino alcohols stems from their multifaceted mechanisms of action, which significantly raise the barrier to microbial resistance. The structural duality of these compounds—combining a cationic amino group with a lipophilic alcohol moiety—allows them to exploit fundamental vulnerabilities in microbial architecture.

  • Antibacterial Action: At physiological pH, the amino group is protonated, creating a cationic charge that interacts electrostatically with the negatively charged bacterial cytoplasmic membrane. Simultaneously, the lipophilic chain intercalates into the lipid bilayer, causing lipid solubilization, protein denaturation, and ultimately, cell lysis [1].

  • Antifungal Action: In fungal pathogens, the mechanism is highly targeted. Specific amino-alcohol based cationic surfactants and piperazine derivatives have been shown to inhibit lanosterol 14-α-demethylase (CYP51A)—a critical enzyme in ergosterol biosynthesis—or induce severe electrostatic stress on the fungal cell wall, leading to cell death [2].

MOA cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action AA Amino Alcohol Scaffolds MembraneDisrupt Membrane Disruption & Lipid Solubilization AA->MembraneDisrupt ProteinDenat Protein Denaturation AA->ProteinDenat Ergosterol Lanosterol 14-α-demethylase (CYP51A) Inhibition AA->Ergosterol WallStress Cell Wall Electrostatic Stress AA->WallStress BactLysis Bacterial Cell Lysis MembraneDisrupt->BactLysis ProteinDenat->BactLysis FungLysis Fungal Cell Death Ergosterol->FungLysis WallStress->FungLysis

Mechanism of action pathways for amino alcohols in bacterial and fungal cells.

Comparative Efficacy: Amino Alcohols vs. Standard Antimicrobials

To objectively evaluate the clinical potential of amino alcohols, we must benchmark their in vitro performance against established reference drugs. Recent high-throughput screenings have demonstrated that specific amino alcohol derivatives can rival, and sometimes exceed, the efficacy of standard treatments.

For instance, piperidine-substituted amino alcohols have demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), rendering them equipotent to the last-resort antibiotic colistin in specific in vitro assays [3]. Furthermore, novel benzofuryl β-amino alcohols exhibit significant antibacterial activity against S. aureus (MIC = 64 µg/mL) [4]. In the antifungal domain, amino-alcohols based cationic surfactants display potent activity against various Candida species, rivaling Amphotericin B [5].

Quantitative Efficacy Comparison
Compound ClassTarget PathogenMIC ValueReference StandardStandard MICSource
Piperidine Amino Alcohol S. aureus (MRSA)32 µg/mLColistin32 µg/mL[3]
Piperazine Amino Alcohol C. neoformans32 µg/mLFluconazole~8–16 µg/mL[6]
Benzofuryl β-Amino Alcohol S. aureus64 µg/mLAmoxicillinStrain Dependent[4]
Cationic Amino-Alcohol Surfactant Candida albicans0.002–0.30 mMAmphotericin B0.125 µg/mL[5]
Aliphatic Chain Amino Alcohol T. rubrumModerateAmphotericin B0.125 µg/mL[7]

Self-Validating Experimental Methodologies

Scientific trustworthiness requires that every protocol acts as a self-validating system. When determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of amino alcohols, we utilize a modified Broth Microdilution Assay. The causality behind each step is designed to eliminate false positives (e.g., compound precipitation mimicking turbidity) and false negatives (e.g., dormant cells).

Protocol: Resazurin-Validated Broth Microdilution & MBC/MFC Determination
  • Compound Preparation (Serial Dilution):

    • Action: Dissolve the amino alcohol analog in DMSO and perform a 2-fold serial dilution in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

    • Causality: Establishing a precise concentration gradient is necessary to identify the exact threshold where the pharmacophore shifts from sub-lethal to inhibitory [1].

  • Standardized Inoculum:

    • Action: Adjust the microbial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Causality: A standardized bioburden is critical. An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," while a sparse inoculum will yield false susceptibility.

  • Co-incubation:

    • Action: Incubate the microtiter plates at 37°C (bacteria) or 30°C (fungi) for 24–48 hours.

    • Causality: This duration ensures the compound is tested against pathogens in their active logarithmic growth phase, where cell wall and membrane synthesis are most vulnerable.

  • Resazurin Addition (Self-Validation):

    • Action: Add resazurin dye to all wells.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This differentiates true antimicrobial inhibition from physical artifacts like compound precipitation, acting as an internal validation control.

  • Subculturing for MBC/MFC:

    • Action: Extract 20 µL aliquots from wells showing no visible growth (blue color) and plate them onto compound-free agar.

    • Causality: Removing the selective pressure of the amino alcohol determines if the compound is merely static (cells will regrow on the agar) or cidal (zero growth occurs, confirming the MBC/MFC) [2].

Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 3. Co-incubation (24-48h, 37°C/30°C) Prep->Incubate Inoculum 2. Standardized Inoculum (0.5 McFarland) Inoculum->Incubate ReadMIC 4. Read MIC (Resazurin Validation) Incubate->ReadMIC Subculture 5. Subculture Clear Wells (Agar Plating) ReadMIC->Subculture No visible growth ReadMBC 6. Determine MBC/MFC (Zero Growth) Subculture->ReadMBC

Self-validating workflow for determining MIC and MBC/MFC of amino alcohol analogs.

Structure-Activity Relationship (SAR) Insights

The true power of amino alcohols lies in their synthetic tractability. Structure-Activity Relationship (SAR) studies reveal that minor modifications dictate the target pathogen profile:

  • Cyclic Amine Inclusions: The introduction of a cyclic amine (e.g., piperidine or piperazine) to the amino alcohol scaffold acts as a functional switch. Piperazine derivatives show high specificity and potent antifungal activity against yeasts like C. neoformans, whereas piperidine derivatives exhibit broader antibacterial properties [6].

  • Alkyl Chain Length: In cationic amino-alcohol surfactants, the lengthening of the alkyl chain directly correlates with increased hydrophobicity. While this enhances electrostatic interactions and membrane penetration against Candida cell walls, it must be carefully optimized to prevent off-target hemolytic toxicity in host cells [2].

  • Stereochemistry: Interestingly, studies on optically pure vs. racemic amino alcohols (such as specific piperidine analogs) suggest that while stereochemistry may not heavily dictate antibacterial efficacy against S. aureus, racemic mixtures occasionally display lower overall inhibition, highlighting the need for enantiomerically pure synthesis in late-stage drug development [6].

References

  • Baker, J. R., Cossar, P. J., Blaskovich, M. A. T., et al. "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Molecules, MDPI, 2022.[Link]

  • Tafelska-Kaczmarek, A., Kołodziejska, R., Kwit, M., et al. "Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols." Materials, MDPI, 2020.[Link]

  • Hafidi, Z., El achouri, M., Sousa, F. F. O., & Pérez, L. "Antifungal activity of amino-alcohols based cationic surfactants and in silico, homology modeling, docking and molecular dynamics studies against lanosterol 14-α-demethylase enzyme." Journal of Biomolecular Structure and Dynamics, Taylor & Francis, 2021.[Link]

  • Almeida, A. M., Nascimento, T., Ferreira, B. S., et al. "In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis." Brazilian Journal of Microbiology, SciELO, 2018.[Link]

Sources

Comparative

X-ray crystal structure analysis of (2S)-2-Amino-3-cyclobutylpropan-1-ol derivatives

Structural Elucidation of Chiral Cyclobutyl Amino Alcohols: A Comparative Guide to X-Ray Crystallography vs. MicroED The Analytical Bottleneck in Chiral Drug Design (2S)-2-Amino-3-cyclobutylpropan-1-ol and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Chiral Cyclobutyl Amino Alcohols: A Comparative Guide to X-Ray Crystallography vs. MicroED

The Analytical Bottleneck in Chiral Drug Design

(2S)-2-Amino-3-cyclobutylpropan-1-ol and its derivatives are highly valuable chiral building blocks in medicinal chemistry. The cyclobutyl ring serves as a conformationally restricted isostere to improve pharmacological properties[1], while the amino-alcohol moiety acts as a versatile pharmacophore for hydrogen bonding and metal coordination[2]. For drug development professionals, unambiguously determining the absolute configuration (the S stereocenter) and the solid-state pucker of the cyclobutyl ring is critical.

Historically, Single-Crystal X-Ray Diffraction (SCXRD) has been the gold standard for this task. However, these specific derivatives often precipitate as fine powders or microcrystalline aggregates, failing to yield the large (>10 µm) single crystals required for SCXRD. This guide compares traditional SCXRD with Microcrystal Electron Diffraction (MicroED)—a cryo-electron microscopy (cryo-EM) technique that extracts sub-angstrom resolution data directly from amorphous-looking powders[3][4].

The Physics of Diffraction: Causality Behind the Methods

To understand why MicroED succeeds where SCXRD fails for microcrystalline powders, we must analyze the underlying physics of how each beam interacts with matter:

  • X-Ray Scattering (SCXRD): X-ray photons scatter off the electron clouds of atoms. The scattering power is proportional to the atomic number ( Z ). Consequently, hydrogen atoms ( Z=1 ) are nearly invisible. This makes the exact mapping of the critical N-H and O-H hydrogen-bonding networks in amino alcohols highly ambiguous.

  • Electron Scattering (MicroED): Electrons interact with the Coulomb potential—the net electrostatic field of both the nucleus and the electron cloud[5]. Because the proton in a hydrogen atom contributes significantly to this electrostatic potential, hydrogen atoms are readily visible in MicroED density maps, even at sub-angstrom resolutions[3]. Furthermore, electrons interact with matter 104 to 105 times more strongly than X-rays. This intense interaction is the causal mechanism that allows MicroED to utilize nanocrystals a billionth the volume of those required for SCXRD[3][5].

Comparative Performance Matrix

The following table summarizes the quantitative performance metrics of SCXRD versus MicroED when applied to small-molecule amino alcohol derivatives.

ParameterSCXRD (X-Ray)MicroED (Electron)
Minimum Crystal Size > 10 µm (Single Crystal)100 – 500 nm (Nanocrystal)[4]
Sample Preparation Time Days to Weeks (Vapor diffusion)< 15 Minutes (Direct from powder)[3]
Data Collection Time 2 – 12 Hours2 – 5 Minutes (Continuous rotation)[3]
Hydrogen Visibility Poor (Inferred geometrically)Excellent (Directly observed via Coulomb potential)[3][5]
Absolute Configuration Routine (via Anomalous Dispersion / Flack)Emerging (via Dynamical scattering / Heavy atoms)[6]
Primary Limitation Requires macroscopic crystal growthSample must be electron-transparent (< 500 nm thick)[7]

Strategic Decision Workflow

Choosing the correct structural elucidation pathway depends entirely on the thermodynamic crystallization behavior of the synthesized derivative.

G A Synthesized Derivative (2S)-2-Amino-3-cyclobutylpropan-1-ol B Assess Material State A->B C Large Single Crystals (> 10 µm) B->C Vapor Diffusion Slow Evaporation E Microcrystalline Powder (~100 - 500 nm) B->E Rapid Precipitation "Out of the bottle" G Amorphous Oil / Resin B->G Fails to Crystallize D SCXRD (Single-Crystal X-ray Diffraction) C->D F MicroED (Microcrystal Electron Diffraction) E->F H Solution-State 2D NMR & Chiral HPLC G->H

Decision matrix for the structural elucidation of cyclobutyl amino alcohol derivatives.

Self-Validating Experimental Protocols

Protocol A: SCXRD via Vapor Diffusion

Causality: Slow evaporation minimizes nucleation sites, driving the thermodynamic preference for a single, well-ordered macroscopic lattice required for sufficient X-ray photon scattering.

  • Solubilization: Dissolve 5 mg of the (2S)-2-Amino-3-cyclobutylpropan-1-ol derivative in 0.5 mL of a primary solvent (e.g., methanol) in a 1-dram vial.

  • Diffusion Setup: Place the un-capped 1-dram vial inside a 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., diethyl ether). Cap the outer vial tightly.

  • Incubation: Allow vapor equilibration over 7–14 days at room temperature until >10 µm crystals form.

  • Harvesting & Cooling: Mount a single crystal on a nylon loop using Paratone-N oil. Flash-cool to 100 K in a liquid nitrogen stream to reduce thermal motion (Debye-Waller factor).

  • Data Collection: Execute an ω -scan using a microfocus X-ray source (Cu K α , λ=1.5418 Å).

  • Self-Validation: The system validates itself during integration. An Rsym​ (merging R-factor) of < 5% confirms lattice symmetry. A calculated Flack parameter near 0 (with a standard deviation < 0.1) mathematically validates the (2S) absolute configuration.

Protocol B: MicroED "Powder-to-Structure" Workflow

Causality: Light mechanical crushing creates electron-transparent crystal edges (<500 nm thick). Because electrons interact with the Coulomb potential so strongly, these nanocrystals provide robust diffraction without multiple scattering artifacts (dynamical scattering) if kept sufficiently thin[7].

  • Sample Preparation: Take ~1 mg of the crude, amorphous-looking synthesized powder directly from the vial. No recrystallization is required[3].

  • Mechanical Thinning: Place the powder between two glass slides and apply gentle pressure to crush the aggregates into discrete nanocrystals (100–500 nm).

  • Grid Deposition: Dust the dry powder directly onto a holey carbon cryo-TEM grid (e.g., Quantifoil Cu 300 mesh)[3].

  • Vitrification: Plunge-freeze the grid in liquid ethane to preserve the native hydration state of the amino-alcohol network, then transfer to a cryo-TEM (e.g., Titan Krios) operating at 300 kV[5].

  • Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., 0.5°/sec) while recording a movie on a direct electron detector. Use an ultra-low electron dose (<0.01 e⁻/Ų/s) to prevent radiation damage to the organic framework[8].

  • Self-Validation: Process the diffraction frames using standard crystallographic software (e.g., DIALS). The strong kinematic scattering approximation allows the use of direct methods (e.g., SHELXT) to solve the phase problem[3]. A successful structural solution that refines to an R1​<10% without severe geometric restraints intrinsically confirms that the selected nanocrystal is a highly ordered, representative domain of the bulk powder.

References

1.[2] Title: Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts... Source: ACS Publications URL:

2.[1] Title: Synthesis of cyclobutyl amine 8 (Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions) Source: ResearchGate URL:

3.[6] Title: MicroED in natural product and small molecule research Source: eScholarship URL:

4.[3] Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:

5.[8] Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination (PMC) Source: NIH / PubMed Central URL:

6.[4] Title: Electron crystallography of small molecules: Big impact on science! Source: Dectris URL:

7.[7] Title: Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: NIH / PubMed Central URL:

8.[5] Title: Unraveling atomic complexity from frozen samples (X-ray versus MicroED) Source: ResearchGate URL:

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-AMino-3-cyclobutylpropan-1-ol proper disposal procedures

Comprehensive Operational and Disposal Protocol for (2S)-2-Amino-3-cyclobutylpropan-1-ol As a Senior Application Scientist, I frequently consult with drug development teams utilizing specialty chiral amino alcohols like...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for (2S)-2-Amino-3-cyclobutylpropan-1-ol

As a Senior Application Scientist, I frequently consult with drug development teams utilizing specialty chiral amino alcohols like (2S)-2-Amino-3-cyclobutylpropan-1-ol . While its bifunctional nature—featuring both a primary amine and a primary alcohol—makes it an invaluable building block for asymmetric synthesis, these exact structural features dictate stringent safety and disposal protocols. Mishandling this compound does not just risk experimental failure; it poses severe personnel hazards and environmental compliance risks.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, storage, and disposal of this chemical, grounded in the physicochemical realities of amino alcohols.

Physicochemical Hazard Assessment & Causality

To manage a chemical safely, one must understand the molecular causality behind its hazards. (2S)-2-Amino-3-cyclobutylpropan-1-ol is typically handled either as a free base (liquid/oil) or a hydrochloride salt (solid).

  • Corrosivity & Tissue Damage: The primary amine moiety is highly basic. Upon contact with physiological moisture (eyes, skin, mucous membranes), it rapidly induces alkaline hydrolysis (saponification) of cellular lipids, leading to severe chemical burns and irreversible eye damage[1].

  • Atmospheric Reactivity (CO₂ Absorption): In its free-base form, the amine acts as a nucleophile toward atmospheric carbon dioxide, forming carbamate and carbonate salts[2]. This exothermic reaction can cause crusting on container threads, leading to dangerous pressure accumulation in sealed environments.

  • Metal Incompatibility: Amines are potent ligands. They aggressively coordinate with transition metals (copper, zinc) and corrode amphoteric metals (aluminum), potentially generating flammable hydrogen gas and compromising container integrity[2].

Table 1: Hazard Profile and Material Incompatibilities

ParameterSpecification / ConsequencePreventive Action
GHS Classification Category 1 Corrosive, Category 4 Acute Toxicity (Oral)Handle exclusively in a certified fume hood.
Metal Incompatibility Corrodes Copper, Brass, Zinc, Galvanized Steel, AluminumUse only glass, HDPE, or PTFE equipment/containers.
Chemical Incompatibility Violent reaction with strong oxidizers and strong acidsSegregate waste streams; never mix with nitric acid.
Halogenated Solvents Exothermic alkylation (Menshutkin reaction)Strictly separate from DCM/Chloroform waste.

Operational Safety & PPE Protocol

Every protocol must be a self-validating system. Before handling (2S)-2-Amino-3-cyclobutylpropan-1-ol, verify that your environment and protective gear meet the following standards. Do not proceed if any check fails.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationVerification Step
Eye Protection Chemical safety goggles or full face shield[3].Ensure a tight seal around the eyes; standard safety glasses are insufficient.
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves[3].Perform a visual check for micro-tears before donning.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Ensure cuffs are tucked into gloves to prevent wrist exposure.
Respiratory Fume hood with a face velocity of 80-100 fpm.Check the digital airflow monitor prior to opening the container.

Step-by-Step Disposal Methodology

Improper disposal of chiral amino alcohols can lead to severe environmental toxicity and regulatory fines. The primary method for disposal is high-temperature incineration via a licensed chemical waste contractor[3]. Never discharge this compound into the municipal sewer system.

Step 1: Waste Segregation

  • Action: Designate a specific, clearly labeled waste container exclusively for basic/amine organic waste.

  • Causality: Mixing amines with halogenated waste (e.g., dichloromethane) can trigger exothermic alkylation reactions, pressurizing the container and risking an explosion.

Step 2: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass container.

  • Causality: As established, amines will degrade metal containers (zinc, aluminum, copper) over time[2]. HDPE provides excellent chemical resistance against basic organic liquids.

Step 3: Quenching and Transfer

  • Action: For concentrated free-base liquid waste, slowly dilute the waste into a larger volume of compatible solvent (e.g., ethanol or water) before transferring it to the main waste carboy. If neutralization is required by your EHS department, perform a dropwise addition of dilute acid (e.g., 1M HCl) over an ice bath.

  • Causality: Neutralization of strong amines is highly exothermic. The ice bath dissipates the heat of neutralization, preventing solvent boil-over.

Step 4: Decontamination of Empty Containers

  • Action: Triple-rinse the original (2S)-2-Amino-3-cyclobutylpropan-1-ol container with a compatible solvent (e.g., methanol or ethanol)[3].

  • Causality: Residual amine will absorb CO₂ and form stubborn, toxic crusts. The rinsate must be collected and added to the hazardous waste container.

Step 5: Labeling and Storage

  • Action: Label the container prominently: "Hazardous Waste - Corrosive Amine/Alcohol (Contains (2S)-2-Amino-3-cyclobutylpropan-1-ol)". Store in a cool, dry, well-ventilated secondary containment tray, away from acids and oxidizers[2].

Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface damage.

G A Spill Detected: (2S)-2-Amino-3-cyclobutylpropan-1-ol B Evacuate & Ventilate Area Verify PPE (Goggles/Gloves) A->B C Assess Physical State B->C D Solid (HCl Salt): Sweep with non-sparking tools C->D Solid E Liquid (Free Base): Absorb with inert sand/vermiculite C->E Liquid F Transfer to HDPE Container (Strictly avoid Cu, Al, Zn) D->F E->F G Seal & Label: 'Hazardous Waste - Corrosive' F->G H Licensed High-Temp Incineration G->H

Workflow for the containment and disposal of (2S)-2-Amino-3-cyclobutylpropan-1-ol spills.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel and maximize fume hood/room ventilation.

  • Contain: For liquids, encircle the spill with an inert absorbent like vermiculite or dry sand. Do not use combustible materials like sawdust. For solids, lightly mist with water (if safe and compatible) to prevent dust generation during sweeping.

  • Collect: Use non-sparking, plastic (polypropylene) dustpans and scoops. Avoid metal tools.

  • Sanitize: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual alkalinity, followed by a thorough water rinse.

By adhering to these rigorous, causality-driven protocols, laboratories can ensure the safe integration of (2S)-2-Amino-3-cyclobutylpropan-1-ol into their synthetic workflows while maintaining absolute environmental and operational compliance.

References

  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals - Benchchem. 3

  • CORRGUARD-95 Safety Data Sheet (Amino Alcohol Handling & Incompatibilities) - MsdsDigital.com.2

  • CORRGUARD EXT Safety Data Sheet (Amino Alcohol Corrosivity & Hazards) - MsdsDigital.com.1

Sources

Handling

Personal protective equipment for handling (2S)-2-AMino-3-cyclobutylpropan-1-ol

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. Handling specialized chiral building blocks like (2S)-2-Amino-3-cyclobutylpropan-1-ol requires not just knowing wh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. Handling specialized chiral building blocks like (2S)-2-Amino-3-cyclobutylpropan-1-ol requires not just knowing what to wear, but understanding the mechanistic causality behind the chemical's behavior.

This compound is highly valued in drug development for its unique lipophilic cyclobutyl moiety, which is excellent for peptidomimetic synthesis. However, its primary amino alcohol functional group dictates a rigorous safety and handling protocol to ensure both operator safety and experimental integrity.

Chemical & Hazard Profile: The Mechanistic Rationale

To effectively protect yourself and your reaction, you must understand the underlying chemical behavior of this class of compounds. Because specific toxicological data for novel stereoisomers can be limited, we extrapolate baseline hazards from structurally similar aliphatic amino alcohols (e.g., 2-amino-1-propanol)[1].

  • Tissue Necrosis & Corrosivity: The primary amine is a strong base and an aggressive nucleophile. Upon contact with skin or ocular tissue, it rapidly catalyzes the saponification of cellular lipids. This leads to severe liquefactive necrosis and potentially irreversible corneal damage[2].

  • Hygroscopicity & Carbamate Formation: Amino alcohols readily absorb atmospheric moisture and carbon dioxide ( CO2​ ). Reaction with CO2​ forms insoluble carbamate or carbonate salts. This not only degrades the reagent but will severely skew stoichiometric calculations in sensitive cross-coupling or amidation reactions.

  • Enhanced Lipophilicity: The addition of the cyclobutyl ring increases the compound's lipophilicity compared to simpler amino alcohols. This enhanced lipid solubility facilitates faster dermal penetration, necessitating strict barrier protection.

Quantitative Hazard Extrapolation

Table 1: Comparative Physicochemical & Hazard Data

Property(2S)-2-Amino-3-cyclobutylpropan-1-ol2-Amino-1-propanol (Proxy)
Molecular Weight 129.20 g/mol 75.11 g/mol [3]
Physical State Viscous liquid / Low-melting solidClear colorless liquid[4]
Flash Point >90 °C (Estimated)83 °C (Closed Cup)[3]
Hazard Classification Skin Corr. 1B, Eye Dam. 1 (Extrapolated)Skin Corr. 1B, Eye Dam. 1[3]

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for concentrated corrosive amines. The following matrix outlines the required gear and the causality behind each choice.

Table 2: PPE Requirements and Causality

PPE ComponentSpecificationMechanistic Rationale
Gloves Butyl rubber or double-gloved heavy-duty nitrile (≥8 mil).Standard thin nitrile gloves degrade rapidly upon exposure to concentrated amines. Butyl rubber provides superior breakthrough resistance against basic organic liquids[5].
Eye Protection Tight-fitting chemical splash goggles. Add a face shield for bulk transfers.The amine can cause permanent corneal opacity. Safety glasses with side shields do not protect against vapor or capillary creep from splashes[2].
Body Protection Flame-resistant (FR) lab coat and a chemical-resistant apron.Protects against exothermic reactions. The apron prevents the compound from penetrating woven fabrics and resting against the skin.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges (e.g., ABEK).Required only if handling outside a certified fume hood. Prevents inhalation of corrosive vapors which can cause pulmonary edema[6].

Operational Workflow: Safe Solubilization Protocol

This step-by-step methodology ensures both the safety of the operator and the chemical integrity of the reagent.

Step 1: Pre-Operation Environmental Control

  • Verify that the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm)[5].

  • Clear the workspace of incompatible materials—specifically strong oxidizing agents, acid chlorides, and acid anhydrides—which react violently with primary amines.

Step 2: Establishing an Inert Atmosphere

  • To prevent environmental degradation (carbamate formation), purge the reaction vessel with dry Nitrogen ( N2​ ) or Argon ( Ar ).

  • Self-Validating Step: Maintain a slight positive pressure using a mineral oil bubbler. A steady, slow bubbling rate (1-2 bubbles per second) confirms the system is sealed and effectively excluding atmospheric CO2​ .

Step 3: Weighing and Transfer

  • For solid or highly viscous forms, use a static-free, grounded spatula.

  • Weigh the compound in a closed system (e.g., a capped vial tared on the analytical balance) rather than an open weigh boat to minimize vapor release and moisture absorption.

Step 4: Controlled Solubilization

  • When dissolving the amino alcohol, add the solvent dropwise. If you are neutralizing the free base with an acid to form a salt (e.g., HCl salt), place the reaction flask in an ice-water bath.

  • Causality: Acid-base neutralizations involving strong primary amines are highly exothermic. Uncontrolled heat generation can lead to solvent boil-off, thermal decomposition, and the release of irritating nitrogen oxide ( NOx​ ) gases[7].

Spill Response & Disposal Plan

Immediate Spill Response

  • Evacuate and Ventilate: Alert nearby personnel and maximize fume hood ventilation. If the spill occurs outside the hood, immediately don an OV respirator[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or a universal binding agent[2].

  • Neutralization (Critical): Do not use strong mineral acids (like concentrated HCl or H2​SO4​ ) to neutralize the spill. The resulting exothermic reaction will vaporize the amine and create a severe toxic inhalation hazard. Instead, carefully apply a weak acid such as dilute citric acid or sodium bisulfate to neutralize the base[5].

  • Collection: Use non-sparking tools to scoop the neutralized mixture into a high-density polyethylene (HDPE) container.

Waste Disposal

  • Categorization: Label the container clearly as "Hazardous Waste: Basic Organic Amine / Corrosive."

  • Compatibility: Ensure the waste carboy does not contain halogenated solvents. Amines can react with halogenated compounds to form reactive complexes or undergo unintended, heat-generating alkylation.

  • Final Disposal: Transfer to your facility's Environmental Health and Safety (EHS) department for incineration in accordance with local regulatory guidelines.

Mechanistic Visualization

The following diagram maps the critical decision points during the handling and potential spill response for this compound.

G Start Pre-Operation Setup (Fume Hood & PPE) Inert Establish Inert Atmosphere (N2/Ar to prevent CO2 absorption) Start->Inert Weigh Weighing & Transfer (Closed System) Inert->Weigh Spill Spill Detected? Weigh->Spill Recovery Spill Response Protocol (Absorb & Neutralize w/ Citric Acid) Spill->Recovery Yes Proceed Proceed to Synthesis (Controlled Solubilization) Spill->Proceed No Disposal Waste Disposal (HDPE Containers, Basic Waste) Recovery->Disposal Proceed->Disposal Post-Reaction Waste

Figure 1: Workflow for handling, spill response, and disposal of (2S)-2-Amino-3-cyclobutylpropan-1-ol.

References

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. Available at:[Link][2]

  • TRIETHANOLAMINE | Occupational Safety and Health Administration. United States Department of Labor. Available at:[Link][6]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at:[Link][5]

  • 2-Aminopropanol | C3H9NO | CID 5126. PubChem - NIH. Available at:[Link][1]

  • (R)-(-)-2-Amino-1-propanol | C3H9NO | CID 80308. PubChem - NIH. Available at:[Link][4]

Sources

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